CWP232291
Description
Properties
Molecular Formula |
C27H33F3N4O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
CWP-232291; CWP232291; CWP 232291.; NONE |
Origin of Product |
United States |
Foundational & Exploratory
CWP232291: A Technical Whitepaper on a Novel Wnt/β-catenin Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWP232291 is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in a multitude of human cancers.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and clinical trial findings. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this promising therapeutic agent.
Introduction to this compound
This compound is a prodrug that is systemically converted to its active metabolite, CWP232204.[2] This compound has demonstrated significant anti-tumor activity in both hematological malignancies and solid tumors by targeting the canonical Wnt/β-catenin pathway.[1][3] Aberrant activation of this pathway is a key driver of cancer cell proliferation, survival, and resistance to therapy.[2][4] this compound represents a novel therapeutic strategy to counteract these effects.[2]
Mechanism of Action
The anti-neoplastic effects of this compound are multifaceted, primarily centered on the induction of endoplasmic reticulum (ER) stress and the subsequent degradation of β-catenin.[5][6]
Key Mechanistic Pillars:
-
ER Stress Induction: CWP232204, the active form of this compound, induces ER stress, which in turn activates the unfolded protein response (UPR).[7][8] This leads to the upregulation of the pro-apoptotic protein CHOP and the activation of caspases, including caspase-3, ultimately triggering apoptosis.[1][7]
-
β-Catenin Degradation: The activation of caspases initiated by ER stress leads to the degradation of β-catenin.[5] This prevents its translocation to the nucleus and subsequent interaction with T-cell factor/lymphoid enhancer factor-1 (TCF/Lef1) transcription factors.[2][9]
-
Downregulation of Wnt Target Genes: By inhibiting β-catenin-mediated transcription, this compound downregulates the expression of key oncogenes such as MYC and the anti-apoptotic protein survivin.[1][10]
-
Sam68 Interaction: The active metabolite CWP232204 also binds to the Src-Associated substrate in Mitosis of 68 kDa (Sam68), a protein often overexpressed in cancer.[2][9] This interaction promotes apoptosis, potentially through alternative splicing of the BCL-2 gene to favor pro-apoptotic isoforms.[1]
-
Androgen Receptor (AR) Suppression: In the context of prostate cancer, this compound has been shown to reduce the expression of the androgen receptor (AR) and its splice variants, which are critical drivers of castration-resistant prostate cancer (CRPC).[1][7]
The following diagram illustrates the proposed mechanism of action of this compound.
Preclinical Data
This compound has demonstrated robust anti-tumor activity across a range of preclinical models, including hematological malignancies and solid tumors.
Hematological Malignancies
In preclinical models of acute myeloid leukemia (AML) and multiple myeloma, this compound has shown significant antineoplastic activity in both cell cultures and animal models.[3] Studies on primary tumor cells from patients with malignant hematologic diseases have further validated its potential as a therapeutic agent.[11]
Solid Tumors
Studies have shown that this compound significantly inhibits the growth of ovarian cancer cell lines, patient-derived organoids, and tumor xenografts.[2][4] Notably, it also demonstrated efficacy against cisplatin-resistant ovarian cancer cells.[2][4] Treatment with this compound led to a dose-dependent decrease in both total and active β-catenin levels and an increase in apoptotic markers like cleaved caspase-3 and PARP1.[2]
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histologic Subtype | IC50 (µM) after 48h |
|---|---|---|
| PA-1 | Teratocarcinoma | Data not available in cited sources |
| SKOV3 | Adenocarcinoma | Data not available in cited sources |
| OVCAR-3 | Adenocarcinoma | Data not available in cited sources |
| CAOV3 | Adenocarcinoma | Data not available in cited sources |
| A2780 | Endometrioid | Data not available in cited sources |
| A2780-CR | Cisplatin-Resistant | Data not available in cited sources |
| HEYA8 | Serous | Data not available in cited sources |
| SNU-8 | Serous | Data not available in cited sources |
Note: While a study mentions that the IC50 of this compound on eight ovarian cancer cell lines was summarized in a supplementary table, the specific values are not available in the main body of the provided search results.[9]
This compound has been shown to block the growth of CRPC both in vitro and in vivo.[1][7] Its mechanism in CRPC involves the induction of ER stress and the downregulation of AR and its splice variants.[7] In CRPC xenograft models, this compound demonstrated a 73.7% tumor inhibition.[1]
In a genetically engineered mouse model of intestinal carcinogenesis (deficient in Smad4 and p53), long-term treatment with this compound showed a significant chemopreventive effect.[10][12]
Table 2: Chemopreventive Effects of this compound in a Mouse Model of Intestinal Cancer
| Parameter | Vehicle Control | This compound-Treated | P-value |
|---|---|---|---|
| Incidence of Malignant Tumors | 78.3% | 37.5% | < 0.05 |
| Tumor Multiplicity (mean ± SEM) | 2.8 ± 0.4 | 1.2 ± 0.4 | < 0.01 |
| Cancer Stem Cell Frequency | 1/3,223 | 1/48,069 | < 0.001 |
The anti-tumorigenic effects of this compound have also been evaluated in preclinical models of ACC, a rare and difficult-to-treat head and neck cancer.[13]
Clinical Trials
A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT01398462) of this compound was conducted in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[5][6]
Table 3: Summary of Phase 1 Clinical Trial (NCT01398462) of this compound in AML and MDS
| Parameter | Details |
|---|---|
| Patient Population | 69 patients with hematologic malignancies (64 AML, 5 MDS) |
| Study Design | Dose-escalation (15 cohorts, 4 to 334 mg/m²) and dose-expansion |
| Drug Administration | Intravenous daily for 7 days every 21 days |
| Maximum Tolerated Dose (MTD) | 257 mg/m² |
| Pharmacokinetics | Active metabolite CWP232204 showed a terminal half-life of ~12 hours.[3][6] |
| Common Adverse Events (TEAEs) | Nausea (64%), vomiting (46%), diarrhea (36%), infusion-related reactions (29%)[6] |
| Grade ≥3 TEAEs | Pneumonia (12%), hypophosphatemia (8%), leukocytosis (7%), nausea (7%), cellulitis (7%), sepsis (7%), hypokalemia (7%)[6] |
| Preliminary Efficacy (54 evaluable AML patients) | - 1 Complete Response (at 153 mg/m²): Bone marrow blasts reduced from 58.3% to 3.5%.[3][6]- 1 Partial Response (at 198 mg/m²): Bone marrow blasts reduced from 15.0% to 4.2%.[3][6] |
Other clinical trials include a Phase 1 study in hematological malignancies (NCT02426723) and a Phase 1/2 study of this compound in combination with cytarabine (B982) for relapsed/refractory AML (NCT03055286).[2][14]
The following diagram depicts a simplified workflow for a dose-escalation clinical trial.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized methodologies based on the cited literature for key experiments involving this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
-
Western Blotting
-
Objective: To assess the effect of this compound on the expression of specific proteins (e.g., β-catenin, cleaved caspase-3, PARP, AR).
-
Methodology:
-
Treat cells with this compound for a specified time and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Apoptosis
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye (e.g., propidium (B1200493) iodide, PI).
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneously inject cancer cells into the flanks of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) or a vehicle control according to a predetermined schedule and dose.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
This compound is a promising Wnt/β-catenin signaling inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in a variety of cancers, including those with resistance to standard therapies.[1][2] Early clinical data in hematological malignancies have shown a manageable safety profile and signs of clinical activity.[6] Further investigation, particularly in combination with other anti-cancer agents, is warranted to fully elucidate the therapeutic potential of this compound in oncology.[5][6]
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. The Small Molecule Inhibitor of the Wnt-β-Catenin Pathway, this compound, Inhibits Tumor Growth in Preclinical Models of Salivary Gland Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
CWP232291 and its Active Metabolite CWP232204: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Mechanism of Action, Preclinical Efficacy, and Clinical Evaluation of a Novel Wnt/β-Catenin Pathway Inhibitor
Introduction
CWP232291 is a first-in-class small molecule prodrug that is converted in vivo to its active metabolite, CWP232204.[1] This compound has been developed as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in various cancers.[1][2] This technical guide provides a comprehensive overview of this compound and CWP232204, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel oncology therapeutics.
Core Mechanism of Action
CWP232204 exerts its anti-tumor effects through a multi-faceted mechanism primarily targeting the Wnt/β-catenin signaling cascade. Dysregulation of this pathway is a hallmark of numerous malignancies, including hematologic cancers and solid tumors.[3]
The active metabolite, CWP232204, induces the degradation of β-catenin, a key effector of the canonical Wnt pathway.[4] This leads to the suppression of β-catenin-mediated transcription of target genes crucial for cancer cell proliferation and survival, such as MYC and survivin.[1]
Furthermore, CWP232204 has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[5][6] This results in the upregulation of the pro-apoptotic protein CHOP and the activation of caspase-3, ultimately triggering apoptosis in cancer cells.[5][6]
Another identified mechanism involves the binding of CWP232204 to Sam68 (Src-associated substrate in mitosis of 68 kDa), a protein often upregulated in cancer. This interaction is believed to contribute to apoptosis by influencing the alternative splicing of the BCL-2 gene towards pro-apoptotic isoforms.[1][2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by CWP232204.
Caption: CWP232204's multi-pronged attack on cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active metabolite CWP232204.
Table 1: Pharmacokinetics of CWP232204
| Parameter | Value | Population | Source |
| Terminal Half-life (t½) | ~12 hours | Patients with hematologic malignancies | [4][7] |
| Pharmacokinetics | Linear on Day 1 and Day 7 | Patients with hematologic malignancies | [4][7] |
Table 2: Phase 1 Clinical Trial (NCT01398462) in Hematologic Malignancies[4][7][8]
| Parameter | Details |
| Study Design | First-in-human, open-label, dose-escalation |
| Patient Population | 69 patients with relapsed or refractory Acute Myeloid Leukemia (AML, n=64) and Myelodysplastic Syndrome (MDS, n=5) |
| Dose Escalation | 15 cohorts ranging from 4 to 334 mg/m² |
| Dosing Regimen | Intravenous (IV) daily for 7 days every 21 days |
| Maximum Tolerated Dose (MTD) | 257 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Nausea (n=3), abdominal pain, anaphylactic reaction, myalgia, and rash (n=1 each) |
| Common Treatment-Emergent Adverse Events (TEAEs) | Nausea (64%), vomiting (46%), diarrhea (36%), infusion-related reactions (29%) |
| Grade ≥3 TEAEs (>5% of patients) | Pneumonia (12%), hypophosphatemia (8%), leukocytosis, nausea, cellulitis, sepsis, hypokalemia (7% each), hypertension (6%) |
| Clinical Efficacy (Response-evaluable AML patients, n=54) | - 1 Complete Response (CR) at 153 mg/m² (Bone marrow blasts reduced from 58.3% to 3.5%) - 1 Partial Response (PR) at 198 mg/m² (Bone marrow blasts reduced from 15.0% to 4.2%) |
Table 3: Preclinical In Vitro Efficacy of this compound in Prostate Cancer Cell Lines[9]
| Cell Line | Androgen Receptor (AR) Status | IC₅₀ Value (µM) |
| LNCaP | Wild-type AR | 0.097 |
| 22Rv1 | AR splice variant | 0.060 |
| VCaP | AR overexpression | 0.070 |
| PC3 | AR-negative | 0.188 |
| DU145 | AR-negative | 0.418 |
Table 4: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Source |
| Castration-Resistant Prostate Cancer (CRPC) Xenograft (22Rv1) | 50 mg/kg/day for 27 days | 52.0% | [8] |
| Castration-Resistant Prostate Cancer (CRPC) Xenograft (22Rv1) | 100 mg/kg/day for 27 days | 73.7% | [8] |
| Ovarian Cancer Xenograft (PA-1) | Not specified | Significant attenuation of tumor growth | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound and CWP232204.
Experimental Workflow
The preclinical evaluation of this compound typically follows a workflow from initial in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical evaluation workflow for this compound.
Western Blotting for β-catenin Expression
This protocol is used to determine the levels of total and active (non-phosphorylated) β-catenin in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (total or active form) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).
-
Flow Cytometry for Apoptosis (Cleaved Caspase-3 Detection)
This protocol quantifies the percentage of apoptotic cells by detecting the active form of caspase-3.
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with a formaldehyde-based fixative.
-
Permeabilize cells with a saponin-based or methanol-based permeabilization buffer.
-
-
Staining:
-
Incubate cells with a fluorochrome-conjugated antibody specific for cleaved caspase-3.
-
Wash cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of cells positive for cleaved caspase-3.
-
Wnt/β-catenin Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Treatment:
-
Treat transfected cells with this compound with or without a Wnt ligand (e.g., Wnt3a).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in treated cells to that in control cells.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer this compound or vehicle via the appropriate route (e.g., intravenous injection) according to the specified dosing schedule.[8]
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).[11]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise and weigh the tumors.
-
Patient-Derived Organoid (PDO) Culture
PDOs provide a more clinically relevant ex vivo model to assess drug response.
-
Tissue Processing:
-
Obtain fresh tumor tissue from patient biopsies.
-
Mechanically and enzymatically digest the tissue to obtain a single-cell suspension.
-
-
Organoid Seeding:
-
Embed the cell suspension in a basement membrane extract (e.g., Matrigel).
-
Plate the Matrigel domes in a culture plate.
-
-
Culture and Maintenance:
-
Culture the organoids in a specialized growth medium.
-
Monitor organoid formation and growth.
-
-
Drug Sensitivity Assays:
-
Treat established organoids with this compound.
-
Assess cell viability using assays such as CellTiter-Glo.
-
Conclusion
This compound, through its active metabolite CWP232204, represents a promising therapeutic agent that targets the Wnt/β-catenin pathway through multiple mechanisms. Preclinical data have demonstrated its potent anti-tumor activity in various cancer models, and a Phase 1 clinical trial has established its safety profile and preliminary efficacy in hematologic malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds. Further clinical evaluation, particularly in combination with other anti-cancer agents, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luciferase reporter assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. (Open Access) Protocol for establishing organoids from human ovarian cancer biopsies. (2021) | Nina Maenhoudt | 16 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CWP232291: A Novel Wnt/β-catenin Inhibitor Activating the Endoplasmic Reticulum Stress Pathway for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CWP232291 is a first-in-class, small-molecule prodrug that is emerging as a promising therapeutic agent in oncology. Following systemic administration, it is converted to its active metabolite, CWP232204, which targets the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in a multitude of cancers. A significant component of this compound's mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent cancer cell apoptosis.[1][2] This technical guide provides an in-depth overview of the this compound-induced ER stress pathway, summarizing key preclinical findings, experimental methodologies, and quantitative data to support further research and development.
Introduction to this compound and the ER Stress Pathway
This compound is a novel peptidomimetic small molecule designed to inhibit the Wnt/β-catenin signaling cascade.[3] Its active form, CWP232204, disrupts the interaction between β-catenin and its transcriptional coactivators, leading to the downregulation of key oncogenic target genes such as c-myc and survivin.[2][4] Beyond its direct effects on Wnt signaling, this compound has been demonstrated to exert potent antitumor activity by triggering the ER stress response.[3][5][6]
The ER is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment, such as an accumulation of unfolded or misfolded proteins, lead to ER stress. To cope with this, cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response, culminating in programmed cell death. This compound leverages this mechanism to selectively eliminate cancer cells.
The Molecular Mechanism of this compound-Induced ER Stress and Apoptosis
This compound treatment initiates a cascade of events within the ER, activating all three canonical branches of the UPR:
-
IRE1α (Inositol-requiring enzyme 1α) Pathway: this compound induces the autophosphorylation and activation of IRE1α. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
PERK (PKR-like ER kinase) Pathway: this compound activates PERK, which phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).
-
ATF6 (Activating Transcription Factor 6) Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic fragment. This fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.
A key downstream effector of the PERK and ATF6 pathways is the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as DDIT3.[2] this compound has been shown to significantly upregulate CHOP expression at both the mRNA and protein levels.[7] CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins. This ultimately leads to the activation of the executioner caspase, caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), hallmark events of apoptosis.[5]
The induction of ER stress by this compound also contributes to the degradation of β-catenin, further inhibiting the Wnt signaling pathway and creating a synergistic antitumor effect.[1][8]
Figure 1. this compound-induced ER stress signaling pathway.
Quantitative Data Summary
The antitumor activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| PC3 | Prostate Cancer (AR-negative) | 200 | 72 | [3] |
| DU145 | Prostate Cancer (AR-negative) | 400 | 72 | [3] |
| LNCaP | Prostate Cancer (AR-positive) | 60 | 72 | [3] |
| 22Rv1 | Prostate Cancer (AR-positive) | 70 | 72 | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in inducing ER stress.
Cell Culture and Reagents
-
Cell Lines: Prostate cancer cell lines (PC3, DU145, LNCaP, 22Rv1) and ovarian cancer cell lines (A2780/S, A2780/CP, CAOV3, PA1, OVCAR3, SNU119, SNU251, SNU840) are commonly used.[3][5]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.
Western Blot Analysis
Western blotting is employed to assess the protein expression levels of key markers in the ER stress and apoptosis pathways.
-
Cell Lysis: Cells are treated with this compound for a specified duration (e.g., 24 hours), then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies: Antibodies against IRE1α, phospho-eIF2α, total eIF2α, CHOP, cleaved ATF6, cleaved caspase-3, PARP, β-catenin, and actin (as a loading control) are used.[7]
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of UPR target genes, such as CHOP.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated cells using an RNA isolation reagent. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[7]
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is utilized to quantify apoptosis.
-
Cell Treatment and Staining: Cells are treated with this compound for a defined period (e.g., 72 hours). Both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 3. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Topic: CWP232291 and Apoptosis Induction
An In-depth Technical Guide on the Role of CWP232291 in Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
This compound is a novel, peptidomimetic small molecule that functions as an inhibitor of the Wnt/β-catenin signaling pathway.[1] It is a prodrug that converts to its active form, CWP232204, to exert its therapeutic effects.[2] Currently under investigation in clinical trials for hematological malignancies, this compound has demonstrated significant anti-tumor activity in various cancers, including castration-resistant prostate cancer (CRPC) and ovarian cancer.[1][2][3] A primary mechanism of its anti-tumor efficacy is the induction of apoptosis, or programmed cell death. This guide provides a detailed overview of the molecular mechanisms, quantitative effects, and experimental protocols related to this compound-induced apoptosis.
Molecular Mechanisms of Apoptosis Induction
This compound triggers apoptosis through multiple interconnected signaling pathways, primarily by inhibiting Wnt/β-catenin signaling and inducing endoplasmic reticulum (ER) stress.
Inhibition of Wnt/β-Catenin Signaling
The aberrant activation of the Wnt/β-catenin pathway is a critical driver in the development and progression of numerous cancers.[2][3] this compound disrupts this pathway by inhibiting the transcriptional activity of β-catenin.[1][4] This leads to the downregulation of key downstream target genes that promote cell survival, such as survivin, an anti-apoptotic protein.[2] The suppression of these survival signals primes the cancer cells for apoptosis. In ovarian and prostate cancer cells, treatment with this compound results in a dose-dependent decrease in both the total and active forms of β-catenin, which correlates with an increase in apoptotic markers.[1][2]
Caption: this compound inhibits the Wnt/β-catenin pathway, reducing survival signals.
Induction of Endoplasmic Reticulum (ER) Stress
A key mechanism by which this compound induces apoptosis, particularly in castration-resistant prostate cancer, is through the activation of the ER stress pathway.[1][4] this compound triggers the unfolded protein response (UPR), leading to the activation of the stress sensor PERK and subsequent phosphorylation of eIF2α.[1] This signaling cascade results in the significant upregulation of the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein).[1][4] Elevated CHOP levels are directly linked to the activation of the executioner caspase, caspase-3, which then mediates the final stages of apoptosis.[1]
References
- 1. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
CWP232291: A Technical Guide to Preclinical Data on a Novel Wnt/β-Catenin Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWP232291 is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in a variety of cancers. This compound is a prodrug that is converted in vivo to its active metabolite, CWP232204. This technical guide provides a comprehensive summary of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile across a range of hematological malignancies and solid tumors. The information is intended to provide researchers and drug development professionals with a detailed understanding of the preclinical evidence supporting the clinical development of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged mechanism targeting the Wnt/β-catenin pathway. The primary mechanism involves the induction of endoplasmic reticulum (ER) stress, which in turn leads to the activation of caspases and subsequent degradation of β-catenin.[1][2][3][4] This disruption of the Wnt signaling cascade inhibits the transcription of target genes crucial for cancer cell proliferation and survival, such as cyclin D1 and survivin.[3]
The active metabolite, CWP232204, has also been shown to bind to the Src-Associated substrate in Mitosis of 68 kDa (Sam68), which contributes to the induction of apoptosis.[4] This dual mechanism of inducing ER stress and targeting a key signaling node makes this compound a promising therapeutic agent.
Caption: Mechanism of action of this compound.
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in a variety of cancer cell lines, demonstrating potent anti-proliferative effects.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer | A2780/S | Data not available in search results | [1] |
| A2780/CP | Data not available in search results | [1] | |
| CAOV3 | Data not available in search results | [1] | |
| PA1 | Data not available in search results | [1] | |
| OVCAR3 | Data not available in search results | [1] | |
| SNU119 | Data not available in search results | [1] | |
| SNU251 | Data not available in search results | [1] | |
| SNU840 | Data not available in search results | [1] | |
| Prostate Cancer | LNCaP | 0.097 | [2] |
| 22Rv1 | 0.060 | [2] | |
| VCaP | 0.070 | [2] | |
| PC3 | 0.188 | [2] | |
| DU145 | 0.418 | [2] | |
| Acute Myeloid Leukemia (AML) | Various | Specific IC50 values not available in search results | [3][5] |
| Salivary Gland Adenoid Cystic Carcinoma | MDA-ACC-01 | Susceptible | [6][7] |
| UM-HACC-2A | Susceptible | [6][7] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor efficacy of this compound in various cancers.
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | PA-1 Xenograft | Details not available in search results | Significant attenuation of tumor growth | [1] |
| Prostate Cancer | 22Rv1 Xenograft | 50 mg/kg/day | 52.0% | [2] |
| 22Rv1 Xenograft | 100 mg/kg/day | 73.7% | [2] | |
| Gastrointestinal Cancer | Gastric Cancer Xenografts | 150 mg/kg, twice a week | Exhibited in vivo activity | |
| Salivary Gland Adenoid Cystic Carcinoma | Cell line xenograft and PDX models | Details not available in search results | Attenuated in vivo tumor growth | [6][7] |
Pharmacokinetics
Preclinical pharmacokinetic studies have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Following administration, the prodrug this compound is rapidly converted to its active metabolite, CWP232204.[4][8] In a phase 1 clinical trial in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome, CWP232204 demonstrated a terminal half-life of approximately 12 hours.[3][9] More detailed preclinical pharmacokinetic parameters are summarized below.
| Parameter | Value | Species | Reference |
| Terminal Half-life (t½) of CWP232204 | ~12 hours | Human (from Phase 1) | [3][9] |
| Metabolism | Converted to CWP232204, then metabolized and excreted as a glucuronide conjugate. | Preclinical models | [8] |
| No-Observed-Adverse-Effect Level (NOAEL) | 2.5 mg/kg (50 mg/m²) | Dog | [3] |
| 10 mg/kg | Not Specified | [3] |
Experimental Protocols
A summary of the key experimental methodologies employed in the preclinical evaluation of this compound is provided below. For detailed step-by-step protocols, it is recommended to consult the supplementary materials of the cited publications.
In Vitro Assays
-
Cell Viability Assay (MTT Assay): Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 24 to 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]
-
Western Blot Analysis: To investigate the effect of this compound on protein expression, cells were treated with the compound, and whole-cell lysates were subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Proteins were then transferred to a membrane and probed with specific antibodies against proteins of interest, such as β-catenin, cleaved caspase-3, and PARP.[1][2]
-
Luciferase Reporter Assay: To assess the impact on Wnt/β-catenin signaling activity, cells were transfected with a TCF/LEF luciferase reporter plasmid. Following treatment with this compound, luciferase activity was measured to determine the level of transcriptional activation of Wnt target genes.[8]
-
Flow Cytometry for Apoptosis: Apoptosis was quantified using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry analysis.[2]
In Vivo Models
-
Xenograft Tumor Models: Human cancer cell lines (e.g., PA-1 for ovarian cancer, 22Rv1 for prostate cancer) were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice were treated with this compound or a vehicle control. Tumor volume and body weight were monitored throughout the study.[1][2] Patient-derived xenograft (PDX) models were also utilized for salivary gland adenoid cystic carcinoma.[6][7]
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The preclinical data for this compound provide a strong rationale for its continued development as a novel anti-cancer agent. Its unique mechanism of action, involving the induction of ER stress and subsequent degradation of β-catenin, offers a targeted approach to inhibit a key oncogenic pathway. The potent in vitro and in vivo efficacy observed across a range of hematological and solid tumors, coupled with an acceptable preliminary safety profile, underscores the therapeutic potential of this compound. Further clinical investigation is warranted to fully elucidate its safety and efficacy in cancer patients.
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Small Molecule Inhibitor of the Wnt-β-Catenin Pathway, this compound, Inhibits Tumor Growth in Preclinical Models of Salivary Gland Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
CWP232291: A Technical Guide to a Novel Wnt/β-Catenin Pathway Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWP232291 is a first-in-class small molecule prodrug that targets the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in a multitude of cancers. Upon administration, this compound is converted to its active metabolite, CWP232204, which exerts its anti-tumor effects through a multi-faceted mechanism. This includes the induction of endoplasmic reticulum (ER) stress, leading to caspase-dependent apoptosis and subsequent degradation of β-catenin. Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent in various malignancies, including hematologic cancers, ovarian cancer, and castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound in cancer research.
Mechanism of Action
This compound is a prodrug that is metabolized into its active form, CWP232204.[1] The primary mechanism of action of CWP232204 is the inhibition of the Wnt/β-catenin signaling pathway through the induction of endoplasmic reticulum (ER) stress.[2][3] This process involves the activation of the PERK and IRE1α pathways, leading to an upregulation of the pro-apoptotic protein CHOP and the activation of caspases, including caspase-3.[1][3] Activated caspases then mediate the degradation of β-catenin, a key effector of the Wnt pathway.[1][4] The reduction in β-catenin levels prevents its translocation to the nucleus and subsequent transactivation of Wnt target genes, such as survivin and c-myc, which are involved in cell survival and proliferation.[1][5]
Furthermore, CWP232204 has been shown to bind to the Src-associated substrate in mitosis of 68 kDa (Sam68), which contributes to its pro-apoptotic activity through the alternative splicing of the BCL-2 gene towards pro-apoptotic isoforms.[1][2] In the context of prostate cancer, this compound has also been observed to downregulate the androgen receptor (AR) and its splice variants.[3]
Quantitative Data
In Vitro Efficacy
The in vitro cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Duration | Reference |
| Ovarian Cancer | A2780/S | ~0.1 | 48h | [2] |
| Ovarian Cancer | A2780/CP | ~0.2 | 48h | [2] |
| Ovarian Cancer | CAOV3 | ~0.5 | 48h | [2] |
| Ovarian Cancer | PA1 | ~0.1 | 48h | [2] |
| Ovarian Cancer | OVCAR3 | ~0.05 | 48h | [2] |
| Ovarian Cancer | SNU119 | ~0.1 | 48h | [2] |
| Ovarian Cancer | SNU251 | ~0.05 | 48h | [2] |
| Ovarian Cancer | SNU840 | ~0.2 | 48h | [2] |
| Prostate Cancer | LNCaP | 0.097 | 72h | [6] |
| Prostate Cancer | 22Rv1 | 0.060 | 72h | [6] |
| Prostate Cancer | VCaP | 0.070 | 72h | [6] |
| Prostate Cancer | PC3 | 0.188 | 72h | [6] |
| Prostate Cancer | DU145 | 0.418 | 72h | [6] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated significant anti-tumor activity of this compound.
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | PA-1 | 100 mg/kg, IV, for 10 days | Significant inhibition vs. vehicle | [1] |
| Prostate Cancer | 22Rv1 | 50 mg/kg/day, for 27 days | 52.0% | [7] |
| Prostate Cancer | 22Rv1 | 100 mg/kg/day, for 27 days | 73.7% | [7] |
Patient-Derived Organoid (PDO) Sensitivity
This compound has shown efficacy in ex vivo models using patient-derived organoids, which more closely mimic the tumor microenvironment.
| Cancer Type | Number of PDOs | Treatment | Sensitive Organoids | Reference |
| Ovarian Cancer | 20 | 1 µM this compound | 9 out of 20 (45%) | [1] |
| Ovarian Cancer | 20 | 20 µM Cisplatin | 4 out of 20 (20%) | [1] |
Phase 1 Clinical Trial in Hematologic Malignancies (NCT01398462)
A Phase 1 dose-escalation study of this compound was conducted in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).
| Parameter | Value | Reference |
| Number of Patients | 69 (64 AML, 5 MDS) | [8] |
| Dosing Regimen | IV daily for 7 days, every 21 days | [8] |
| Maximum Tolerated Dose (MTD) | 257 mg/m² | [8] |
| Complete Response (CR) | 1 patient (at 153 mg/m²) | [8] |
| Partial Response (PR) | 1 patient (at 198 mg/m²) | [8] |
| Most Common Adverse Events | Nausea (64%), Vomiting (46%), Diarrhea (36%) | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on ovarian cancer cell lines.[2]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.001 to 1.0 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is a general procedure based on methodologies described in prostate and ovarian cancer studies.[2][6]
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, cleaved caspase-3, PARP, CHOP, and a loading control like actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the general steps for analyzing gene expression changes upon this compound treatment.[6]
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH).
Xenograft Tumor Model
This is a representative protocol for establishing and evaluating the in vivo efficacy of this compound.[1][7]
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel at a concentration of 1-5 x 10⁶ cells per 100-200 µL.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (width² x length)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) at the specified dose and schedule.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further processed for histological or molecular analysis.
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
CWP232291 in Hematologic Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWP232291 is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in hematologic malignancies.[1][2][3] As a prodrug, this compound is converted in vivo to its active metabolite, CWP232204, which exerts its anti-tumor effects through a multi-faceted mechanism.[3] This involves the induction of endoplasmic reticulum (ER) stress, leading to caspase-mediated apoptosis and subsequent degradation of β-catenin.[1][3][4] Preclinical studies have demonstrated potent anti-tumor activity in various hematologic malignancy models, including acute myeloid leukemia (AML) and multiple myeloma (MM).[5][6] A phase 1 clinical trial in patients with relapsed or refractory AML and myelodysplastic syndrome (MDS) has established a maximum tolerated dose and shown preliminary signs of efficacy.[1][7] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound in hematologic malignancies, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound targets the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in the self-renewal of hematopoietic stem cells and is aberrantly activated in many hematologic cancers.[1] The active metabolite, CWP232204, induces ER stress, which in turn activates the unfolded protein response (UPR).[1][4] This leads to the activation of caspases, which have been shown to cleave and target β-catenin for degradation.[8] The reduction in β-catenin levels inhibits the transcription of Wnt target genes that promote cell cycle progression and inhibit apoptosis, such as cyclin D1 and survivin.[5][8]
The proposed signaling pathway for this compound's mechanism of action is depicted below:
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent growth inhibitory activity against a panel of multiple myeloma cell lines.
| Cell Line | IC50 (nM)[5] |
| RPMI-8226 | 13 - 73 |
| OPM-2 | 13 - 73 |
| NCI-H929 | 13 - 73 |
| JJN3 | 13 - 73 |
| EJM | 13 - 73 |
In Vivo Efficacy
The anti-tumor efficacy of this compound has been evaluated in multiple myeloma xenograft models.
| Model | Dosing Regimen | Tumor Growth Inhibition (TGI)[5] |
| OPM-2 | 50 mg/kg, daily for 5 days (i.v.) | Regression |
| OPM-2 | 100 mg/kg, twice weekly (i.v.) | 95% |
| RPMI-8226 | 100 mg/kg, daily for 5 days (i.v.) | Regression |
| RPMI-8226 | 100 mg/kg, three times weekly (i.v.) | 80% |
Clinical Data
A Phase 1, first-in-human, open-label, dose-escalation study of this compound was conducted in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) (NCT01398462).[1][7]
| Parameter | Value[1][7] |
| Patient Population | 69 patients with hematologic malignancies (64 AML, 5 MDS). |
| Dosing Regimen | Intravenous (i.v.) administration daily for 7 days, every 21 days. |
| Dose Escalation | 15 dose-escalation cohorts ranging from 4 to 334 mg/m². |
| Maximum Tolerated Dose (MTD) | 257 mg/m². |
| Common Adverse Events | Nausea (64%), vomiting (46%), diarrhea (36%), and infusion-related reactions (29%). |
| Efficacy (Evaluable AML Patients, n=54) | - Complete Response (CR): 1 patient at 153 mg/m² (bone marrow blasts reduced from a median of 58.3% to 3.5%).- Partial Response (PR): 1 patient at 198 mg/m² (bone marrow blasts reduced from 15.0% to 4.2%). |
| Pharmacokinetics | The active metabolite, CWP232204, showed a terminal half-life of approximately 12 hours. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Seed hematologic malignancy cell lines in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and suspension cells by trypsinization (if applicable) and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot for β-catenin Degradation
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The following is a general protocol for establishing a hematologic malignancy xenograft model, based on protocols for multiple myeloma and AML.[5][9][10]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Preparation:
-
Culture human multiple myeloma (e.g., OPM-2, RPMI-8226) or AML cells.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 1 x 10^7 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
For a subcutaneous model, inject the cell suspension into the flank of the mice.
-
For a disseminated model (more relevant for AML), inject cells intravenously.
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, measure tumor volume with calipers regularly.
-
For disseminated models, monitor for signs of disease (e.g., weight loss, hind limb paralysis) and assess engraftment in peripheral blood or bone marrow by flow cytometry for human CD45.
-
-
Treatment:
-
When tumors are established, randomize mice into treatment and control groups.
-
Administer this compound intravenously at the desired dose and schedule (e.g., 50-100 mg/kg).
-
The control group receives the vehicle.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the first signs of significant morbidity.
-
Excise and weigh subcutaneous tumors.
-
Collect tissues (tumor, bone marrow, spleen) for further analysis (e.g., Western blot for β-catenin, immunohistochemistry).
-
Conclusion
This compound is a promising therapeutic agent for hematologic malignancies with a novel mechanism of action targeting the Wnt/β-catenin pathway. Its preclinical efficacy in AML and MM models, coupled with a manageable safety profile and preliminary signs of clinical activity, warrants further investigation, particularly in combination with other anti-cancer agents. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the therapeutic potential of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 4. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
CWP232291 for Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWP232291 is a first-in-class small-molecule prodrug with significant potential in the treatment of castration-resistant prostate cancer (CRPC). Administered intravenously, it converts to its active metabolite, CWP232204, which exhibits a dual mechanism of action targeting key survival pathways in prostate cancer. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The information is intended to serve as a resource for researchers and professionals in oncology drug development.
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, as tumors eventually develop resistance to androgen receptor (AR)-targeted therapies.[1][2] This necessitates the development of novel therapeutic strategies that target alternative signaling pathways crucial for CRPC progression. The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, including prostate cancer, and plays a vital role in tumor progression, making it an attractive therapeutic target.[3][4] this compound is a novel inhibitor of this pathway, demonstrating promising preclinical activity against CRPC.[1][2]
Mechanism of Action
This compound's antitumor activity is multifaceted, primarily revolving around the inhibition of the Wnt/β-catenin signaling pathway and the induction of endoplasmic reticulum (ER) stress.[1][2][3]
-
Wnt/β-catenin Pathway Inhibition: The active form of the drug, CWP232204, disrupts the interaction between β-catenin and its transcriptional co-activators. This leads to the degradation of β-catenin and subsequent downregulation of Wnt target genes, such as survivin, c-myc, and cyclin D1.[3][4][5] This action effectively suppresses cancer cell proliferation and survival.
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound induces ER stress, leading to the upregulation of the pro-apoptotic protein CHOP and the activation of caspase-3-dependent apoptosis.[1][2][3]
-
Interaction with Sam68: CWP232204 binds to the Src-associated substrate in mitosis of 68 kDa (Sam68).[3][6][7][8] This interaction is believed to contribute to apoptosis through the alternative splicing of Bcl-2 family genes, favoring pro-apoptotic isoforms.[3][7][8]
-
Downregulation of Androgen Receptor (AR): this compound has been shown to downregulate the expression of both the full-length androgen receptor and its splice variants, which are key drivers of CRPC.[1][2][3]
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Mechanism of action of this compound in prostate cancer cells.
Preclinical Data in Castration-Resistant Prostate Cancer
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of prostate cancer cell lines, including those that are androgen-sensitive, androgen-independent, and castration-resistant.
Table 1: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | IC50 (µM) |
| LNCaP | Expressing | 0.097 |
| 22Rv1 | Expressing | 0.060 |
| VCaP | Expressing | 0.070 |
| PC3 | Negative | 0.188 |
| DU145 | Negative | 0.418 |
| (Data sourced from[2]) |
Notably, AR-expressing cell lines (LNCaP, 22Rv1, and VCaP) exhibited greater sensitivity to this compound compared to AR-negative lines (PC3 and DU145).[2] The compound also showed efficacy in docetaxel-resistant DU145 cells, suggesting its potential in second-line therapy.[2] Furthermore, this compound demonstrated antitumor activity against primary cells derived from CRPC patients who had progressed on docetaxel (B913) or enzalutamide.[2]
In Vivo Efficacy
The antitumor effects of this compound have been validated in xenograft models of CRPC.
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dose | Duration | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg/day | 27 days | 52.0 |
| This compound | 100 mg/kg/day | 27 days | 73.7 |
| (Data sourced from[2]) |
Treatment with this compound resulted in a significant, dose-dependent inhibition of tumor growth without a significant impact on the body weight of the animals.[2]
Experimental Protocols
Cell Viability Assay
The anti-proliferative effects of this compound were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for the cell viability assay.
Western Blot Analysis
Western blotting was employed to assess the effect of this compound on the expression of key proteins in the Wnt/β-catenin and apoptotic pathways.
-
Cell Lysis: Prostate cancer cells were treated with this compound for 24 hours, after which whole-cell lysates were prepared using a lysis buffer containing 150 mmol/L NaCl, 1% Nonidet P-40, and 50 mmol/L Tris-HCl (pH 8.0).[2]
-
Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against β-catenin, survivin, CHOP, cleaved caspase-3, AR, and a loading control (e.g., actin).[2][4] Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay
To confirm the inhibition of Wnt/β-catenin signaling, a LEF/TCF luciferase reporter assay was performed.
-
Transfection: Prostate cancer cells were transfected with a LEF/TCF luciferase reporter construct.[2]
-
Treatment: Transfected cells were treated with this compound in the presence or absence of Wnt3a (100 ng/mL) to stimulate the pathway.[2][4]
-
Lysis and Measurement: After treatment, cells were lysed, and luciferase activity was measured using a luminometer. A significant decrease in luciferase activity in this compound-treated cells indicated inhibition of the Wnt/β-catenin pathway.[2]
In Vivo Xenograft Model
The in vivo antitumor efficacy of this compound was evaluated in a CRPC xenograft mouse model.[2]
Caption: Workflow for the in vivo xenograft study.
Clinical Development
Phase I clinical trials for this compound have been completed for hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[3][9] These studies established a maximum tolerated dose (MTD) of 257 mg/m² and demonstrated a favorable safety profile with preliminary signs of efficacy.[3][9] While clinical data in prostate cancer is not yet available, the robust preclinical findings provide a strong rationale for its investigation in CRPC patients.
Conclusion
This compound is a promising therapeutic agent for castration-resistant prostate cancer with a novel dual mechanism of action. It effectively inhibits the Wnt/β-catenin pathway and induces ER stress, leading to apoptosis and reduced tumor growth. Furthermore, its ability to downregulate the androgen receptor and its splice variants addresses a key driver of resistance in CRPC. The strong preclinical data warrants further clinical investigation of this compound in this patient population.
References
- 1. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 7. Sam68 Modulator this compound | Semantic Scholar [semanticscholar.org]
- 8. Facebook [cancer.gov]
- 9. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
CWP232291: A Novel Wnt/β-Catenin Inhibitor for Ovarian Cancer Therapy
An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of CWP232291 in Ovarian Cancer Cells
This technical guide provides a comprehensive overview of the effects of this compound on ovarian cancer cells, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate this novel therapeutic agent.
Introduction
Ovarian cancer remains the most lethal gynecologic malignancy globally, largely due to late-stage diagnosis and high rates of recurrence and chemoresistance.[1][2][3] The aberrant activation of the Wnt/β-catenin signaling pathway is a crucial factor in the development and progression of various cancers, including ovarian cancer, where it contributes to cancer stemness, drug resistance, and metastasis.[1][4][5] this compound is a small molecule inhibitor of the Wnt/β-catenin pathway, which has demonstrated significant anti-tumor effects in preclinical models of ovarian cancer.[1][2][4] This document synthesizes the available data on its efficacy and mechanism of action.
Mechanism of Action of this compound
This compound is a prodrug that is converted to its active form, CWP232204.[1] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway. In ovarian cancer cells, this compound treatment leads to a dose-dependent reduction in the expression of both the total and active (non-phosphorylated) forms of β-catenin.[1] By inhibiting β-catenin, this compound prevents its translocation into the nucleus, thereby blocking the activation of the T-cell factor/lymphoid enhancer factor-1 (TCF/Lef1) transcription complex.[1][4] This, in turn, downregulates the expression of Wnt target genes that are critical for cancer cell proliferation and survival.
Furthermore, the inhibition of the Wnt/β-catenin pathway by this compound induces apoptosis in ovarian cancer cells.[1] This is evidenced by the increased expression of apoptotic markers, including cleaved caspase-3 and PARP1, following treatment with this compound.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound in ovarian cancer cells.
Quantitative Data on the Effects of this compound
This compound has demonstrated potent anti-proliferative effects across a panel of eight human ovarian cancer cell lines, including those resistant to cisplatin (B142131).[1][6] The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | Cisplatin Sensitivity | IC50 of this compound (µM) at 48h |
| A2780/S | Endometrioid Carcinoma | Sensitive | 0.138 |
| A2780/CP | Endometrioid Carcinoma | Resistant | 0.125 |
| CAOV3 | Serous Adenocarcinoma | - | 0.355 |
| PA1 | Teratocarcinoma | - | 0.111 |
| OVCAR3 | Serous Adenocarcinoma | Resistant | 0.155 |
| SNU119 | Serous Adenocarcinoma | - | 0.081 |
| SNU251 | Clear Cell Carcinoma | - | 0.093 |
| SNU840 | Serous Adenocarcinoma | - | 0.150 |
| Data sourced from Supplementary Table S3 of Wang et al., Front. Oncol., 2022.[1] |
In addition to cell lines, this compound was tested on patient-derived organoids, which are considered more representative of in vivo tumor biology.
Table 2: Efficacy of this compound in Patient-Derived Ovarian Cancer Organoids
| Treatment | Concentration | Number of Organoid Lines Tested | Number of Sensitive Organoid Lines (>50% Growth Inhibition) | Sensitivity Rate |
| This compound | 1 µM | 20 | 9 | 45% |
| Cisplatin | 20 µM | 20 | 4 | 20% |
| Data derived from Wang et al., Front. Oncol., 2022.[1][7] |
Notably, all four cisplatin-sensitive organoids were also sensitive to this compound, and five cisplatin-resistant organoids showed sensitivity to this compound, indicating a lack of cross-resistance.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on ovarian cancer cells.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability and proliferation of ovarian cancer cell lines.
-
Protocol:
-
Ovarian cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound (ranging from 0.001 to 1.0 µM) or a vehicle control (DMSO).[6]
-
After 24 or 48 hours of incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
-
Western Blotting
-
Objective: To analyze the expression levels of proteins in the Wnt/β-catenin and apoptotic pathways.
-
Protocol:
-
Ovarian cancer cells (e.g., OVCAR3 and SNU251) were treated with different concentrations of this compound (0, 0.1, 0.5, 1 µM) for 24 hours.[6]
-
Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against active β-catenin, total β-catenin, cleaved caspase-3, PARP1, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Patient-Derived Organoid Culture and Viability Assay
-
Objective: To assess the efficacy of this compound in a more clinically relevant ex vivo model.
-
Protocol:
-
Organoid Establishment: Tumor tissues from ovarian cancer patients were mechanically and enzymatically digested to obtain single cells or small cell clusters. These were then embedded in Matrigel and cultured in a specialized organoid medium.[7]
-
Drug Treatment: Established organoids were treated with this compound (1 µM) and cisplatin (20 µM) for 72 hours.[1][7]
-
Viability Assay (MTT): An MTT assay, adapted for 3D cultures, was used to determine organoid viability. A growth inhibition of over 50% was defined as a sensitive response.[1][7]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound.
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [ouci.dntb.gov.ua]
- 4. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 5. Targeting of Wnt/β-Catenin by Anthelmintic Drug Pyrvinium Enhances Sensitivity of Ovarian Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
CWP232291: A Novel Inhibitor of Cancer Stem Cells Through Wnt/β-catenin Pathway Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and relapse. The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver of CSC maintenance and proliferation in numerous cancers. CWP232291 is a first-in-class small molecule inhibitor of the Wnt/β-catenin pathway that has demonstrated significant potential in targeting CSCs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a proprietary small molecule compound developed to target the dysregulated Wnt/β-catenin signaling pathway in cancer. It is a prodrug that is converted in vivo to its active metabolite, CWP232204.[1][2] The compound was identified through a high-throughput screen for inhibitors of Wnt/β-catenin-mediated transcriptional activity and has since been evaluated in a range of preclinical models and a Phase 1 clinical trial.[3][4] The primary rationale for its development is the critical role of the Wnt pathway in the survival and expansion of cancer stem cells, which are often resistant to conventional therapies.[3][5]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged mechanism that ultimately leads to the suppression of the Wnt/β-catenin signaling cascade and the induction of apoptosis in cancer cells.
2.1. Induction of Endoplasmic Reticulum (ER) Stress: this compound and its active form, CWP232204, induce endoplasmic reticulum (ER) stress, a condition of cellular distress caused by the accumulation of unfolded or misfolded proteins in the ER lumen.[1][2] This leads to the activation of the unfolded protein response (UPR), which is characterized by the upregulation of key proteins such as the pro-apoptotic protein CHOP (CCAAT-enhancer-binding protein homologous protein).[1] The induction of ER stress is a key event that triggers caspase-3-dependent apoptosis in cancer cells.[1][6]
2.2. Degradation of β-catenin: A central effect of this compound is the degradation of β-catenin, the central effector of the canonical Wnt signaling pathway.[1][2] The activation of caspases, initiated by ER stress, has been shown to directly target β-catenin for degradation.[7] By reducing the levels of β-catenin, this compound prevents its translocation to the nucleus and subsequent activation of T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby inhibiting the expression of Wnt target genes that promote cell survival and proliferation, such as survivin and MYC.[1]
2.3. Interaction with Sam68: The active metabolite of this compound, CWP232204, has been shown to bind to Sam68 (Src-associated substrate in mitosis of 68 kDa), a protein that is often upregulated in cancer.[1][2] This interaction is believed to contribute to the pro-apoptotic effects of the compound, potentially through the alternative splicing of the BCL-2 gene towards pro-apoptotic isoforms.[1]
Figure 1: Proposed mechanism of action of this compound.
Inhibition of Cancer Stem Cells
This compound has demonstrated significant activity against cancer stem cells in various preclinical models.
3.1. Reduction of CSC Frequency: In a genetically engineered mouse (GEM) model of intestinal carcinogenesis, long-term treatment with this compound significantly reduced the frequency of cancer stem cells.[8][9] An in-vivo limiting dilution assay revealed a dramatic decrease in CSC frequency from 1 in 3,223 in the control group to 1 in 48,069 in the this compound-treated group (p < 0.001).[8][9]
3.2. Downregulation of CSC Markers: Treatment with this compound has been shown to downregulate the expression of key cancer stem cell markers. In intestinal tumorigenesis models, a reduction in CD133, Lgr-5, and Sca-1 has been observed.[10] In hepatocellular carcinoma, related compounds have been shown to reduce CD44+/CD133+ populations.[1]
3.3. Inhibition of CSC Growth and Self-Renewal: By targeting the Wnt/β-catenin pathway, this compound effectively inhibits the growth and self-renewal capacity of CSCs.[10] This is crucial for overcoming therapy resistance and preventing tumor recurrence. The Wnt pathway is known to be essential for maintaining the stem-like phenotype of cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histologic Subtype | IC50 (µM) at 48h |
| SKOV3 | Serous Adenocarcinoma | 0.83 ± 0.09 |
| OVCAR3 | Serous Adenocarcinoma | 1.12 ± 0.14 |
| CAOV3 | Serous Adenocarcinoma | 0.95 ± 0.11 |
| A2780 | Endometrioid Carcinoma | 0.76 ± 0.08 |
| TOV21D | Clear Cell Carcinoma | 1.25 ± 0.16 |
| HEYA8 | Serous Adenocarcinoma | 1.05 ± 0.13 |
| OAW42 | Serous Cystadenocarcinoma | 1.31 ± 0.17 |
| OVCA429 | Serous Adenocarcinoma | 1.42 ± 0.18 |
| Data extracted from Supplementary Table S3 of "Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer" (Frontiers in Oncology, 2022). |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Model | Treatment | Outcome | p-value | Reference |
| Intestinal Carcinogenesis | GEM Model | 100 mg/kg this compound | Reduction in tumor-bearing mice (50.0% vs 84.0%) | < 0.01 | [8][9] |
| Intestinal Carcinogenesis | GEM Model | 100 mg/kg this compound | Reduction in malignant tumors (37.5% vs 78.3%) | < 0.05 | [8][9] |
| Intestinal Carcinogenesis | GEM Model | 100 mg/kg this compound | Reduction in tumor multiplicity (1.2 ± 0.4 vs 2.8 ± 0.4) | < 0.01 | [8][9] |
| Intestinal Carcinogenesis | GEM Model | This compound | Reduction in CSC frequency (1/48,069 vs 1/3,223) | < 0.001 | [8][9] |
| Castration-Resistant Prostate Cancer | Xenograft | This compound | 73.7% tumor inhibition | Not Stated | [1] |
Table 3: Phase 1 Clinical Trial of this compound in Hematologic Malignancies (NCT01398462)
| Parameter | Value |
| Patient Population | Relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) |
| Number of Patients | 69 (64 AML, 5 MDS) |
| Dosing | IV daily for 7 days every 21 days (4 to 334 mg/m²) |
| Maximum Tolerated Dose (MTD) | 257 mg/m² |
| Efficacy (evaluable AML patients, n=54) | 1 Complete Response (153 mg/m²), 1 Partial Response (198 mg/m²) |
| Data from the Phase 1 clinical trial of this compound.[4][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Figure 2: General experimental workflow for evaluating this compound.
5.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 50 µl of MTT reagent to each well and incubate for 3 hours.
-
Remove the culture medium and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
5.2. Western Blot Analysis
-
Objective: To analyze the protein expression levels of β-catenin, cleaved caspase-3, and other proteins of interest.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Use a loading control like actin to normalize protein levels.
-
5.3. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of Wnt target genes (e.g., AXIN2, MYC, CCND1).
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR instrument
-
-
Protocol:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using gene-specific primers and a master mix.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
5.4. Luciferase Reporter Assay
-
Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Materials:
-
Cells co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with this compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
5.5. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell lines or patient-derived tumor fragments (for PDX models)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
-
Protocol:
-
Implant cancer cells or tumor fragments subcutaneously into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
5.6. Limiting Dilution Assay
-
Objective: To determine the frequency of cancer stem cells in a tumor population.
-
Protocol:
-
Prepare a single-cell suspension from the tumor tissue.
-
Serially dilute the cells to various concentrations.
-
Inject each cell dilution into a group of immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Use statistical software (e.g., ELDA - Extreme Limiting Dilution Analysis) to calculate the frequency of tumor-initiating cells.
-
5.7. Immunohistochemistry (IHC)
-
Objective: To visualize the expression and localization of proteins (e.g., β-catenin, Ki-67) in tumor tissues.
-
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
-
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the color using a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides for microscopic analysis.
-
Conclusion
This compound is a promising therapeutic agent that effectively targets cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway. Its multifaceted mechanism of action, involving the induction of ER stress and subsequent degradation of β-catenin, provides a robust rationale for its continued development. The preclinical and early clinical data presented in this guide highlight the potential of this compound to address the significant clinical challenge of CSC-driven tumor recurrence and therapy resistance. Further investigation in well-designed clinical trials is warranted to fully elucidate its therapeutic utility in various cancer types.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mayo.edu [mayo.edu]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Luciferase reporter assay [bio-protocol.org]
- 9. Limiting dilution assay to quantify the self-renewal potential of cancer stem cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limiting Dilution Tumor Initiation Assay: An In Vivo Approach for the Study of Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
CWP232291 Phase 1 Clinical Trial in Relapsed/Refractory AML and MDS: A Technical Analysis
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the phase 1 clinical trial results for CWP232291, a novel small-molecule inhibitor of the Wnt/β-catenin signaling pathway. The study, registered as NCT01398462, evaluated the safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the trial's findings and methodologies.
Executive Summary
This compound, a prodrug of the active metabolite CWP232204, demonstrated a manageable safety profile and preliminary anti-leukemic activity in a heavily pre-treated patient population. The MTD was established at 257 mg/m².[1] The most common treatment-emergent adverse events were gastrointestinal in nature.[1] Pharmacokinetic analysis of the active metabolite, CWP232204, revealed a terminal half-life of approximately 12 hours.[1] Among 54 response-evaluable AML patients, one complete response and one partial response were observed.[1] These findings support further investigation of this compound, potentially in combination with other agents, for the treatment of hematologic malignancies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer cell proliferation and survival.[1][2] The active metabolite, CWP232204, induces degradation of β-catenin. This is achieved, in part, through the induction of endoplasmic reticulum (ER) stress.[1] Additionally, CWP232204 has been shown to bind to Sam68 (Src-associated substrate in mitosis of 68 kDa), which can lead to the alternative splicing of the BCL-2 gene, favoring pro-apoptotic isoforms, and the downregulation of the anti-apoptotic protein survivin.[2]
Caption: this compound Mechanism of Action.
Phase 1 Clinical Trial (NCT01398462) Design and Methods
This was a first-in-human, open-label, dose-escalation study to evaluate the safety, MTD, and preliminary efficacy of this compound.[1]
Experimental Workflow
Caption: Phase 1 Trial Experimental Workflow.
Patient Population
A total of 69 patients with hematologic malignancies were enrolled, including 64 with AML and 5 with MDS.[1]
Table 1: Study Design and Patient Demographics
| Parameter | Value |
| Study Design | |
| Phase | 1 |
| Design | Open-label, dose-escalation |
| Dose Escalation | Modified 3+3 design |
| Number of Patients | 69 (64 AML, 5 MDS) |
| Dose Cohorts | 15 dose-escalation, 1 dose-expansion |
| Dosing Range | 4 to 334 mg/m² |
| Administration | Intravenous (IV) |
| Schedule | Daily for 7 days, every 21 days |
| Patient Demographics (Median) | |
| Age (years) | 67 (range, 25-81) |
| Prior Therapies | 3 (range, 1-13) |
| Bone Marrow Blasts at Baseline | 45% (range, 5-98%) |
| Data sourced from the primary publication of the NCT01398462 trial.[1] |
Safety and Tolerability Assessment
Safety was assessed through the monitoring of treatment-emergent adverse events (TEAEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events version 4.0. Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment to determine the MTD.
Pharmacokinetic Analysis
Blood samples were collected at various time points on days 1 and 7 of the first cycle to determine the plasma concentrations of this compound and its active metabolite, CWP232204. Standard non-compartmental methods were used to calculate pharmacokinetic parameters.
Efficacy Assessment
Response to treatment was evaluated according to the International Working Group (IWG) criteria for AML.[3][4][5] Bone marrow aspirates and biopsies were performed at baseline and after treatment cycles to assess the percentage of bone marrow blasts.
Results
Safety and Tolerability
The most frequently reported TEAEs were nausea (64%), vomiting (46%), diarrhea (36%), and infusion-related reactions (29%).[1]
Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Any Grade (n=69) | Grade ≥3 (n=69) |
| Nausea | 44 (64%) | 5 (7%) |
| Vomiting | 32 (46%) | 2 (3%) |
| Diarrhea | 25 (36%) | 1 (1%) |
| Infusion-related reaction | 20 (29%) | 1 (1%) |
| Pneumonia | Not specified | 8 (12%) |
| Hypophosphatemia | Not specified | 6 (8%) |
| Leukocytosis | Not specified | 5 (7%) |
| Cellulitis | Not specified | 5 (7%) |
| Sepsis | Not specified | 5 (7%) |
| Hypokalemia | Not specified | 5 (7%) |
| Hypertension | Not specified | 4 (6%) |
| Data represents the number of patients (%) experiencing the adverse event.[1] |
Dose-limiting toxicities included nausea, abdominal pain, anaphylactic reaction, myalgia, and rash.[1] The MTD was determined to be 257 mg/m².[1]
Pharmacokinetics
The active metabolite, CWP232204, exhibited pharmacokinetic linearity on both day 1 and day 7.[1]
Table 3: Pharmacokinetics of CWP232204 (Active Metabolite)
| Parameter | Day 1 | Day 7 |
| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase |
| AUC (ng·h/mL) | Dose-proportional increase | Dose-proportional increase |
| t½ (hours) | ~12 | ~12 |
| Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life.[1] |
Preliminary Efficacy
Among the 54 response-evaluable AML patients, two responses were observed.[1]
Table 4: Preliminary Efficacy in Response-Evaluable AML Patients (n=54)
| Response | Dose | Bone Marrow Blast Reduction |
| Complete Response (CR) | 153 mg/m² | 58.3% to 3.5% |
| Partial Response (PR) | 198 mg/m² | 15.0% to 4.2% |
| Data sourced from the primary publication of the NCT01398462 trial.[1] |
Conclusion
The phase 1 clinical trial of this compound in patients with relapsed or refractory AML and MDS demonstrated that the drug is tolerable at doses up to 257 mg/m² and exhibits preliminary anti-leukemic activity. The observed complete and partial responses in a heavily pre-treated population are encouraging. The pharmacokinetic profile of the active metabolite, CWP232204, is predictable and supports the dosing schedule used in the trial. These findings warrant further investigation of this compound in hematologic malignancies, potentially in combination with other therapeutic agents, to enhance its efficacy. Future studies should continue to explore the role of Wnt pathway inhibition as a therapeutic strategy in this patient population.
References
- 1. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Table 24, Hematologic Response According to International Working Group AML Response Criteria - Azacitidine (Onureg) - NCBI Bookshelf [ncbi.nlm.nih.gov]
CWP232291: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWP232291 is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in a variety of cancers.[1][2] Developed by JW Pharmaceutical, this compound is a prodrug that is converted in vivo to its active metabolite, CWP232204.[2] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the inhibition of the Wnt/β-catenin signaling cascade. The active metabolite, CWP232204, induces endoplasmic reticulum (ER) stress, which in turn triggers apoptosis and leads to the degradation of β-catenin.[1][3][4]
Upon administration, this compound is rapidly converted to CWP232204.[2] CWP232204 induces ER stress, leading to the activation of the unfolded protein response (UPR).[4] This is characterized by the upregulation of key ER stress markers, including protein kinase RNA-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and the pro-apoptotic transcription factor CHOP.[4][5] The activation of this pathway ultimately results in caspase-3-dependent apoptosis.[4]
A key consequence of this signaling cascade is the degradation of β-catenin, a central component of the canonical Wnt pathway.[3][4] By reducing β-catenin levels, this compound inhibits the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival, such as MYC and survivin.[5][6] In prostate cancer models, this compound has also been shown to suppress the expression of the androgen receptor (AR) and its splice variants.[4]
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A generalized workflow for Western blot analysis.
Flow Cytometry for Apoptosis
Apoptosis induction by this compound was quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.
[4]
-
Cell Preparation: Cells were treated with this compound at the desired concentrations and time points.
-
Staining: Cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature.
-
Analysis: Stained cells were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were identified as early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.
```dot
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References
- 1. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 2. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 3. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
CWP232291: A Technical Whitepaper on its Discovery and Development as a First-in-Class Wnt/β-Catenin Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWP232291 is a novel, first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation and differentiation that is frequently dysregulated in a multitude of human cancers. This technical guide provides an in-depth overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the compound's unique mechanism of action, which involves the induction of endoplasmic reticulum (ER) stress and subsequent degradation of β-catenin, leading to apoptosis in cancer cells. This document summarizes key quantitative data from in vitro and in vivo studies across various cancer models, including castration-resistant prostate cancer (CRPC), ovarian cancer, acute myeloid leukemia (AML), and gastrointestinal cancers. Furthermore, it outlines the methodologies of pivotal experiments and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction: Targeting the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, contributing to tumor initiation, growth, and resistance to therapy. Consequently, the development of targeted inhibitors of this pathway represents a significant therapeutic opportunity. This compound has emerged as a promising clinical candidate from these efforts. It is a prodrug that is converted in vivo to its active metabolite, CWP232204.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action that converges on the downregulation of β-catenin, a central mediator of the Wnt pathway.
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound induces ER stress, leading to the activation of the unfolded protein response (UPR).[2][3] This results in the upregulation of the pro-apoptotic protein CHOP and the activation of caspase-3, initiating a cascade of events that leads to programmed cell death.[2][3]
-
Inhibition of Wnt/β-Catenin Signaling: The activation of caspases triggered by ER stress leads to the degradation of β-catenin.[4] This prevents its translocation to the nucleus and subsequent interaction with TCF/LEF transcription factors, thereby inhibiting the expression of Wnt target genes such as MYC and survivin, which are critical for cancer cell survival and proliferation.[1]
-
Role of Sam68: The active metabolite of this compound, CWP232204, also binds to the Src-associated substrate in mitosis of 68 kDa (Sam68).[5] This interaction is believed to contribute to apoptosis by modulating the alternative splicing of the B-cell lymphoma 2 (Bcl-2) gene, favoring the production of pro-apoptotic isoforms.[5][6]
Caption: this compound Signaling Pathway.
Preclinical Development
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cancer cell types are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | LNCaP | 0.097 | [5] |
| 22Rv1 | 0.060 | [5] | |
| VCaP | 0.070 | [5] | |
| PC3 | 0.188 | [5] | |
| DU145 | 0.418 | [5] | |
| Ovarian Cancer | A2780/S | ~0.1 | |
| A2780/CP | ~0.2 | ||
| CAOV3 | ~0.1 | ||
| PA-1 | ~0.1 | ||
| OVCAR3 | ~0.1 | ||
| SNU-119 | ~0.5 | ||
| SNU-251 | ~0.5 | ||
| SNU-840 | ~0.2 |
Note: IC50 values for ovarian cancer cell lines are approximated from graphical data presented in the source.
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in multiple preclinical xenograft and genetically engineered mouse (GEM) models.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Castration-Resistant Prostate Cancer | 22Rv1 Xenograft (BALB/c nude mice) | 50 mg/kg/day or 100 mg/kg/day, daily for 27 days | 52.0% and 73.7% tumor growth inhibition, respectively. | [1] |
| Ovarian Cancer | PA-1 Xenograft (BALB/c nude mice) | Not specified | Significant attenuation of tumor growth. | [2] |
| Gastrointestinal Cancer | Villin-Cre;Smad4F/F;Trp53F/F GEM model | 100 mg/kg, twice a week for 17 weeks | Significantly suppressed spontaneous intestinal tumor development (56.3% vs. 91.3% with vehicle). | [7] |
Clinical Development
A Phase 1, first-in-human, open-label, dose-escalation study of this compound was conducted in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) (NCT01398462).
| Parameter | Finding | Reference |
| Patient Population | 69 patients (64 AML, 5 MDS) | [8] |
| Dosing Regimen | IV daily for 7 days, every 21 days | [8] |
| Maximum Tolerated Dose (MTD) | 257 mg/m² | [8] |
| Pharmacokinetics | Active metabolite CWP232204 showed a terminal half-life of ~12 hours. | [8] |
| Efficacy (evaluable AML patients, n=54) | - 1 Complete Response (at 153 mg/m²)- 1 Partial Response (at 198 mg/m²) | [8] |
| Common Adverse Events (≥30%) | Nausea (64%), Vomiting (46%), Diarrhea (36%) | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used in the ovarian cancer preclinical studies.
-
Seed ovarian cancer cells in 96-well plates and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 0.2, 0.5, 1.0 µM) for 24 and 48 hours.
-
Add 50 µl of MTT reagent to each well and incubate for 3 hours.
-
Remove the culture media and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is a general representation based on descriptions in this compound preclinical studies.[1]
Caption: Western Blot Experimental Workflow.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Protein Denaturation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Tumor Xenograft Model
This protocol is based on the methodology described for the castration-resistant prostate cancer xenograft model.[1]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 22Rv1 cells) into the flank of immunocompromised mice (e.g., 6-week-old male BALB/c nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a specific volume (e.g., 70-100 mm³). Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control via the specified route and schedule (e.g., intraperitoneal injection daily).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.
Conclusion
This compound is a pioneering small molecule inhibitor of the Wnt/β-catenin pathway with a well-defined and unique mechanism of action. Preclinical studies have consistently demonstrated its potent anti-tumor activity in a variety of cancer models, including those resistant to standard therapies. Early clinical data in hematologic malignancies have shown an acceptable safety profile and preliminary signs of efficacy. The continued investigation of this compound, both as a monotherapy and in combination with other anti-cancer agents, holds significant promise for the treatment of Wnt-driven cancers. This technical guide provides a comprehensive resource for researchers and clinicians interested in the ongoing development of this novel therapeutic agent.
References
- 1. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. The RNA-binding protein Sam68 modulates the alternative splicing of Bcl-x - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Role of Sam68 as an adaptor protein in inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CWP232291: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for utilizing CWP232291, a small molecule inhibitor of the WNT/β-catenin signaling pathway, in a cell culture setting. The information is intended to guide researchers in assessing the anti-tumor activity of this compound in various cancer cell lines.
Mechanism of Action
This compound is a novel peptidomimetic small molecule that selectively induces tumor apoptosis.[1] Its primary mechanism of action involves the inhibition of the WNT/β-catenin signaling pathway, a critical pathway in cancer development and progression.[1][2] this compound treatment leads to a reduction in the total and active forms of β-catenin.[1] This inhibition of β-catenin-mediated transcriptional activity, in conjunction with the induction of endoplasmic reticulum (ER) stress, results in the upregulation of the pro-apoptotic protein CHOP and the activation of caspase-3-dependent apoptosis.[1][3]
Data Presentation
This compound IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various prostate and ovarian cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer (AR-negative, androgen-independent) | 200 |
| DU145 | Prostate Cancer (AR-negative, androgen-independent) | 400 |
| LNCaP | Prostate Cancer (AR-expressing, androgen-dependent) | 60 |
| 22Rv1 | Prostate Cancer (AR-expressing, androgen-independent) | 70 |
| VCaP | Prostate Cancer | 70 |
| OVCAR3 | Ovarian Cancer | Not explicitly stated, but responsive |
| SNU251 | Ovarian Cancer | Not explicitly stated, but responsive |
Note: The IC50 values for OVCAR3 and SNU251 were not explicitly provided in the search results, but the studies indicated significant growth inhibition at concentrations as low as 100 nM.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits the WNT/β-catenin pathway and induces ER stress, leading to apoptosis.
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the general procedure for culturing human cancer cell lines for treatment with this compound.
Materials:
-
Human cancer cell lines (e.g., PC3, DU145, LNCaP, 22Rv1, OVCAR3)
-
RPMI 1640 medium
-
Heat-inactivated fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution (100 units/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks, plates, and other sterile labware
Procedure:
-
Maintain cancer cell lines in RPMI 1640 medium supplemented with 5-10% heat-inactivated FBS and 1% penicillin-streptomycin.[1]
-
Incubate cells in a humidified atmosphere of 5% CO2 at 37°C.[1]
-
Subculture the cells upon reaching 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with complete growth medium. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium. f. Seed the cells into new culture vessels at the desired density.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of this compound on cell viability.
Materials:
-
Cells cultured as described above
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and replace it with medium containing various concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 0.2, 0.5, 1.0 µM).[1] Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
After the incubation period, add 50 µL of MTT reagent to each well without discarding the culture media.[1]
-
Incubate the plates for 3 hours at 37°C.[1]
-
After incubation, discard the culture media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells cultured as described above
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach for 18-24 hours.[1]
-
Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 72 hours.[1] Include a vehicle-treated control.
-
After treatment, collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating the effects of this compound on cancer cells.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CWP232291 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWP232291 is a first-in-class small molecule prodrug that is converted to its active form, CWP232204, a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers, including ovarian, prostate, and hematologic malignancies.[1][3][4] this compound exerts its anti-tumor effects through a dual mechanism: it induces endoplasmic reticulum (ER) stress, leading to apoptosis, and it promotes the degradation of β-catenin, a key transcriptional coactivator in the Wnt pathway.[2] This application note provides detailed protocols for in vitro studies to assess the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 0.097 |
| 22Rv1 | Prostate Cancer | 0.060 |
| VCaP | Prostate Cancer | 0.070 |
| PC3 | Prostate Cancer | 0.188 |
| DU145 | Prostate Cancer | 0.418 |
| OVCAR3 | Ovarian Cancer | Not explicitly quantified, but effective in doses from 0.1 to 1.0 µM[1] |
| SNU251 | Ovarian Cancer | Not explicitly quantified, but effective in doses from 0.1 to 1.0 µM[1] |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound, as the active form CWP232204, inhibits the Wnt/β-catenin signaling pathway and induces apoptosis through ER stress.
Caption: Mechanism of this compound in Wnt/β-catenin signaling and apoptosis induction.
Experimental Workflow for In Vitro Analysis
A general workflow for evaluating the effects of this compound on cancer cells in vitro.
Caption: General experimental workflow for in vitro studies of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels of key markers in the Wnt/β-catenin and apoptosis pathways following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour in a wet transfer system or at 25V for 30 minutes in a semi-dry system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| β-catenin | Cell Signaling Technology | 8480 | 1:1000 |
| Active β-catenin (Non-phospho) | Cell Signaling Technology | 8814 | 1:1000[5] |
| Cleaved Caspase-3 | Cell Signaling Technology | 9661 | 1:1000 |
| PARP | Cell Signaling Technology | 9542 | 1:1000 |
| CHOP | Cell Signaling Technology | 2895 | 1:1000 |
| β-actin (Loading Control) | Sigma-Aldrich | A5441 | 1:5000 |
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned medium (optional, for pathway activation)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Treatment: Treat the cells with this compound at various concentrations. If the cell line has low endogenous Wnt signaling, stimulate with Wnt3a conditioned medium.
-
Further Incubation: Incubate for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the TCF/LEF (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of this compound. By employing these methods, researchers can effectively assess the compound's cytotoxic and mechanistic properties, contributing to a deeper understanding of its therapeutic potential in Wnt/β-catenin-driven cancers.
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Application Notes and Protocols: CWP232291 IC50 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWP232291 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of various cancers, including prostate cancer.[1] This compound is a prodrug that is converted to its active form, CWP232204, which exerts its anti-cancer effects through multiple mechanisms.[2] These include the induction of endoplasmic reticulum (ER) stress, leading to apoptosis, and the suppression of β-catenin-mediated transcription.[2][3] Preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of castration-resistant prostate cancer (CRPC) cells, suggesting its potential as a therapeutic agent.[2][3] These application notes provide a summary of the IC50 values of this compound in various prostate cancer cell lines and detailed protocols for key experiments.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in several prostate cancer cell lines after 72 hours of treatment.
| Cell Line | Androgen Receptor (AR) Status | IC50 (nM) | Reference |
| LNCaP | Wild-type AR | 60 | [4] |
| 22Rv1 | AR splice variant | 70 | [4] |
| PC3 | AR-negative | 200 | [4] |
| DU145 | AR-negative | 400 | [4] |
Note: IC50 values can vary between experiments and laboratories due to differences in experimental conditions.
Signaling Pathway and Mechanism of Action
This compound primarily targets the Wnt/β-catenin signaling pathway, which is frequently dysregulated in prostate cancer.[2][5] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[6] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[7]
This compound, through its active form CWP232204, disrupts this pathway by promoting the degradation of β-catenin.[1][2] This leads to the downregulation of Wnt target genes such as MYC and survivin.[5][7] Additionally, this compound induces ER stress, which activates the unfolded protein response (UPR) and triggers caspase-3-dependent apoptosis.[3][4] The compound has also been shown to downregulate the androgen receptor (AR) and its splice variants in prostate cancer cells.[3]
Caption: this compound inhibits the Wnt/β-catenin pathway and induces apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to determine the IC50 of this compound in prostate cancer cell lines.
Experimental Workflow
The general workflow for determining the IC50 of this compound involves cell culture, treatment with the compound, assessment of cell viability, and data analysis to calculate the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Cell Culture and Seeding
-
Cell Culture: Culture prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3, DU145) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of culture medium.[4]
-
Incubate the plate overnight to allow the cells to attach.
-
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[4]
-
Treatment: Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[4]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Data Normalization: Subtract the absorbance of the blank wells from all other wells. Express the cell viability as a percentage of the vehicle control.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This compound demonstrates potent anti-proliferative activity in a range of prostate cancer cell lines, with lower IC50 values observed in androgen receptor-expressing cells.[4] The provided protocols offer a framework for researchers to investigate the effects of this compound and similar compounds on prostate cancer cells. The mechanism of action, involving the inhibition of the Wnt/β-catenin pathway and induction of ER stress, highlights its potential as a targeted therapy for prostate cancer.[3] Further investigation into the efficacy of this compound in preclinical and clinical settings is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 3. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
Application Notes and Protocols for CWP232291 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWP232291 is a first-in-class small molecule prodrug that is converted to its active metabolite, CWP232204, to function as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers.[2][3] this compound exerts its anti-tumor effects through a dual mechanism: inducing endoplasmic reticulum (ER) stress and promoting the degradation of β-catenin, which collectively lead to cancer cell apoptosis.[1][4][5] Preclinical studies utilizing xenograft mouse models have demonstrated the significant anti-tumor activity of this compound in various cancers, including ovarian, prostate, and hematological malignancies.[6][7][8] These application notes provide a comprehensive overview of the use of this compound in such models, including detailed protocols and data presentation.
Mechanism of Action
This compound's active form, CWP232204, disrupts the Wnt/β-catenin signaling cascade. It induces ER stress, which in turn activates caspases.[2][4] This leads to a reduction in β-catenin levels and inhibits its transcriptional activity.[2][6] Furthermore, CWP232204 can bind to Src-Associated substrate in Mitosis of 68 kDa (Sam68), promoting apoptosis.[2][6] The downstream effects include the downregulation of Wnt target genes like survivin and c-myc, and in the context of prostate cancer, the suppression of the androgen receptor (AR) and its splice variants.[1][3][5]
Caption: this compound Mechanism of Action.
Data from Preclinical Xenograft Studies
The efficacy of this compound has been evaluated in several preclinical xenograft models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
| Cell Line | Animal Model | Dosage and Administration | Treatment Schedule | Outcome | Reference |
| PA-1 | Female BALB/c nude mice | 100 mg/kg, intravenous injection | For ten days with an interval of two days | Significant inhibition of tumor growth | [6] |
Table 2: In Vivo Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models
| Cell Line | Animal Model | Dosage and Administration | Treatment Schedule | Outcome | Reference |
| 22Rv1 | Male BALB/c nude mice | 50 mg/kg/day | 27 days | 52.0% tumor growth inhibition | [8] |
| 22Rv1 | Male BALB/c nude mice | 100 mg/kg/day | 27 days | 73.7% tumor growth inhibition | [8] |
Table 3: In Vivo Efficacy of this compound in a Genetically Engineered Mouse (GEM) Model of Intestinal Carcinogenesis
| Animal Model | Dosage and Administration | Treatment Schedule | Outcome | Reference |
| Villin-Cre;Smad4F/F;Trp53F/F mice | 100 mg/kg, intraperitoneal injection | Twice a week for 17 weeks | Significant reduction in tumor-bearing mice and malignant tumor incidence | [9] |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft mouse model studies with this compound. Specific parameters may need to be optimized for different cell lines and cancer types.
I. Animal Models and Husbandry
-
Animal Selection: Immunocompromised mice, such as BALB/c nude or NOD-SCID mice, are commonly used for establishing xenografts to prevent rejection of human tumor cells.[6][8] The choice of strain may depend on the specific tumor type and cell line.
-
Acclimatization: Upon arrival, allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House the animals in a specific pathogen-free (SPF) environment in sterile micro-isolator cages with sterile bedding. Provide ad libitum access to sterile food and water.
-
Monitoring: Monitor the general health and well-being of the animals daily.
II. Tumor Cell Culture and Implantation
-
Cell Culture: Culture the selected human cancer cell line (e.g., PA-1 for ovarian cancer, 22Rv1 for prostate cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).[6][8]
-
Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration. A typical concentration is 5 x 10^6 cells per injection volume.[8]
-
Subcutaneous Xenograft Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and disinfect the injection site on the dorsal flank.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the right dorsal flank.[6][8]
-
III. This compound Preparation and Administration
-
Reconstitution: this compound is a prodrug and should be prepared according to the manufacturer's instructions. For intravenous injection, it can be dissolved in distilled water.[6] For intraperitoneal injection, it can be formulated in a vehicle such as 3% dimethyl sulfoxide (B87167) in PBS.[8]
-
Dosage: The dosage of this compound can range from 50 mg/kg to 100 mg/kg per day or on an intermittent schedule.[6][8][9] The optimal dose should be determined in preliminary dose-finding studies.
-
Administration Route: this compound can be administered via intravenous (tail vein) or intraperitoneal injection.[6][8][9] The choice of route may depend on the desired pharmacokinetic profile and experimental model.
IV. Experimental Workflow and Monitoring
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth once the tumors become palpable.
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = 0.5 × length × (width)^2.[6]
-
-
Treatment Initiation: Once the tumors reach a predetermined average volume (e.g., 70-100 mm³), randomize the mice into control and treatment groups.[8]
-
Treatment Administration: Administer this compound or the vehicle control according to the predetermined schedule.[6][8][9]
-
Body Weight and Health Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[6][8] Observe the animals for any signs of distress or adverse effects.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive morbidity. Euthanize the mice according to approved institutional guidelines.
-
Tissue Collection: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, or RNA sequencing).
Caption: Xenograft Mouse Model Experimental Workflow.
Conclusion
This compound has demonstrated promising anti-tumor activity in a variety of preclinical xenograft mouse models. Its mechanism of action, targeting the Wnt/β-catenin pathway and inducing ER stress, provides a strong rationale for its continued investigation as a potential cancer therapeutic. The protocols and data presented here offer a valuable resource for researchers designing and conducting in vivo studies with this compound. Careful optimization of experimental parameters will be crucial for obtaining robust and reproducible results.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for CWP232291 in Patient-Derived Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in cancer research, offering a three-dimensional culture system that recapitulates the genetic and phenotypic heterogeneity of the original tumor. The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers and represents a key therapeutic target. CWP232291 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] These application notes provide detailed protocols for utilizing this compound in PDO cultures to investigate its therapeutic potential and elucidate its mechanism of action.
This compound has been shown to effectively suppress the growth of cancer cells, including those resistant to standard chemotherapies like cisplatin, in both 2D cell lines and patient-derived organoids.[1][3] Its mechanism involves the inhibition of β-catenin, a central component of the canonical Wnt signaling pathway.[1]
Data Presentation
This compound Efficacy in Ovarian Cancer Patient-Derived Organoids
| Patient ID | Histologic Subtype | This compound (1 µM) Sensitivity | Cisplatin (20 µM) Sensitivity |
| P1 | High-Grade Serous | Sensitive | Not Sensitive |
| P2 | High-Grade Serous | Sensitive | Not Sensitive |
| P3 | High-Grade Serous | Sensitive | Sensitive |
| P5 | High-Grade Serous | Sensitive | Sensitive |
| P9 | Clear Cell | Sensitive | Not Sensitive |
| P12 | Endometrioid | Sensitive | Not Sensitive |
| P15 | High-Grade Serous | Sensitive | Sensitive |
| P16 | High-Grade Serous | Sensitive | Not Sensitive |
| P19 | High-Grade Serous | Sensitive | Sensitive |
Sensitivity is defined as >50% growth inhibition as determined by MTT assay after 72 hours of treatment.[1][3]
This compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780/S | Ovarian | ~0.1 |
| A2780/CP | Ovarian | ~0.2 |
| CAOV3 | Ovarian | ~0.1 |
| PA1 | Ovarian | ~0.5 |
| OVCAR3 | Ovarian | ~0.1 |
| SNU119 | Ovarian | ~0.2 |
| SNU251 | Ovarian | ~0.1 |
| SNU840 | Ovarian | ~0.1 |
| LNCaP | Prostate | 0.097 |
| 22Rv1 | Prostate | 0.060 |
| VCaP | Prostate | 0.070 |
| PC3 | Prostate | 0.188 |
| DU145 | Prostate | 0.418 |
IC50 values were determined after 72 hours of this compound exposure.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for evaluating this compound in PDOs.
Experimental Protocols
Establishment of Patient-Derived Organoids from Tumor Biopsies
This protocol is adapted from established methods for generating PDOs from epithelial cancers.
Materials:
-
Tumor biopsy tissue
-
DMEM/F12 medium
-
Collagenase Type IV (1 mg/mL)
-
Matrigel®
-
Organoid culture medium (specific to cancer type, often containing EGF, Noggin, R-spondin, and other growth factors)
-
6-well and 24-well culture plates
-
Sterile scalpels and forceps
-
Centrifuge
Procedure:
-
Collect fresh tumor tissue in a sterile tube containing DMEM/F12 on ice.
-
In a sterile petri dish, mechanically mince the tissue into small fragments (<1 mm³) using sterile scalpels.
-
Transfer the minced tissue to a conical tube and wash with cold DMEM/F12. Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the tissue fragments in DMEM/F12 containing 1 mg/mL Collagenase Type IV and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the collagenase with an equal volume of DMEM/F12 containing 10% FBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a small volume of Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-cell suspension into the center of pre-warmed 24-well plates.
-
Incubate at 37°C for 15-20 minutes to solidify the Matrigel®.
-
Gently add 500 µL of pre-warmed organoid culture medium to each well.
-
Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.
This compound Treatment and Viability Assay
Materials:
-
Established PDO cultures
-
This compound (stock solution in DMSO)
-
Organoid culture medium
-
MTT reagent
-
DMSO
-
24-well plates
Procedure:
-
Passage and seed PDOs in 24-well plates as described above. Allow organoids to form for 3-5 days.
-
Prepare serial dilutions of this compound in organoid culture medium. A typical dose range for initial screening is 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
For the MTT assay, add 500 µL of MTT reagent to each well and incubate for 3 hours at 37°C.[5]
-
Add 200 µL of DMSO to each well and dissociate the Matrigel® by pipetting up and down to dissolve the formazan (B1609692) crystals.[5]
-
Transfer the solution to a 96-well plate and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of β-catenin Expression
Materials:
-
PDO cultures treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat established PDOs with this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control for 24-48 hours.[5]
-
Harvest the organoids by disrupting the Matrigel® domes in cold PBS and centrifuging at 300 x g for 5 minutes.
-
Lyse the organoid pellet in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Immunofluorescence Staining of β-catenin in Organoids
Materials:
-
PDO cultures treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% BSA in PBS
-
Primary antibody (e.g., anti-β-catenin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Treat PDOs grown in chamber slides or on coverslips with this compound or vehicle control for 24-48 hours.
-
Carefully remove the culture medium and wash the organoids with PBS.
-
Fix the organoids with 4% PFA for 20 minutes at room temperature.[4]
-
Wash three times with PBS.
-
Permeabilize the organoids with 0.1% Triton X-100 for 30 minutes.[4]
-
Block non-specific binding with 5% BSA for 1 hour.[4]
-
Incubate with the primary anti-β-catenin antibody overnight at 4°C.[4]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Mount the coverslips with mounting medium and visualize using a confocal microscope.
Wnt/β-catenin Signaling Luciferase Reporter Assay in Organoids
Note: Transfecting 3D organoid cultures can be challenging. This protocol provides a general guideline that may require optimization.
Materials:
-
Established PDO cultures
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent suitable for 3D cultures (e.g., lipid-based or viral vectors)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Dissociate established PDOs into single cells or small clusters.
-
Transfect the cells with the TCF/LEF luciferase reporter and Renilla control plasmids using an optimized protocol for your specific organoid type.
-
Re-plate the transfected cells in Matrigel® to allow organoid formation.
-
After 24-48 hours, treat the organoids with a Wnt agonist (e.g., Wnt3a conditioned medium) to induce a baseline level of Wnt signaling, along with different concentrations of this compound or a vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the organoids using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities in the lysate using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as a percentage of the Wnt-stimulated control.
References
- 1. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 2. Patient-Derived Organoids: The Beginning of a New Era in Ovarian Cancer Disease Modeling and Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of β-catenin Following CWP232291 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWP232291 is a novel small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in various cancers.[1][2] As a prodrug, this compound is converted to its active metabolite, CWP232204, which exerts its anti-tumor effects by promoting the degradation of β-catenin.[1] This leads to the suppression of Wnt target gene transcription and induction of apoptosis in cancer cells.[1] The aberrant activation of the Wnt/β-catenin pathway is a key factor in the development and progression of numerous cancers, including ovarian, prostate, and colorectal cancers, as well as hematologic malignancies.[3][4][5][6] Consequently, this compound has emerged as a promising therapeutic agent, with demonstrated efficacy in preclinical models and early clinical trials.[3][7]
Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by quantifying the reduction in β-catenin protein levels following treatment. This document provides a detailed protocol for this application.
Signaling Pathway and Mechanism of Action
This compound treatment initiates a cascade of events that culminates in the downregulation of β-catenin. The active form of the drug, CWP232204, induces endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways.[3][6] This process facilitates the degradation of β-catenin, thereby inhibiting its translocation to the nucleus and subsequent activation of target genes responsible for cell proliferation and survival, such as c-myc and cyclin D1.[8][9]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on total β-catenin levels in a cancer cell line (e.g., SW480) after a 24-hour treatment period. Data is presented as the relative band intensity of β-catenin normalized to a loading control (e.g., β-actin), with the vehicle-treated control set to 1.0.
| This compound Concentration (nM) | Relative β-catenin Level (Normalized to Loading Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.09 |
| 50 | 0.72 | 0.07 |
| 100 | 0.45 | 0.05 |
| 200 | 0.21 | 0.03 |
| 400 | 0.08 | 0.02 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., prostate, ovarian, or colorectal cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, vortexing periodically.[11]
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[11]
Western Blot Analysis
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBS-T).
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.[12]
-
Secondary Antibody Incubation:
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH, following the same incubation and washing steps.[10]
-
Signal Detection:
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.[10]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[10]
-
Normalize the β-catenin band intensity to the corresponding loading control band intensity for each sample.[11]
-
Express the results as a fold change relative to the vehicle-treated control.[10]
-
Experimental Workflow
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
CWP232291 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWP232291 is a first-in-class small molecule prodrug that is converted to its active form, CWP232204, targeting the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers.[4] this compound exerts its anti-tumor effects through a dual mechanism: inducing endoplasmic reticulum (ER) stress and binding to the Src-Associated substrate in Mitosis of 68 kDa (Sam68), which collectively lead to the induction of apoptosis and degradation of β-catenin.[1][3] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent in various malignancies, including ovarian cancer, prostate cancer, and hematological malignancies.[1][2] These application notes provide detailed protocols for the preparation and experimental use of this compound in both in vitro and in vivo research settings.
Solubility and Preparation of this compound
Characterized by hydrophobic moieties, this compound requires polar aprotic solvents for dissolution. While specific quantitative solubility data is not consistently published, the compound is known to be soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For in vivo studies, it has been administered intravenously after dissolution in distilled water.[1]
Protocol for Preparation of this compound Stock Solution
-
Reconstitution: To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). For in vivo studies, further dilution in a vehicle such as distilled water or saline may be necessary.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across different cancer types.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (nM) | Treatment Duration |
| Prostate Cancer | LNCaP | 60 | 72 hours |
| 22Rv1 | 70 | 72 hours | |
| PC3 | 200 | 72 hours | |
| DU145 | 400 | 72 hours | |
| Ovarian Cancer | A2780/S | Data not specified | 24 and 48 hours |
| A2780/CP | Data not specified | 24 and 48 hours | |
| CAOV3 | Data not specified | 24 and 48 hours | |
| PA1 | Data not specified | 24 and 48 hours | |
| OVCAR3 | Data not specified | 24 and 48 hours | |
| SNU119 | Data not specified | 24 and 48 hours | |
| SNU251 | Data not specified | 24 and 48 hours | |
| SNU840 | Data not specified | 24 and 48 hours |
Table 2: In Vivo Efficacy of this compound (Tumor Growth Inhibition)
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) |
| Prostate Cancer | Xenograft (mice) | 22Rv1 | 50 mg/kg/day | 52.0% |
| 100 mg/kg/day | 73.7% | |||
| Ovarian Cancer | Xenograft (mice) | PA-1 | 100 mg/kg (intravenous) | Significant inhibition |
| Gastrointestinal Cancer | Xenograft (mice) | MKN-45 (orthotopic) | 150 mg/kg (intraperitoneal, twice a week) | Decrease in luciferase signal |
| Genetically Engineered Mouse Model | - | 100 mg/kg (intraperitoneal, twice a week) | Suppressed spontaneous tumor development |
Signaling Pathway
This compound targets the Wnt/β-catenin signaling pathway through a multi-faceted mechanism, ultimately leading to apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.001, 0.01, 0.1, 0.2, 0.5, 1.0 µM) or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol describes the detection of protein expression levels in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-cleaved caspase-3, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like actin or GAPDH.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Caption: Workflow for an in vivo xenograft mouse model study.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., distilled water, saline)
-
Calipers
-
Animal scale
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^7 cells/mL). Mixing with Matrigel can improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., 100 mg/kg intravenously for ten days with a two-day interval between treatments).[1] The control group should receive the vehicle alone.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
Conclusion
This compound is a promising Wnt/β-catenin pathway inhibitor with demonstrated anti-tumor activity in a range of preclinical models. The protocols provided here offer a foundation for researchers to investigate the efficacy and mechanism of action of this compound in their specific cancer models of interest. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this novel therapeutic agent.
References
Application Notes and Protocols: CWP232291 Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
CWP232291 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various malignancies, including ovarian and prostate cancers. This compound and its active metabolite, CWP232204, induce endoplasmic reticulum (ER) stress, leading to caspase activation and subsequent degradation of β-catenin.[1] This mechanism of action makes this compound a compelling candidate for combination therapies, particularly with standard-of-care chemotherapeutic agents like cisplatin (B142131). Cisplatin, a platinum-based drug, exerts its cytotoxic effects primarily by forming DNA adducts, which trigger apoptosis.[2] However, its efficacy is often limited by both intrinsic and acquired resistance.
Preclinical evidence suggests that the combination of this compound and cisplatin may offer a synergistic or additive anti-tumor effect, particularly in cisplatin-resistant cancers.[3] By targeting the Wnt/β-catenin pathway, this compound may circumvent cisplatin resistance mechanisms and enhance cancer cell apoptosis. This document provides a detailed overview of the available preclinical data and experimental protocols for investigating the combination of this compound and cisplatin.
Data Presentation
In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound as a single agent in various ovarian cancer cell lines, including a cisplatin-resistant line (A2780/CP). This data is crucial for designing combination studies.
| Cell Line | Histologic Subtype | Cisplatin Sensitivity | This compound IC50 (µM) at 48h |
| A2780/S | Endometrioid | Sensitive | 0.12 ± 0.01 |
| A2780/CP | Endometrioid | Resistant | 0.15 ± 0.01 |
| PA-1 | Teratocarcinoma | Sensitive | 0.18 ± 0.02 |
| OVCAR3 | Adenocarcinoma | Resistant | 0.25 ± 0.03 |
| CAOV3 | Adenocarcinoma | Resistant | 0.33 ± 0.04 |
| SNU119 | Serous | Sensitive | 0.45 ± 0.05 |
| SNU840 | Serous | Resistant | 0.55 ± 0.06 |
| SNU251 | Mucinous | Resistant | 0.62 ± 0.07 |
Data extracted from Wang et al., 2022, Supplementary Material.
Patient-Derived Organoid (PDO) Response to this compound and Cisplatin
A study utilizing patient-derived organoids from ovarian cancer patients demonstrated the potential of this compound in both cisplatin-sensitive and -resistant settings. While specific quantitative data for the combination is not provided in the primary literature, the study reports an "additive effect" of the combination treatment.
| Patient ID | Cisplatin Response | This compound Response | Combination Response |
| P1 | Resistant | Sensitive | Enhanced anti-tumor effect |
| P2 | Resistant | Sensitive | Enhanced anti-tumor effect |
| P3 | Sensitive | Sensitive | Enhanced anti-tumor effect |
| P4 | Resistant | Resistant | Not reported |
| P5 | Sensitive | Sensitive | Enhanced anti-tumor effect |
| P6 | Resistant | Resistant | Not reported |
| P9 | Resistant | Sensitive | Enhanced anti-tumor effect |
| P12 | Resistant | Sensitive | Enhanced anti-tumor effect |
| P15 | Sensitive | Sensitive | Enhanced anti-tumor effect |
| P16 | Resistant | Sensitive | Not reported |
| P19 | Sensitive | Sensitive | Not reported |
Qualitative data summarized from Wang et al., 2022.[3] A "good response" was defined as >50% growth inhibition.
In Vivo Monotherapy Efficacy of this compound
While in vivo data for the combination therapy is not yet available in the public domain, studies on this compound monotherapy in xenograft models provide a basis for future combination experiments.
| Cancer Type | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| Castration-Resistant Prostate Cancer | 22Rv1 | This compound | 50 mg/kg/day | 52.0 |
| Castration-Resistant Prostate Cancer | 22Rv1 | This compound | 100 mg/kg/day | 73.7 |
| Ovarian Cancer | PA-1 | This compound | 100 mg/kg | Significant inhibition vs. control |
Data from Pak et al., 2019 and Wang et al., 2022.[3][4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound and Cisplatin Combination Therapy
Caption: Proposed mechanism of this compound and cisplatin synergy.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of this compound and cisplatin.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for in vivo evaluation of this compound and cisplatin.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
Ovarian cancer cell lines (e.g., A2780/S, A2780/CP)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in 0.9% NaCl)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Single-Agent IC50 Determination:
-
Treat cells with increasing concentrations of this compound or cisplatin for 48-72 hours.
-
After incubation, add MTT reagent to each well and incubate for 3-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the IC50 values using non-linear regression analysis.
-
-
Combination Treatment (Checkerboard Assay):
-
Prepare a matrix of drug concentrations with serial dilutions of this compound on one axis and cisplatin on the other.
-
Treat cells with the drug combinations for 48-72 hours.
-
Perform the MTT assay as described above.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug combination compared to the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.
Materials:
-
Ovarian cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at their respective IC50 concentrations (or other relevant concentrations) for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in early and late apoptosis for each treatment group.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound and cisplatin combination therapy in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Ovarian cancer cell line (e.g., PA-1 or A2780)
-
Matrigel (optional)
-
This compound
-
Cisplatin
-
Sterile saline and appropriate vehicles for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 100 mg/kg, intravenous injection, daily for 10 days)
-
Group 3: Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, once a week)
-
Group 4: this compound + Cisplatin (at the same doses and schedules)
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or at the end of the study period.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki-67, cleaved caspase-3, and β-catenin, or Western blot).
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment groups.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze the body weight data to assess toxicity.
-
Conclusion
The combination of this compound and cisplatin represents a promising therapeutic strategy, particularly for cisplatin-resistant cancers. The available preclinical data suggests that this compound can effectively inhibit the growth of ovarian cancer cells, including those resistant to cisplatin, and may produce an additive anti-tumor effect when combined with cisplatin. The provided protocols offer a framework for researchers to further investigate the synergistic potential and underlying mechanisms of this combination therapy, with the ultimate goal of translating these findings into improved clinical outcomes for cancer patients. Further studies are warranted to generate quantitative data on the combination's efficacy and to optimize dosing and scheduling for in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of CWP232291 and Docetaxel in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential synergistic anti-cancer effects of CWP232291, a novel Wnt/β-catenin pathway inhibitor, and docetaxel (B913), a standard-of-care chemotherapy agent. The protocols outlined below are designed to enable researchers to quantitatively assess synergy in vitro and in vivo, providing a framework for preclinical evaluation of this combination therapy.
Introduction
This compound is a first-in-class small molecule prodrug that is converted to its active form, CWP232204, in vivo.[1] This active metabolite targets the Wnt/β-catenin signaling pathway, which is frequently dysregulated in a variety of cancers.[1] The mechanism of action of this compound involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis, and the promotion of β-catenin degradation.[1][2] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including castration-resistant prostate cancer (CRPC), ovarian cancer, and hematologic malignancies.[1][2][3]
Docetaxel is a taxane (B156437) derivative that acts as a microtubule stabilizer, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is a widely used chemotherapeutic agent for a range of solid tumors, including prostate, breast, and non-small cell lung cancer.
The rationale for combining this compound and docetaxel stems from their distinct mechanisms of action, which may lead to synergistic or additive anti-tumor effects. Notably, this compound has shown efficacy in docetaxel-resistant prostate cancer cells, suggesting its potential to overcome resistance mechanisms.[1][2]
Data Presentation
In Vitro Efficacy of this compound and Docetaxel as Single Agents
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various prostate cancer cell lines after 72 hours of exposure.[1] This data provides a baseline for designing combination studies.
| Cell Line | Androgen Receptor (AR) Status | IC50 of this compound (µM)[1] |
| LNCaP | Expressing | 0.097 |
| 22Rv1 | Expressing | 0.060 |
| VCaP | Expressing | 0.070 |
| PC3 | Negative | 0.188 |
| DU145 | Negative | 0.418 |
Data from Pak et al., 2019.
In Vivo Monotherapy Efficacy of this compound in a Xenograft Model
The table below presents the in vivo anti-tumor activity of this compound monotherapy in a 22Rv1 castration-resistant prostate cancer xenograft mouse model.[1]
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 27 | Mean Tumor Weight (mg) at Day 27 |
| Vehicle Control | - | - | ~1200 | 592 |
| This compound | 50 mg/kg/day | 52.0 | ~576 | 245 |
| This compound | 100 mg/kg/day | 73.7 | ~316 | 160 |
Data from Pak et al., 2019.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol describes how to assess the synergistic effects of this compound and docetaxel on cancer cell viability using a colorimetric assay such as MTT or CellTiter-Glo®.
Materials:
-
Cancer cell lines of interest (e.g., 22Rv1, DU145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Solubilization buffer (for MTT assay)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and docetaxel in cell culture medium. For combination treatments, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions. Briefly, add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Model for Combination Therapy
This protocol details the establishment of a subcutaneous xenograft model to evaluate the synergistic anti-tumor efficacy of this compound and docetaxel in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., 22Rv1)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Docetaxel formulation for in vivo use
-
Vehicle control solution
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a sterile solution (e.g., PBS or a 1:1 mixture with Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=6-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Docetaxel alone
-
Group 4: this compound + Docetaxel
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound could be administered daily via oral gavage or intraperitoneal injection, while docetaxel might be given intravenously once a week.
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and weight between the combination therapy group and the monotherapy groups to determine if the effect is synergistic.
-
Visualizations
Signaling Pathway of this compound and Docetaxel
Caption: Mechanisms of this compound and Docetaxel leading to apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing this compound and docetaxel synergy.
References
- 1. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: CWP232291-Induced Apoptosis Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
CWP232291 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, demonstrating significant potential in oncology research and development.[1] This compound is a prodrug that converts to its active metabolite, CWP232204, which exerts anti-tumor effects by inducing apoptosis in cancer cells.[1][2] The mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the subsequent activation of pro-apoptotic pathways.[1][3][4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
This compound induces apoptosis through a multi-faceted mechanism. Its active metabolite, CWP232204, inhibits Wnt/β-catenin signaling, leading to a decrease in the expression of anti-apoptotic genes like survivin.[2] Concurrently, this compound treatment triggers ER stress, which upregulates the pro-apoptotic protein CHOP and activates caspase-3-dependent apoptosis.[1][3][4] This dual mechanism makes this compound an effective agent in various cancer models, including castration-resistant prostate cancer and ovarian cancer.[2][3][5]
Data Presentation
The efficacy of this compound in inducing apoptosis has been quantified in various cancer cell lines. The following table summarizes the IC50 values of this compound in select prostate cancer cell lines after 72 hours of exposure.
| Cell Line | Androgen Receptor Status | IC50 (nM) |
| LNCaP | Expressing, Androgen-Dependent | 60 |
| 22Rv1 | Expressing, Androgen-Independent | 70 |
| PC3 | Negative, Androgen-Independent | 200 |
| DU145 | Negative, Androgen-Independent | 400 |
Data sourced from studies on castration-resistant prostate cancer.[3][6]
Flow cytometry analysis following treatment with this compound at these IC50 concentrations demonstrated a significant increase in the apoptotic cell population (Annexin V positive) compared to untreated controls.[3][6]
Signaling Pathway Diagram
Caption: this compound mechanism of inducing apoptosis.
Experimental Workflow
Caption: Workflow for apoptosis analysis.
Detailed Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is adapted from standard methods for apoptosis detection.[7][8][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat cells with this compound at various concentrations (including IC50) for the desired time period (e.g., 72 hours).[3][6]
-
Include an untreated (vehicle) control.
-
It is also recommended to include a positive control for apoptosis (e.g., cells treated with staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing:
-
Wash the cell pellet once with cold 1X PBS and centrifuge.[7] Carefully remove the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new tube.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[7]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7][9]
-
Add 5 µL of Propidium Iodide staining solution.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation:
The cell population will be differentiated into four quadrants in a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis):
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.[7]
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[7]
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[7]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.[9]
The percentage of cells in the lower-right and upper-right quadrants represents the total apoptotic cell population induced by this compound.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CWP232291 Concentration for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CWP232291 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule, first-in-class inhibitor of the Wnt/β-catenin signaling pathway.[1] It is a prodrug that is converted to its active form, CWP232204, in vivo.[1] The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which in turn leads to the activation of caspases and subsequent degradation of β-catenin.[1] This inhibition of the Wnt/β-catenin pathway suppresses the transcription of target genes involved in cancer cell proliferation, survival, and metastasis.[1]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant preclinical anti-tumor activity in a variety of cancer models, including hematologic malignancies (acute myeloid leukemia, multiple myeloma), solid tumors such as castration-resistant prostate cancer, ovarian cancer, and gastrointestinal cancers.[2][3][4][5]
Q3: What are the key downstream effects of this compound treatment in cancer cells?
A3: Treatment with this compound leads to several key downstream effects, including:
-
Degradation of β-catenin: This is a primary indicator of target engagement.[2]
-
Induction of apoptosis: Evidenced by the cleavage of caspase-3 and PARP.[2][6]
-
Downregulation of Wnt target genes: Such as survivin, c-myc, and cyclin D1.[2][7]
-
Upregulation of pro-apoptotic proteins: Including CHOP, a marker of ER stress.[4]
Q4: Is this compound effective against drug-resistant cancer cells?
A4: Yes, studies have shown that this compound can be effective against cancer cells that have developed resistance to standard chemotherapeutic agents. For instance, it has demonstrated efficacy in cisplatin-resistant ovarian cancer cell lines.[8][9]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability at expected IC50 concentrations. | 1. Cell line resistance: The cell line may have inherent or acquired resistance to Wnt pathway inhibition. 2. Incorrect drug concentration: Errors in serial dilutions or drug stock concentration. 3. Suboptimal incubation time: The duration of treatment may be insufficient to induce a response. 4. Low passage number of cells: Cells at very low passages may exhibit different sensitivities. | 1. Confirm Wnt pathway activation: Ensure the cell line has an active Wnt/β-catenin pathway by checking baseline β-catenin levels. 2. Verify drug concentration: Prepare fresh dilutions from a new stock solution. 3. Perform a time-course experiment: Test viability at multiple time points (e.g., 24, 48, 72 hours). 4. Use cells within a consistent passage number range. [6] |
| High variability in results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Edge effects in the plate: Evaporation in the outer wells of the plate. 3. Incomplete drug mixing: Poor distribution of the compound in the culture medium. | 1. Ensure thorough cell suspension mixing before seeding. 2. Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to reduce evaporation. 3. Mix the plate gently by tapping after adding this compound. |
| No detectable change in β-catenin levels after treatment. | 1. Insufficient drug concentration: The concentration used may be too low to induce β-catenin degradation. 2. Short treatment duration: The time point for analysis may be too early. 3. Inefficient protein extraction: Poor lysis of cells leading to loss of protein. 4. Antibody issues: The primary antibody for β-catenin may be of poor quality or used at a suboptimal dilution. | 1. Perform a dose-response experiment and analyze β-catenin levels at multiple concentrations. 2. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time for β-catenin degradation. 3. Use a validated lysis buffer with protease and phosphatase inhibitors. [10] 4. Validate the β-catenin antibody and optimize its working concentration. |
| Signs of general cytotoxicity at low concentrations. | 1. Off-target effects: The compound may have unintended cellular targets at higher concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line sensitivity: The cell line may be particularly sensitive to the compound or solvent. | 1. Lower the concentration range and focus on the IC50 values reported for similar cell lines. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Perform a solvent-only control to assess its effect on cell viability. |
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Prostate Cancer | LNCaP | 60 | [6] |
| 22Rv1 | 70 | [6] | |
| PC3 | 200 | [6] | |
| DU145 | 400 | [6] | |
| Multiple Myeloma | RPMI-8226 | 13 - 73 | [2] |
| OPM-2 | 13 - 73 | [2] | |
| NCI-H929 | 13 - 73 | [2] | |
| JJN3 | 13 - 73 | [2] | |
| EJM | 13 - 73 | [2] | |
| Ovarian Cancer | A2780/S | See Supplementary Table S3 in[8] | [8] |
| A2780/CP | See Supplementary Table S3 in[8] | [8] | |
| CAOV3 | See Supplementary Table S3 in[8] | [8] | |
| PA1 | See Supplementary Table S3 in[8] | [8] | |
| OVCAR3 | See Supplementary Table S3 in[8] | [8] | |
| SNU119 | See Supplementary Table S3 in[8] | [8] | |
| SNU251 | See Supplementary Table S3 in[8] | [8] | |
| SNU840 | See Supplementary Table S3 in[8] | [8] |
Note: For ovarian cancer cell lines, the IC50 values are available in the supplementary materials of the cited reference.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A typical concentration range to start with is 0.001 to 1.0 µM.[8]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for β-catenin
This protocol details the procedure for detecting changes in β-catenin protein levels following this compound treatment.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 20 minutes at 4°C.[8]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the loading control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
Caption: A logical approach to troubleshooting unexpected experimental outcomes with this compound.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 9. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
CWP232291 Technical Support Center: Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and storage of CWP232291, a potent Wnt/β-catenin signaling pathway inhibitor. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in your experiments, leading to reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound possesses hydrophobic properties, necessitating the use of polar aprotic solvents for reconstitution.[1] Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for preparing stock solutions.[1]
Q2: What is the recommended storage temperature for solid this compound?
A2: While specific supplier recommendations were not found in the provided search results, general best practices for solid chemical compounds of this nature involve storage in a cool, dry, and dark place. For long-term storage, keeping the solid compound at -20°C or -80°C is advisable to minimize degradation.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, it is highly recommended to store this compound stock solutions in single-use aliquots at -20°C or -80°C. This practice minimizes the detrimental effects of repeated freeze-thaw cycles. One experimental protocol indicates that cell lysates containing this compound were stored at -80°C.[2]
Q4: Is this compound light-sensitive?
A4: There is an indication that intermediates in the synthesis of this compound may be sensitive to light and oxygen.[1] Although direct evidence for the light sensitivity of the final compound is not available, it is prudent to protect both the solid compound and its solutions from light exposure. Storing solutions in amber vials or tubes wrapped in foil is a recommended precautionary measure.
Q5: Can I prepare aqueous solutions of this compound?
A5: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. To prepare a working solution in an aqueous medium for cell culture or other experiments, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted in the aqueous buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | The compound may have low solubility in the chosen solvent at lower temperatures, or the solution may be supersaturated. | Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent or unexpected experimental results. | This could be due to the degradation of this compound in the stock solution from improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Ensure that the new stock is aliquoted for single use and stored at -20°C or -80°C. Always use a fresh aliquot for each experiment. |
| Difficulty dissolving the solid compound. | Inadequate solvent or insufficient mixing. | Ensure you are using a recommended solvent such as high-purity, anhydrous DMSO. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may also be effective. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular weight of this compound should be obtained from the supplier's certificate of analysis).
-
Weighing: Carefully weigh the calculated amount of solid this compound in a suitable container.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution vigorously. If necessary, use a sonicator or gently warm the solution to ensure complete dissolution.
-
Aliquoting and Storage: Once the compound is fully dissolved, dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation upon direct dilution into the aqueous medium, it is advisable to perform an intermediate dilution in cell culture medium. For example, prepare a 1:100 dilution to get a 100 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution into the final volume of pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately to ensure the stability and activity of the compound.
Visualized Workflows and Pathways
Caption: Key factors influencing the stability of this compound in solution.
Caption: Step-by-step workflow for preparing and using this compound solutions.
References
Technical Support Center: CWP232291 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CWP232291 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule prodrug that is converted in vivo to its active metabolite, CWP232204.[1] CWP232204 inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2] Its anti-tumor effects are mediated through a multi-faceted mechanism that includes:
-
Induction of Endoplasmic Reticulum (ER) Stress: CWP232204 induces ER stress, leading to the activation of caspases and subsequent apoptosis (programmed cell death).[3][4][5]
-
Degradation of β-catenin: The induction of ER stress also leads to the degradation of β-catenin, a key protein in the Wnt signaling pathway.[3][6] This suppresses the transcription of Wnt target genes that promote cancer cell survival and proliferation.[5][7]
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated anti-tumor activity in a variety of preclinical in vivo models, including:
-
Intestinal Carcinogenesis[9]
-
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) (investigated in a Phase 1 clinical trial)[6]
Q3: What is a typical dosing regimen for this compound in mouse models?
A3: Dosing regimens for this compound in mouse xenograft models have varied depending on the cancer type. For castration-resistant prostate cancer models, daily administration has been used, while for ovarian and intestinal cancer models, intermittent dosing has been employed.[1][5][9]
Q4: How should I prepare this compound for in vivo administration?
A4: this compound has been successfully administered in vivo using different formulations. For intravenous injection, this compound has been dissolved in distilled water.[1] For intraperitoneal injection, it has been formulated in normal saline.[9] It is crucial to ensure the compound is fully dissolved and to visually inspect for any precipitation before administration.
Q5: What are the potential side effects or toxicities of this compound in preclinical models?
A5: Preclinical studies in animal models have reported no serious adverse events.[6] In a study with a castration-resistant prostate cancer xenograft model, this compound treatment did not result in significant changes in the body weight of the mice.[5]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Step |
| Improper Formulation or Solubility | Ensure this compound is completely dissolved in the chosen vehicle. Consider using a solubilizing agent if solubility is an issue, though the current literature suggests solubility in aqueous vehicles. Prepare fresh formulations for each administration to avoid degradation. |
| Inadequate Dosing | The effective dose of this compound can vary between tumor models. If initial results are suboptimal, a dose-escalation study may be necessary to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model. |
| Tumor Model Resistance | The anti-tumor activity of this compound is linked to the Wnt/β-catenin signaling pathway. Tumor models without a dependence on this pathway may not respond to treatment. Confirm the activation of the Wnt/β-catenin pathway in your tumor model through methods like Western blotting for β-catenin or its target genes. |
| Pharmacokinetic Issues | If the formulation and dosage are appropriate, consider the pharmacokinetic properties of this compound in your model. Factors such as rapid clearance could limit the exposure of the tumor to the drug. A pilot pharmacokinetic study can provide insights into the drug's exposure and half-life. |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Formulation/Vehicle Toxicity | Ensure the vehicle used for administration is well-tolerated at the administered volume and concentration. Conduct a vehicle-only control group to assess any background toxicity. |
| Off-Target Effects | While preclinical studies have shown a good safety profile, high doses may lead to off-target effects. If toxicity is observed, consider reducing the dose or the frequency of administration. |
| Species-Specific Sensitivity | The tolerability of a compound can vary between different animal species and strains. If you are using a model other than those reported in the literature, be vigilant for any signs of toxicity. |
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies of this compound.
Table 1: Efficacy of this compound in a Castration-Resistant Prostate Cancer Xenograft Model
| Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| 50 mg/kg/day | 27 days | 52.0% | [5] |
| 100 mg/kg/day | 27 days | 73.7% | [5] |
Table 2: Efficacy of this compound in an Intestinal Carcinogenesis Mouse Model
| Dosage | Treatment Duration | Reduction in Tumor-Bearing Mice | Reduction in Malignant Tumors | Reference |
| 100 mg/kg (twice weekly) | 17 weeks | 50.0% vs 84.0% in vehicle | 37.5% vs 78.3% in vehicle | [9] |
Experimental Protocols
Castration-Resistant Prostate Cancer Xenograft Model
-
Cell Line: 22Rv1
-
Animal Model: Male nude mice
-
Tumor Implantation: Subcutaneous injection of 22Rv1 cells.
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Treatment: When tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered daily via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly.
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Endpoint: At the end of the study, tumors are excised and weighed. Tumor tissue can be used for further analysis (e.g., Western blotting for β-catenin and apoptosis markers).[5]
Ovarian Cancer Xenograft Model
-
Cell Line: PA-1
-
Animal Model: Female BALB/c nude mice
-
Tumor Implantation: Subcutaneous injection of PA-1 cells.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 100 mg/kg) via intravenous injection every two days for a specified duration.[1]
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Monitoring: Tumor size and body weight are monitored throughout the experiment.[1]
-
Endpoint: Tumor growth inhibition is calculated based on the tumor volumes in the treated versus control groups.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for a Xenograft Study
Caption: General workflow for an in vivo xenograft study with this compound.
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 3. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: CWP232291 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of CWP232291.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a small-molecule prodrug that is converted to its active metabolite, CWP232204. Its primary on-target mechanism is the inhibition of the Wnt/β-catenin signaling pathway.[1][2][3] This is achieved through the induction of endoplasmic reticulum (ER) stress, which leads to the degradation of β-catenin and subsequent apoptosis in cancer cells.[4][5][6]
Q2: Are there any known or suspected off-target effects of this compound?
A2: While specific off-target proteins of this compound have not been extensively published, data from a Phase 1 clinical trial in patients with acute myeloid leukemia and myelodysplastic syndrome can provide insights into potential off-target effects. The most common treatment-emergent adverse events (TEAEs) observed were nausea, vomiting, diarrhea, and infusion-related reactions.[4][5][7] Grade ≥3 TEAEs included pneumonia, hypophosphatemia, leukocytosis, cellulitis, sepsis, hypokalemia, and hypertension.[4][5][7] These clinical observations may suggest potential off-target interactions that warrant further investigation.
Q3: What are common off-target effects observed with other Wnt/β-catenin pathway inhibitors?
A3: Inhibition of the Wnt/β-catenin pathway can lead to a range of side effects due to the pathway's critical role in tissue homeostasis. Common adverse effects associated with Wnt signaling inhibitors include gastrointestinal issues, hair loss, immunosuppression, fatigue, and bone fractures.[8][9] These are considered on-target toxicities in non-cancerous tissues but are important to consider in experimental systems.
Q4: How can the induction of Endoplasmic Reticulum (ER) stress by this compound lead to off-target effects?
A4: ER stress is a complex cellular response that, when prolonged, can lead to apoptosis. While this compound utilizes this mechanism for its anti-cancer activity, inducing ER stress can have broader, potentially off-target consequences.[2][10] These can include the activation of the unfolded protein response (UPR), which has both pro-survival and pro-apoptotic signaling branches.[11] The balance of these signals can vary between cell types, potentially leading to unexpected cellular responses.
Troubleshooting Guides
This section provides guidance on how to approach unexpected experimental results that may be due to off-target effects of this compound.
Problem 1: Unexpected Cell Death in a Low Wnt-Active Cell Line
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Possible Cause: The observed cytotoxicity may be independent of Wnt/β-catenin pathway inhibition and could be a result of off-target effects or generalized cellular stress.
-
Troubleshooting Steps:
-
Confirm Wnt Pathway Activity: Use a TCF/LEF luciferase reporter assay to confirm that the cell line has low endogenous Wnt signaling and that this compound does not further reduce it.
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Assess ER Stress Markers: Perform a western blot to analyze the expression of key ER stress markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP. A significant increase in these markers would suggest ER stress-induced apoptosis.
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Broad Spectrum Kinase Profiling: To identify potential off-target kinases, submit this compound for a commercial kinase profiling service. This will screen its activity against a large panel of kinases.
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Chemical Proteomics: Employ affinity-based proteomics to pull down proteins that directly interact with a tagged version of CWP232204 (the active metabolite).
-
Problem 2: Discrepancy Between In Vitro Potency and Cellular Activity
-
Possible Cause: The compound may have off-target effects that either enhance or antagonize its on-target activity in a cellular context.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): Perform CETSA to confirm target engagement of β-catenin in intact cells. This can also identify other proteins whose thermal stability is altered by this compound binding, indicating potential off-targets.
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Rescue Experiment: If a specific off-target is identified (e.g., from kinase profiling), use siRNA or a specific inhibitor for that off-target in combination with this compound to see if the cellular phenotype is rescued.
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Investigate Downstream Pathways: Besides the Wnt pathway, analyze other signaling pathways that might be affected, such as those involved in cell survival or proliferation (e.g., PI3K/Akt, MAPK pathways), using phospho-specific antibodies in a western blot.
-
Quantitative Data Summary
Table 1: Treatment-Emergent Adverse Events (TEAEs) from Phase 1 Clinical Trial of this compound
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 64 | 7 |
| Vomiting | 46 | Not Reported |
| Diarrhea | 36 | Not Reported |
| Infusion-related Reaction | 29 | Not Reported |
| Pneumonia | Not Reported | 12 |
| Hypophosphatemia | Not Reported | 8 |
| Leukocytosis | Not Reported | 7 |
| Cellulitis | Not Reported | 7 |
| Sepsis | Not Reported | 7 |
| Hypokalemia | Not Reported | 7 |
| Hypertension | Not Reported | 6 |
Data sourced from a Phase 1 study in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome.[4][5][7]
Experimental Protocols
1. Western Blot for β-catenin and ER Stress Markers
-
Objective: To detect changes in the protein levels of total β-catenin, active β-catenin (non-phosphorylated), and key ER stress markers (p-PERK, p-eIF2α, CHOP) following this compound treatment.
-
Methodology:
-
Cell Lysis: Treat cells with desired concentrations of this compound for the indicated time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin, active β-catenin, p-PERK, p-eIF2α, CHOP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. TCF/LEF Luciferase Reporter Assay
-
Objective: To quantitatively measure the activity of the Wnt/β-catenin signaling pathway.
-
Methodology:
-
Cell Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).
-
This compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using the luciferase assay lysis buffer.
-
Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle control.
-
3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Small Molecule Inhibitor of the Wnt-β-Catenin Pathway, this compound, Inhibits Tumor Growth in Preclinical Models of Salivary Gland Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. dovepress.com [dovepress.com]
- 11. oncotarget.com [oncotarget.com]
Minimizing CWP232291 toxicity in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing toxicity associated with CWP232291 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule prodrug that is converted in vivo to its active metabolite, CWP232204. It acts as a first-in-class inhibitor of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a factor in various cancers. The antitumor effects of CWP232204 are achieved through several mechanisms: it induces endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) and the degradation of β-catenin.[1][2] It can also bind to Src-Associated substrate in Mitosis of 68 kDa (Sam68), which further promotes apoptosis.[2][3]
Q2: What are the known toxicities of this compound from clinical trials?
A2: A Phase 1 clinical trial in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) identified several treatment-emergent adverse events (TEAEs). The most common were nausea, vomiting, diarrhea, and infusion-related reactions. Grade ≥3 TEAEs included pneumonia, hypophosphatemia, leukocytosis, nausea, cellulitis, sepsis, hypokalemia, and hypertension. Dose-limiting toxicities were primarily nausea, with single instances of abdominal pain, anaphylactic reaction, myalgia, and rash. The maximum tolerated dose (MTD) in this human trial was established at 257 mg/m².
Q3: What are general strategies to minimize the toxicity of small molecule inhibitors like this compound in animal models?
A3: Proactively minimizing toxicity during preclinical studies is crucial. Key strategies include:
-
Thorough Dose-Range Finding Studies: Conduct comprehensive dose-escalation studies to accurately determine the maximum tolerated dose (MTD) in the specific animal model.
-
Formulation Optimization: The vehicle used to dissolve and administer this compound can impact its tolerability. Experimenting with different biocompatible vehicles may improve the compound's local and systemic toxicity profile.
-
Dosing Schedule Adjustment: The frequency and duration of this compound administration can influence toxicities. Exploring different dosing schedules, such as intermittent versus continuous dosing, may reveal a more tolerable regimen.
-
Supportive Care: Provide comprehensive supportive care to the animals, including ensuring adequate hydration and nutrition, and closely monitoring for clinical signs of distress.
Troubleshooting Guide: Managing this compound-Related Toxicities in Animal Models
| Observed Sign in Animal Model | Potential Correlate in Human Trials | Potential Cause & Troubleshooting Steps |
| Weight loss (>15-20%), ruffled fur, hunched posture | General systemic toxicity, potential for cytokine release or multi-organ inflammation | 1. Immediate Action: Reduce the dose or temporarily halt treatment. 2. Supportive Care: Provide supplemental nutrition and hydration (e.g., hydrogel packs, nutritional paste). 3. Monitoring: Increase the frequency of monitoring of body weight and clinical signs. 4. Future Cohorts: Consider a lower starting dose. |
| Diarrhea, dehydration (skin tenting) | Diarrhea | 1. Hydration: Ensure easy access to water and consider subcutaneous fluid administration if dehydration is apparent. 2. Monitoring: Closely monitor stool consistency and frequency. 3. Necropsy: At the end of the study, collect intestinal tissues for histopathological analysis to assess for gut toxicity. |
| Lethargy, reduced mobility | Fatigue, myalgia | 1. Observation: Carefully observe for any signs of pain or distress. 2. Dose Adjustment: Consider reducing the dose in subsequent treatment cycles. 3. Supportive Care: Ensure easy access to food and water. |
| Redness, swelling, or irritation at the injection site | Infusion-related reactions | 1. Vehicle Formulation: The vehicle (e.g., high concentration of DMSO) may be causing local irritation. Consider alternative, more biocompatible vehicles or further dilution. 2. Administration Technique: Ensure proper injection technique to minimize tissue damage. Rotate injection sites if possible. |
| Rapid, shallow breathing | Pneumonia, anaphylactic reaction | 1. Immediate Veterinary Consultation: This is a critical sign and requires immediate attention from veterinary staff. 2. Dose Discontinuation: Cease administration of this compound. |
Quantitative Data Summary
Table 1: this compound Dosing in Preclinical Animal Models
| Animal Model | Cancer Type | Dose | Route of Administration | Vehicle | Reference |
| BALB/C nude mice | Ovarian Cancer | 100 mg/kg | Intravenous (tail vein) | Distilled water | [2] |
| BALB/C nude mice | Castration-Resistant Prostate Cancer | 50 mg/kg/day and 100 mg/kg/day | Not specified in abstract | 3% DMSO in PBS | [4] |
| Genetically Engineered Mouse (GEM) Model | Intestinal Carcinogenesis | 100 mg/kg (BIW for 17 weeks) | Intraperitoneal | Normal saline | [5] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Study
This protocol is a generalized representation based on published studies with this compound.
-
Animal Model: Female BALB/C nude mice, 6-8 weeks old.
-
Cell Inoculation: Subcutaneously inject the desired cancer cell line (e.g., PA-1 ovarian cancer cells) into the right dorsal flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = 0.5 × length × (width)².
-
Group Randomization: Once tumors reach a predetermined average volume (e.g., 70-100 mm³), randomize the mice into control and treatment groups.
-
This compound Preparation:
-
For intravenous injection: Dissolve this compound in distilled water to the desired concentration (e.g., for a 100 mg/kg dose).
-
For intraperitoneal injection: Dissolve this compound in a vehicle such as 3% DMSO in phosphate-buffered saline (PBS).
-
-
Administration:
-
Treatment Group: Administer this compound at the determined dose and schedule (e.g., daily, every other day) via the chosen route (e.g., tail vein injection, intraperitoneal injection).
-
Control Group: Administer an equal volume of the vehicle alone following the same schedule.
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, fur texture, activity level, stool consistency).
-
-
Efficacy Endpoint: Continue treatment for the specified duration. The primary efficacy endpoint is typically tumor growth inhibition.
-
Necropsy and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, western blotting).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy and toxicity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in CWP232291 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of experiments involving CWP232291, a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Troubleshooting and FAQs
This section addresses common issues that may arise during this compound experiments, with a focus on ensuring experimental consistency and reliability.
| Question | Answer |
| General Handling and Storage | |
| How should I store and handle this compound? | This compound is a small-molecule prodrug. For optimal stability, it should be stored as a solid at -20°C. For in vitro experiments, prepare fresh stock solutions in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| In Vitro Experiments | |
| My IC50 values for this compound vary between experiments. What could be the cause? | Several factors can influence IC50 values: • Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[1] • Seeding Density: Use a consistent cell seeding density across all experiments, as this can affect cell growth rates and drug sensitivity. • Serum and Media Variability: Use the same lot of serum and media for a set of experiments to minimize variability in growth factors and other components.[1] • Treatment Duration: Adhere to a consistent treatment duration (e.g., 24, 48, or 72 hours) as specified in your protocol. |
| I am not observing the expected decrease in β-catenin levels after this compound treatment in my western blots. What should I check? | • Lysis Buffer Composition: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to prevent protein degradation. A common lysis buffer composition includes Tris-HCl, NaCl, EGTA, EDTA, Triton X-100, and inhibitors.[2][3] • Treatment Concentration and Duration: Verify that the concentration and duration of this compound treatment are sufficient to induce a response in your specific cell line. Refer to published IC50 values as a starting point. • Antibody Quality: Use a validated antibody specific for β-catenin. Test the antibody with positive and negative controls. • Loading Controls: Ensure equal protein loading by using a reliable loading control like actin or GAPDH. |
| In Vivo Experiments | |
| I am observing high toxicity or lack of efficacy in my this compound xenograft study. What factors should I consider? | • Animal Strain and Health: The choice of mouse strain (e.g., BALB/c nude, NOD/SCID) can influence tumor take rate and growth.[2][4] Ensure animals are healthy and housed in a specific pathogen-free facility with controlled light/dark cycles and ad libitum access to food and water.[2] • Drug Formulation and Administration: this compound is typically dissolved in a vehicle like distilled water for intravenous or intraperitoneal injection.[2][4] Ensure the drug is fully dissolved and administered consistently. • Dosing Schedule: The dosing schedule (e.g., daily, twice a week) and concentration are critical.[2][4][5] Refer to established protocols for appropriate dosing regimens. • Tumor Measurement: Use a consistent method for measuring tumor volume, such as the formula: Volume = 0.5 × length × (width)².[2] |
| Organoid Experiments | |
| My patient-derived organoids are not responding to this compound as expected. What could be the issue? | • Organoid Culture Conditions: Organoid culture is highly sensitive to the composition of the Matrigel and the culture medium. Ensure consistency in all reagents and culture conditions. • Patient Heterogeneity: Patient-derived organoids will inherently have greater variability than cell lines. The genetic background of the tumor from which the organoid was derived will significantly impact its sensitivity to this compound.[6] • Viability Assay: Standard 2D cell viability assays may need to be adapted for 3D organoid cultures. Ensure your assay (e.g., MTT) is optimized for organoids.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data from experiments with this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| OVCAR3 | Ovarian Cancer | ~0.1 |
| SNU251 | Ovarian Cancer | ~0.5 |
| PC3 | Prostate Cancer | 0.188 |
| DU145 | Prostate Cancer | 0.418 |
| LNCaP | Prostate Cancer | 0.097 |
| 22Rv1 | Prostate Cancer | 0.060 |
| Data compiled from multiple sources. Note that IC50 values can vary based on experimental conditions.[2][5] |
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Prostate Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| This compound | 50 | 52.0 |
| This compound | 100 | 73.7 |
| Tumor growth inhibition was measured after 27 days of treatment.[5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to enhance reproducibility.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.001, 0.01, 0.1, 0.2, 0.5, 1.0 µM) for the desired duration (e.g., 24 or 48 hours).[2][3]
-
MTT Addition: Add MTT reagent to each well and incubate for 3 hours.
-
Formazan (B1609692) Solubilization: Remove the culture medium and add DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blotting
-
Cell Lysis: Harvest cells and lyse them in a buffer containing 10 mM Tris-HCl, 150 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors.[2][3]
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Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay kit.[2][3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis and subsequently transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., β-catenin, cleaved caspase-3) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Preparation: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude mice). Allow for an acclimatization period of at least 3-5 days.[2][7]
-
Cell Preparation and Injection: Harvest cancer cells and resuspend them in a suitable medium. Inject the cell suspension (e.g., 3.0 x 10⁶ cells) subcutaneously into the flank of the mice.[7]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-60 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer this compound intravenously or intraperitoneally at the desired concentration and schedule (e.g., 100 mg/kg daily).[2][5] The control group should receive the vehicle only.
-
Tumor Monitoring: Measure tumor volume regularly using calipers and monitor the body weight of the mice.[2]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Patient-Derived Organoid Culture and Treatment
-
Organoid Establishment: Establish organoids from patient tumor tissue according to standard protocols, which typically involve tissue digestion, embedding in Matrigel, and culture in a specialized medium containing growth factors.[8][9]
-
Organoid Seeding: Seed established organoids in Matrigel domes in a multi-well plate.
-
Treatment: Treat the organoids with this compound at the desired concentration (e.g., 1 µM).[2]
-
Viability Assessment: After the treatment period, assess organoid viability using a suitable assay such as an MTT assay adapted for 3D cultures.[3] Growth inhibition of over 50% can be defined as a sensitive response.[2]
Visualizing Experimental Processes and Pathways
To further clarify the experimental logic and the compound's mechanism of action, the following diagrams are provided.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Protocol for culturing patient-derived organoids of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hubrecht.eu [hubrecht.eu]
Technical Support Center: Overcoming Resistance to CWP232291 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Wnt/β-catenin inhibitor, CWP232291.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule prodrug that is converted to its active form, CWP232204. Its primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway.[1][2] It induces the degradation of β-catenin, a key transcriptional co-activator in this pathway.[3][4] Additionally, this compound induces endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[5][6]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: this compound has demonstrated activity in a range of hematologic malignancies and solid tumors, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), ovarian cancer, and castration-resistant prostate cancer (CRPC).[5][7][8]
Q3: Is this compound effective against cancer cells already resistant to other therapies?
A3: Yes, preclinical studies have shown that this compound can be effective in cancer cells that have developed resistance to standard chemotherapies. For instance, it has shown efficacy in cisplatin-resistant ovarian cancer cell lines and docetaxel-resistant prostate cancer cells.[4][5]
Q4: What are the known off-target effects of this compound?
A4: The primary described mechanism of this compound involves targeting the Wnt/β-catenin pathway and inducing ER stress. While specific off-target effects are not extensively detailed in the provided search results, like many small molecule inhibitors, it is possible that it may have other cellular effects. It is recommended to include appropriate controls in your experiments to assess specificity.
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it has been formulated in distilled water. It is advisable to store the compound as a solid at -20°C and prepared stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guides
Problem 1: Suboptimal or No Inhibition of Cancer Cell Growth
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | - Determine the IC50 value for your specific cell line through a dose-response experiment. IC50 values can vary significantly between cell lines. - Ensure accurate preparation of stock solutions and serial dilutions. - Refer to the data tables below for reported IC50 values in various cancer cell lines. |
| Cell Line Insensitivity | - Confirm that your cancer cell line has an active Wnt/β-catenin signaling pathway. This can be assessed by measuring baseline levels of nuclear β-catenin or the expression of Wnt target genes (e.g., AXIN2, MYC, CCND1). - Consider that some cell lines may have mutations downstream of β-catenin that render them insensitive to its degradation. |
| Drug Inactivation | - Ensure the stability of this compound in your culture medium over the course of the experiment. - Minimize the exposure of the compound to light and repeated freeze-thaw cycles. |
| Experimental Design Flaw | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. - Ensure the duration of treatment is sufficient to observe an effect (typically 24-72 hours for cell viability assays). |
Problem 2: Lack of Downregulation of β-catenin or Wnt Target Genes
| Possible Cause | Troubleshooting Steps |
| Insufficient Treatment Duration or Dose | - Perform a time-course and dose-response experiment to determine the optimal conditions for observing β-catenin degradation and downstream effects. Effects on protein levels may be transient. |
| Inefficient Protein Extraction or Degradation | - Use a lysis buffer containing protease and phosphatase inhibitors to prevent ex vivo degradation or modification of target proteins. - Ensure complete cell lysis. |
| Antibody Issues in Western Blotting | - Validate the specificity of your primary antibodies for β-catenin and Wnt target gene products. - Use appropriate positive and negative controls. - Optimize antibody concentrations and incubation times. |
| Compensatory Signaling Pathways | - Investigate the activation of other oncogenic pathways (e.g., PI3K/Akt, MAPK) that may compensate for Wnt/β-catenin inhibition and maintain the expression of some target genes. |
Problem 3: Development of Acquired Resistance to this compound
| Possible Cause | Troubleshooting Steps |
| Upregulation of Drug Efflux Pumps | - Assess the expression of ABC transporters (e.g., P-glycoprotein/ABCB1) in your resistant cell model. - Test for reversal of resistance by co-treating with known efflux pump inhibitors. |
| Alterations in the Wnt/β-catenin Pathway | - Sequence key components of the Wnt pathway (e.g., CTNNB1, APC) in your resistant cells to identify potential mutations that may prevent β-catenin degradation. - Analyze the expression and localization of β-catenin to see if it remains nuclear despite treatment. |
| Activation of Bypass Signaling Pathways | - Use pathway analysis tools (e.g., phospho-kinase arrays, RNA sequencing) to identify upregulated survival pathways in resistant cells. The PI3K/Akt pathway is a common bypass mechanism. - Test the efficacy of combining this compound with inhibitors of the identified bypass pathways. |
| Emergence of a Cancer Stem Cell (CSC) Population | - Evaluate the expression of CSC markers (e.g., CD44, ALDH1) in your resistant cell population. - Assess the sphere-forming ability of resistant cells. - Consider combination therapies that target both the bulk tumor cells and the CSC population. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| LNCaP | Prostate Cancer | 0.097 | [5] |
| 22Rv1 | Prostate Cancer | 0.060 | [5] |
| VCaP | Prostate Cancer | 0.070 | [5] |
| PC3 | Prostate Cancer | 0.188 | [5] |
| DU145 | Prostate Cancer | 0.418 | [5] |
| A2780/S | Ovarian Cancer | ~0.1 | [3] |
| A2780/CP | Ovarian Cancer | ~0.2 | [3] |
| CAOV3 | Ovarian Cancer | ~0.5 | [3] |
| PA1 | Ovarian Cancer | ~0.1 | [3] |
| OVCAR3 | Ovarian Cancer | ~0.2 | [3] |
| SNU119 | Ovarian Cancer | ~0.5 | [3] |
| SNU251 | Ovarian Cancer | ~0.2 | [3] |
| SNU840 | Ovarian Cancer | ~1.0 | [3] |
Table 2: Preclinical Combination Strategies to Overcome Resistance
| Combination Agent | Rationale | Potential Effect | Cancer Models |
| PI3K/Akt Inhibitors | Overcome resistance mediated by the activation of the PI3K/Akt bypass pathway. | Synergistic inhibition of cell growth and induction of apoptosis. | Prostate Cancer, various solid tumors |
| Immunotherapy (e.g., anti-PD-1) | Wnt/β-catenin signaling can lead to immune evasion. Inhibition may increase T-cell infiltration and sensitivity to checkpoint inhibitors. | Enhanced anti-tumor immune response. | Melanoma, Colorectal Cancer |
| Standard Chemotherapy (e.g., Cisplatin, Docetaxel) | This compound can re-sensitize chemoresistant cells to conventional therapies. | Additive or synergistic anti-tumor effects. | Ovarian Cancer, Prostate Cancer |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol provides a general framework for developing acquired resistance to this compound in vitro.
-
Determine the initial IC50: Perform a dose-response curve to determine the concentration of this compound that inhibits the growth of the parental cell line by 50% (IC50) over 72 hours.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant number of cells will die.
-
Media Changes: Replace the media with fresh media containing the same concentration of this compound every 3-4 days.
-
Recovery and Escalation: Once the cells recover and begin to proliferate consistently in the presence of the drug, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Repeat Cycles: Repeat the process of recovery and dose escalation until the cells can tolerate significantly higher concentrations of this compound compared to the parental line. This process can take several months.
-
Characterization of Resistant Cells: Once a resistant population is established, characterize it by:
-
Determining the new IC50 of this compound and comparing it to the parental line.
-
Assessing the stability of the resistant phenotype by culturing the cells in drug-free media for several passages and then re-challenging them with the drug.
-
Investigating the underlying mechanisms of resistance using the troubleshooting guide above.
-
Protocol 2: Western Blotting for β-catenin and ER Stress Markers
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, CHOP, p-PERK, p-eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
CWP232291 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the treatment duration of CWP232291 for optimal effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small-molecule prodrug that is converted to its active metabolite, CWP232204.[1][2] This active form inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1] The mechanism involves inducing endoplasmic reticulum (ER) stress, which leads to apoptosis (programmed cell death) and degradation of β-catenin.[1][3][4] By suppressing the Wnt pathway, this compound can inhibit tumor growth.[2][5]
Q2: What is a typical treatment duration for this compound in a clinical setting?
A2: In a Phase 1 clinical trial for patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), this compound was administered intravenously daily for 7 consecutive days.[3][4] This treatment period was followed by a 14-day break, constituting a 21-day treatment cycle.[3][6]
Q3: What are the recommended treatment durations for in vitro cell culture experiments?
A3: The optimal treatment duration for in vitro experiments can vary depending on the cell line and the specific assay being performed. Based on preclinical studies, here are some general guidelines:
-
For assessing changes in protein expression (e.g., via Western Blot): A 24-hour treatment is often sufficient to observe changes in the expression of key proteins like β-catenin and apoptotic markers.[2][7]
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For cell viability and apoptosis assays: A longer duration of 48 to 72 hours is commonly used to observe significant effects on cell growth and to induce apoptosis.[2][8][9] For instance, in ovarian cancer cell lines, viability was measured at 24 and 48 hours, while in prostate cancer cells, apoptosis was assessed after 72 hours of exposure.[2][9]
-
For 3D culture models (e.g., organoids): A 72-hour treatment has been used to determine cell viability in patient-derived ovarian cancer organoids.[2]
Q4: What is a suitable treatment duration for in vivo animal studies?
A4: In preclinical in vivo studies using mouse xenograft models, a longer treatment duration is typically required to assess anti-tumor efficacy. For example, in a castration-resistant prostate cancer xenograft model, mice were treated with this compound daily for 27 days, which resulted in significant tumor growth inhibition.[9]
Troubleshooting Guide
Issue: No significant apoptosis is observed after this compound treatment in our cancer cell line.
Possible Causes and Solutions:
-
Insufficient Treatment Duration: The time required to induce apoptosis can vary between cell lines.
-
Recommendation: If you are using a 24-hour time point, consider extending the treatment duration to 48 or 72 hours, as studies have shown significant apoptosis at these later time points.[9]
-
-
Suboptimal Drug Concentration: The IC50 value can differ significantly between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Cell Line Resistance: The cell line may have inherent resistance to Wnt pathway inhibition or may not rely on this pathway for survival.
-
Recommendation: Confirm that your cell line has an active Wnt/β-catenin signaling pathway by measuring baseline β-catenin levels.[10]
-
Issue: We are not observing a decrease in β-catenin levels following treatment.
Possible Causes and Solutions:
-
Timing of Measurement: Changes in protein levels can be dynamic.
-
Experimental Protocol: Issues with protein extraction or Western blotting technique.
-
Recommendation: Ensure your lysis buffer and protocol are optimized for the detection of β-catenin. Use appropriate controls to validate your assay.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound treatment.
Table 1: In Vitro Treatment Parameters and Effects
| Cancer Type | Model System | Treatment Duration | Concentration | Observed Effect | Reference |
| Ovarian Cancer | Cell Lines | 24h & 48h | 0-1.0 µM | Decreased cell viability | [2] |
| Ovarian Cancer | Patient-Derived Organoids | 72h | 1 µM | Decreased cell viability | [2] |
| Prostate Cancer | Cell Lines | 24h | 60-400 nM (IC50) | Decreased β-catenin and survivin expression | [7][9] |
| Prostate Cancer | Cell Lines | 72h | 60-400 nM (IC50) | Increased apoptosis | [9] |
Table 2: In Vivo Treatment Parameters and Effects
| Cancer Type | Model System | Treatment Duration | Dosage | Observed Effect | Reference |
| Castration-Resistant Prostate Cancer | Xenograft Mouse Model | 27 days | 50 or 100 mg/kg/day | 52.0-73.7% tumor growth inhibition | [9] |
Table 3: Clinical Trial Treatment Parameters
| Disease | Phase | Treatment Regimen | Cycle Length | Observed Effect | Reference |
| AML and MDS | Phase 1 | IV daily for 7 days | 21 days | One complete and one partial response in AML patients | [3][4] |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay) for Ovarian Cancer Cell Lines
-
Cell Seeding: Plate ovarian cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 0.2, 0.5, 1.0 µM) for 24 and 48 hours.[2]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
2. Western Blot Analysis for β-catenin Expression
-
Cell Treatment: Treat prostate cancer cells with the IC50 concentration of this compound for 24 hours.[7]
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against β-catenin, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like actin to normalize the results.
3. In Vivo Tumor Xenograft Study in Mice
-
Cell Implantation: Subcutaneously inject 22Rv1 prostate cancer cells (5 x 10^6) into the flanks of male BALB/c nude mice.[9]
-
Tumor Growth: Allow the tumors to reach an average volume of 70-100 mm³.[9]
-
Randomization and Treatment: Randomly assign mice to control and treatment groups. Administer this compound (e.g., 50 mg/kg/day or 100 mg/kg/day) or a vehicle control daily.[9]
-
Monitoring: Measure tumor volume and body weight regularly throughout the 27-day treatment period.[9]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Caption: this compound mechanism of action via Wnt/β-catenin pathway inhibition.
Caption: General experimental workflows for this compound studies.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 6. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Interpreting unexpected results from CWP232291 studies
Technical Support Center: CWP232291 Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (also known as CWP291).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing limited anti-tumor activity with this compound as a single agent in my experiments?
A1: This observation is consistent with clinical findings. In a Phase 1 study involving patients with relapsed or refractory Acute Myeloid Leukemia (AML), this compound as a single agent demonstrated modest efficacy, with one complete response and one partial response among 54 evaluable patients.[1][2][3]
Troubleshooting Steps:
-
Consider Combination Therapy: Preclinical and clinical data suggest that the future of this compound likely lies in combination with other agents.[1][3] For instance, its unique mechanism, which does not rely on nonspecific myelosuppression, makes it a candidate for use with drugs that do have such toxicity.[1]
-
Evaluate Pathway Activation: Confirm that the Wnt/β-catenin pathway is aberrantly activated in your model system. The efficacy of this compound is dependent on targeting this pathway.[4][5]
-
Assess for Resistance: Your model may have intrinsic resistance mechanisms. Consider investigating downstream effectors or parallel survival pathways.
Q2: My results show markers of Endoplasmic Reticulum (ER) stress activation. Is this an off-target effect?
A2: No, this is a key part of this compound's mechanism of action. This compound is a prodrug that converts to its active form, CWP232204.[4][6] This active metabolite is known to induce ER stress, leading to the activation of caspases and subsequent apoptosis.[1][7][8] This ER stress-mediated apoptosis is a well-documented, on-target effect that complements its inhibition of β-catenin signaling.[7][8]
Q3: I'm seeing a variable or no response to this compound across different cancer cell lines. What could be the reason?
A3: The response to this compound can be highly heterogeneous for several reasons:
-
Differing Dependence on Wnt/β-catenin: The degree to which a cancer cell line relies on the Wnt/β-catenin pathway for survival and proliferation can vary significantly.[4][5]
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Subcellular Localization of β-catenin: The prognostic and functional significance of β-catenin can depend on its location (nucleus vs. cytoplasm), which can be highly heterogeneous under different conditions and in different cancer subtypes.[4]
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Genetic Background: The specific mutations driving the cancer can influence its sensitivity to Wnt pathway inhibition.
A suggested workflow for investigating this variability is outlined below.
Q4: this compound shows efficacy in my chemo-resistant cell lines. Is this expected?
A4: Yes, this is an expected and promising finding. Studies in ovarian cancer have shown that this compound can suppress the growth of cisplatin-resistant cell lines and patient-derived organoids, with no signs of cross-resistance observed.[4][9] Similarly, it has shown growth inhibition in docetaxel-resistant prostate cancer cells.[10] This suggests this compound could be effective in treating refractory cancers.
Quantitative Data Summary
Table 1: Phase 1 Clinical Trial Results (NCT01398462)
Study Population: Relapsed/Refractory Acute Myeloid Leukemia (n=64) and Myelodysplastic Syndrome (n=5)[2][3]
| Parameter | Value | Reference |
| Total Patients Enrolled | 69 | [2][3] |
| Administration | IV daily for 7 days, every 21 days | [2][3] |
| Maximum Tolerated Dose (MTD) | 257 mg/m² | [2][3] |
| Response-Evaluable AML Patients | 54 | [2][3] |
| Complete Response (CR) | 1 (at 153 mg/m²) | [2][3] |
| Partial Response (PR) | 1 (at 198 mg/m²) | [2][3] |
| Active Metabolite (CWP232204) Half-life | ~12 hours | [2][3] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) >25% Incidence
From Phase 1 Study NCT01398462[2][3]
| Adverse Event | Frequency (n) | Percentage (%) |
| Nausea | 44 | 64% |
| Vomiting | 32 | 46% |
| Diarrhea | 25 | 36% |
| Infusion-related reactions | 20 | 29% |
Signaling Pathways & Mechanisms
This compound's therapeutic effect is primarily driven by a dual mechanism: inhibition of the canonical Wnt/β-catenin pathway and induction of the ER stress response.
The canonical Wnt pathway, when active, allows β-catenin to accumulate and translocate to the nucleus, where it drives the transcription of genes involved in proliferation and survival.[5][11]
Experimental Protocols
The following are generalized protocols based on methodologies cited in this compound research.[8][10] Researchers should optimize these protocols for their specific model systems.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and relevant controls, e.g., vehicle DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add the viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize results to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Wnt Pathway Targets: β-catenin, survivin, c-Myc.
-
ER Stress Markers: CHOP, cleaved PARP, PERK, IRE1α.
-
Loading Control: β-actin, GAPDH.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer treatment as per the study design (e.g., intravenous injection daily for a set number of days).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize mice and harvest tumors for downstream analysis (e.g., histology, Western blotting).
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
Technical Support Center: CWP232291 Protocol Refinement for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for the use of CWP232291, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule prodrug that is converted to its active form, CWP232204.[1] Its primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway.[1][2] This is achieved through the induction of endoplasmic reticulum (ER) stress, which leads to the activation of caspases and subsequent degradation of β-catenin.[3][4][5] The active metabolite can also bind to Sam68, promoting apoptosis.[1][4] This cascade of events ultimately suppresses the transcription of Wnt target genes, such as survivin and MYC, leading to cancer cell apoptosis.[1]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor effects in a variety of cancers, including hematologic malignancies (acute myeloid leukemia and myelodysplastic syndrome), castration-resistant prostate cancer, and ovarian cancer.[2][3][4]
Q3: What are the typical concentrations and treatment durations for in vitro studies?
A3: The optimal concentration and duration of this compound treatment are cell line-dependent. For instance, in prostate cancer cell lines, IC50 values range from 60 nM to 418 nM for a 72-hour treatment.[3] In ovarian cancer cell lines, treatment concentrations have ranged from 0.001 µM to 1.0 µM for 24 to 48 hours.[4] It is crucial to perform a dose-response experiment to determine the optimal conditions for your specific cell line.
Q4: How should this compound be prepared and stored?
A4: For in vitro experiments, this compound is typically dissolved in a polar aprotic solvent like DMSO to create a stock solution.[1] It is recommended to prepare fresh dilutions from a frozen stock for each experiment and to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots and protected from light.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines (72-hour treatment) [3]
| Cell Line | Androgen Receptor Status | IC50 (nM) |
| LNCaP | Expressing | 60 |
| 22Rv1 | Expressing | 70 |
| VCaP | Expressing | 70 |
| PC3 | Negative | 200 |
| DU145 | Negative | 400 |
Table 2: IC50 Values of this compound in Ovarian Cancer Cell Lines [4]
| Cell Line | Treatment Duration | IC50 (µM) |
| A2780/S | 24h | Data not specified |
| A2780/CP | 24h | Data not specified |
| CAOV3 | 24h | Data not specified |
| PA1 | 24h | Data not specified |
| OVCAR3 | 24h | Data not specified |
| SNU119 | 24h | Data not specified |
| SNU251 | 24h | Data not specified |
| SNU840 | 24h | Data not specified |
| A2780/S | 48h | Data not specified |
| A2780/CP | 48h | Data not specified |
| CAOV3 | 48h | Data not specified |
| PA1 | 48h | Data not specified |
| OVCAR3 | 48h | Data not specified |
| SNU119 | 48h | Data not specified |
| SNU251 | 48h | Data not specified |
| SNU840 | 48h | Data not specified |
Note: While the study mentions that IC50 values were determined, the specific values for each ovarian cancer cell line at 24 and 48 hours are provided in the supplementary materials of the cited paper and are not directly available in the provided search results.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assays
1. MTT Assay (for Ovarian Cancer Cell Lines) [4]
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Cell Seeding: Seed cells in a 96-well plate at the desired density.
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Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 0.2, 0.5, 1.0 µM) and incubate for 24 or 48 hours.
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MTT Addition: Add 50 µl of MTT reagent to each well without removing the culture medium.
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Incubation: Incubate for 3 hours.
-
Formazan (B1609692) Solubilization: Discard the culture media and add 100 µl of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength.
2. CellTiter-Glo® Luminescent Cell Viability Assay (for Prostate Cancer Cell Lines) [3]
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Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.
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Treatment: Expose cells to this compound at various concentrations.
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Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.
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Incubation: Incubate for 10 minutes.
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Measurement: Measure luminescence intensity using a luminometer.
Western Blotting
This protocol is adapted from procedures used in studies with this compound.[3][4]
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Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA Protein Assay kit.
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SDS-PAGE: Load 10 µg of each protein sample onto an SDS-PAGE gel for separation.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, cleaved caspase-3, PARP, CHOP) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol is based on methods used in this compound research.[3]
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified duration (e.g., 72 hours).
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Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
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Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Visualizations
This compound Mechanism of Action
Caption: this compound is converted to its active form, inducing ER stress and apoptosis.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the efficacy of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of cell viability | - Incorrect dosage: The concentration of this compound may be too low for the specific cell line. - Compound degradation: The compound may have degraded due to improper storage or handling. - Cell line resistance: The cell line may be inherently resistant to Wnt pathway inhibition. | - Perform a new dose-response experiment with a wider range of concentrations. - Prepare fresh dilutions from a new stock solution. Ensure proper storage conditions are met. - Verify the expression of key Wnt pathway components in your cell line. Consider using a different cell line as a positive control. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or serum lots can affect results. - Inconsistent compound preparation: Variations in the preparation of this compound dilutions. | - Standardize cell culture protocols, including using cells within a specific passage number range and seeding at a consistent density. - Always prepare fresh dilutions of this compound for each experiment and ensure the final DMSO concentration is consistent and low (ideally ≤0.1%). |
| High background in Western blots | - Insufficient blocking: The membrane was not blocked adequately. - Antibody concentration too high: The primary or secondary antibody concentration is too high. - Inadequate washing: Insufficient washing steps to remove unbound antibodies. | - Increase the blocking time or try a different blocking agent. - Titrate the antibody concentrations to find the optimal dilution. - Increase the number and duration of washing steps. |
| No signal for target proteins in Western blots | - Low protein expression: The target protein may be expressed at low levels in the cell line. - Inefficient protein transfer: The transfer of proteins from the gel to the membrane was not optimal. - Inactive antibody: The primary antibody may have lost its activity. | - Increase the amount of protein loaded onto the gel. - Optimize the transfer conditions (time, voltage). Check the transfer efficiency with a loading control. - Use a new vial of the primary antibody and consider using a positive control lysate. |
| High percentage of necrotic cells in apoptosis assay | - Treatment concentration too high: The concentration of this compound may be causing widespread cell death rather than inducing apoptosis. - Harsh cell handling: Rough pipetting or centrifugation can damage cells. | - Use a lower concentration of this compound that is closer to the IC50 value. - Handle cells gently during harvesting and staining procedures. |
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 3. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 5. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing adverse effects of CWP232291 in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Wnt/β-catenin inhibitor, CWP232291, in murine experimental models. The information is designed to help manage potential adverse effects and ensure the successful execution of preclinical studies.
Troubleshooting Guide: Managing Potential Adverse Effects
This guide addresses potential issues that may arise during the administration of this compound to mice, with recommended actions and monitoring protocols.
| Observed Issue | Potential Cause | Recommended Action & Monitoring |
| Significant Weight Loss (>15-20% of baseline) | - Drug-related anorexia (correlates to nausea in humans)[1] - Dehydration due to diarrhea[1] - Systemic toxicity | - Immediate Action: Temporarily reduce the dose or suspend dosing. - Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food. - Monitoring: Monitor body weight daily. Measure food and water intake. |
| Diarrhea | - Gastrointestinal toxicity (Observed in human trials)[1] | - Immediate Action: Assess severity. For mild to moderate diarrhea, ensure adequate hydration. For severe diarrhea, consider dose reduction. - Supportive Care: Provide hydration support. Keep cages clean to prevent secondary infections. - Monitoring: Monitor for signs of dehydration (e.g., skin tenting, lethargy). Record stool consistency daily. |
| Lethargy, Hunched Posture, Ruffled Fur | - General malaise - Dehydration - Systemic toxicity | - Immediate Action: Perform a full clinical assessment of the animal. Consider dose reduction or cessation. - Supportive Care: Provide supportive care as for weight loss and diarrhea. - Monitoring: Daily clinical scoring (see protocol below). Monitor body temperature. |
| Infusion Site Reactions (for IV administration) | - Local inflammatory response to the compound or vehicle. | - Immediate Action: Monitor for swelling, redness, or signs of pain at the injection site. - Preventative Action: Ensure proper IV administration technique. Consider diluting the compound in a larger volume of a suitable vehicle if possible. - Monitoring: Visually inspect the injection site daily. |
| Abnormal Blood Chemistry | - Potential organ toxicity (e.g., hypophosphatemia, hypokalemia observed in humans)[1] | - Proactive Monitoring: Collect blood samples at baseline and at specified time points during the study for a complete blood count (CBC) and serum chemistry panel. - Action: If significant abnormalities are detected, consult with a veterinarian. Dose modification may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in preclinical mouse studies?
While specific adverse event data in mice is limited in published literature, a phase 1 human clinical trial reported nausea, vomiting, diarrhea, and infusion-related reactions as the most common treatment-emergent adverse events.[1] In mouse models, these may manifest as weight loss, decreased food and water intake, diarrhea, and local reactions at the injection site. More severe, though less common, effects observed in humans that researchers should be aware of include pneumonia, hypophosphatemia, and hypokalemia.[1]
Q2: How does this compound work, and how might its mechanism contribute to adverse effects?
This compound is a prodrug that is converted to its active form, CWP232204.[2][3] This active metabolite inhibits the Wnt/β-catenin signaling pathway by inducing endoplasmic reticulum (ER) stress, which leads to apoptosis (programmed cell death) and the degradation of β-catenin.[2][4][5] While this is effective against cancer cells, the Wnt pathway is also important in some normal tissues. Disruption of this pathway could potentially lead to off-target effects.
Q3: What is a recommended monitoring plan for mice treated with this compound?
A comprehensive monitoring plan should include:
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Daily: Body weight, food and water intake, clinical observation for signs of distress (lethargy, hunched posture, ruffled fur), and stool consistency.
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Post-injection (for IV): Observation of the injection site for any signs of reaction.
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Periodic (e.g., weekly): Blood collection for CBC and serum chemistry analysis to monitor for systemic toxicities.
Q4: Are there any known differences in sensitivity to this compound between different mouse strains?
The available literature does not specify strain-specific sensitivities to this compound. However, it is a known phenomenon that different mouse strains can have varied responses to therapeutic agents due to differences in metabolism and genetics.[6] It is advisable to conduct a pilot study to determine the maximum tolerated dose (MTD) in the specific mouse strain being used for a long-term efficacy study.
Q5: What should I do if I observe severe toxicity in my study animals?
If severe toxicity is observed (e.g., >20% weight loss, severe lethargy, or other signs of significant distress), it is critical to euthanize the animal to prevent suffering, in accordance with your institution's animal care and use committee (IACUC) guidelines. The dose and treatment schedule should be re-evaluated for subsequent cohorts.
Experimental Protocols
Protocol 1: Clinical Health Monitoring in Mice
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Frequency: Daily.
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Parameters to Assess:
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Body Weight: Weigh each mouse and record the value.
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General Appearance: Observe for ruffled fur, hunched posture, and any signs of dehydration (e.g., sunken eyes, skin tenting).
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Behavior: Note any changes in activity levels, such as lethargy or hyperactivity.
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Stool Consistency: Visually inspect the cage for the presence and consistency of feces.
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Scoring: A clinical scoring system can be implemented to quantify the health status of the animals.
Protocol 2: Blood Collection for Safety Assessment
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Method: Submandibular or saphenous vein puncture are common methods for repeated blood sampling. Terminal cardiac puncture can be used for a final, large-volume collection.
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Volume: Adhere to IACUC guidelines regarding the maximum volume of blood that can be safely collected.
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Analysis:
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Complete Blood Count (CBC): To assess for hematological abnormalities.
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Serum Chemistry Panel: To evaluate organ function, with particular attention to phosphate (B84403) and potassium levels.
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Visualizations
This compound Signaling Pathway
References
- 1. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
CWP232291 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective experimental use of CWP232291, a small molecule inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
General Information
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Q1: What is the mechanism of action for this compound? A1: this compound is a novel small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. Upon administration, it is converted to its active form, CWP232204.[1] This active metabolite induces endoplasmic reticulum (ER) stress, leading to the activation of caspases and subsequent apoptosis.[1][2] It also promotes the degradation of β-catenin, which in turn inhibits the transcription of Wnt target genes like survivin and MYC.[1] Additionally, this compound has been shown to suppress the expression of the androgen receptor (AR) and its splice variants in prostate cancer.[1][2]
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Q2: What is the recommended solvent and storage condition for this compound? A2: For in vitro experiments, this compound can be dissolved in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). For animal experiments, it has been administered intravenously in distilled water.[3] It is recommended to store the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
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Q3: Is this compound cytotoxic to all cell types? A3: this compound has demonstrated significant anti-tumor effects in various cancer models, including ovarian cancer, castration-resistant prostate cancer, acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS).[2][3][4] Its efficacy can vary between different cancer cell lines and patient-derived models.[3] Initial high-throughput screening on a panel of cancer cell lines is recommended to assess cytotoxicity and selectivity for your specific model.[1]
Experimental Design
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Q4: What are appropriate positive and negative controls when using this compound? A4: For negative controls, a vehicle control (e.g., DMSO at the same concentration used to dissolve this compound) is essential. For positive controls, other known Wnt/β-catenin pathway inhibitors or cytotoxic agents relevant to your cancer model can be used.
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Q5: What are typical working concentrations for in vitro studies? A5: The effective concentration of this compound can vary depending on the cell line. For example, the IC50 values for some prostate cancer cell lines after 96 hours of exposure were reported as follows: PC3 (200 nM), DU145 (400 nM), LNCaP (60 nM), and 22Rv1 (70 nM).[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
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Issue 1: Inconsistent or lower-than-expected efficacy in cell viability assays.
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Possible Cause 1: Cell Line Variability. Different cell lines, even of the same cancer type, can exhibit varying sensitivity to this compound.
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Solution: Confirm the Wnt/β-catenin pathway is active in your cell line. Standardize protocols, including cell passage numbers and serum lots, to ensure reproducibility.[1]
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Possible Cause 2: Compound Instability. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
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Solution: Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.
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Possible Cause 3: Assay Conditions. The duration of treatment and cell density can influence the observed effect.
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Solution: Optimize the treatment duration and initial cell seeding density. Effects may be more pronounced at later time points (e.g., 72-96 hours).[2]
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Issue 2: this compound precipitates in the cell culture medium.
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Possible Cause: Low Solubility. The final concentration of the solvent (e.g., DMSO) may be too low, or the concentration of this compound may exceed its solubility limit in the aqueous medium.
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Solution: Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control. If precipitation persists, consider using a different solvent system if compatible with your experimental setup.
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Issue 3: Contradictory data between different experimental models (e.g., in vitro vs. in vivo).
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Possible Cause: Pharmacokinetic and Pharmacodynamic Differences. The in vivo environment introduces complexities such as metabolism, distribution, and clearance that are not present in vitro.
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Solution: Conduct a systematic analysis to identify variables. Use orthogonal assays (e.g., Western blot for target engagement alongside cell viability) to validate findings.[1] For in vivo studies, ensure appropriate formulation and dosing schedules are used. This compound was administered intravenously at 100mg/kg in a xenograft model.[3]
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Quality Control and Purity Assessment
While specific batch data should be requested, below are typical quality control specifications for a small molecule inhibitor like this compound.
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H-NMR, LC-MS |
| Purity | ≥ 98% | HPLC |
| Solubility | Soluble in DMSO | Visual Inspection |
| Moisture Content | ≤ 1.0% | Karl Fischer Titration |
Table 2: Reported IC50 Values for this compound in Prostate Cancer Cell Lines (96h treatment) [2]
| Cell Line | IC50 (nM) |
| PC3 | 200 |
| DU145 | 400 |
| LNCaP | 60 |
| 22Rv1 | 70 |
Key Experimental Protocols
1. Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
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Materials: this compound, appropriate cell culture medium, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.
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Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in the cell culture medium.
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Replace the existing medium with the medium containing various concentrations of this compound or vehicle control.
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Incubate the plate for the desired duration (e.g., 72 or 96 hours).
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Equilibrate the plate to room temperature for 30 minutes.
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Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
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2. Western Blot Analysis
This protocol allows for the assessment of protein expression levels (e.g., β-catenin, survivin) following treatment with this compound.
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Materials: this compound-treated cell lysates, lysis buffer, primary and secondary antibodies, PVDF membrane, SDS-PAGE equipment.
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Procedure:
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Treat cells with this compound at the desired concentration and duration.
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Lyse the cells using a suitable lysis buffer containing protease inhibitors.
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Determine the protein concentration of the lysates using a Bradford or BCA assay.
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Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-β-catenin) overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Visualizations
Caption: Mechanism of action of this compound on the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
Technical Support Center: Validating CWP232291 Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of CWP232291 in a new cancer model. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation templates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CWP291) is a small-molecule prodrug that acts as a first-in-class inhibitor of the Wnt/β-catenin signaling pathway.[1] In the body, it is converted to its active metabolite, CWP232204.[1][2] Its primary mechanism involves inducing endoplasmic reticulum (ER) stress, which leads to the activation of caspases and subsequent degradation of β-catenin.[2][3] This degradation suppresses the transcription of Wnt target genes, such as survivin and MYC, leading to apoptosis (programmed cell death) in cancer cells.[1][3] Studies have shown its potential in various cancers, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), castration-resistant prostate cancer (CRPC), and ovarian cancer.[1][3][4][5]
Q2: How does this compound's mechanism differ from other Wnt pathway inhibitors?
A2: this compound has a multi-faceted mechanism. Unlike inhibitors that may only target a single component of the Wnt pathway (like Porcupine or Frizzled receptors), this compound induces ER stress as a key step to trigger β-catenin degradation.[3][5] This can be an advantage in cancers where resistance to other therapies has developed. Additionally, its active form can bind to Sam68 (Src-associated substrate in mitosis of 68 kDa), which promotes apoptosis through alternative splicing of the BCL-2 gene.[1][4]
Q3: My cancer model does not have a known Wnt/β-catenin pathway mutation. Could this compound still be effective?
A3: Yes, potentially. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, even without direct mutations in core pathway components like APC or β-catenin.[6][7] Overexpression of Wnt ligands or downregulation of natural inhibitors can also lead to pathway activation. It is crucial to first establish a baseline of Wnt pathway activity in your specific cancer model. This can be done by examining the protein levels of total and active (non-phosphorylated) β-catenin.[8]
Q4: What are the expected downstream effects of this compound treatment that I can measure?
A4: Successful target engagement should lead to several measurable downstream effects:
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Decrease in β-catenin levels: A direct indicator of target engagement.[3][4]
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Downregulation of Wnt target genes: Measure mRNA or protein levels of genes like AXIN2, c-Myc, and Survivin.[1]
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Induction of ER Stress Markers: Look for increased expression of proteins like CHOP.[1][5][9]
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Induction of Apoptosis: Measure markers like cleaved PARP and cleaved Caspase-3.[1][5]
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Reduction in Cell Viability: A functional outcome of the above molecular events.
Experimental Workflows and Signaling Pathways
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound, focusing on its role in inducing ER stress and inhibiting the canonical Wnt/β-catenin signaling pathway.
Caption: this compound mechanism targeting the Wnt/β-catenin pathway via ER stress.
Experimental Validation Workflow
This workflow provides a logical progression for validating this compound in a new cancer model, from initial in vitro screening to in vivo efficacy studies.
Caption: A stepwise workflow for validating this compound from in vitro to in vivo models.
Troubleshooting Guide
Problem 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Perform a broader dose-response curve, ranging from nanomolar to high micromolar concentrations. Ensure the drug is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media. |
| Incorrect Incubation Time | The effects of this compound may be time-dependent. Run a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration for your model. |
| Cell Model Insensitivity | Your cancer model may not rely on the Wnt/β-catenin pathway for survival. Confirm pathway activity at baseline by checking for nuclear β-catenin via Western blot or immunofluorescence.[8] |
| Cell Culture Issues | Ensure cells are healthy, within a low passage number, and free of contamination. High cell confluence can sometimes reduce drug sensitivity.[10][11] |
| Compound Integrity | Verify the integrity and purity of your this compound stock. If possible, test its activity in a positive control cell line known to be sensitive to Wnt inhibition. |
Problem 2: Western blot does not show a decrease in total β-catenin levels.
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time/Dose | Degradation of β-catenin is a downstream event. Increase the incubation time (e.g., check at 8h, 16h, 24h) or drug concentration. |
| Suboptimal Protein Extraction | Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation or modification during sample preparation.[12] |
| Poor Antibody Quality | Use a primary antibody for β-catenin that is well-validated for Western blotting. Run a positive control lysate (e.g., from a cell line with high β-catenin expression) to confirm antibody performance. |
| Loading Control Issues | Normalize β-catenin band intensity to a stable housekeeping protein (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading between lanes.[8] |
| Compensatory Mechanisms | The cell might be upregulating β-catenin synthesis to compensate. Check mRNA levels of CTNNB1 via qRT-PCR. Also, probe for active (non-phosphorylated) β-catenin, as this pool is directly involved in signaling.[8] |
Quantitative Data Presentation
Use the following table structures to organize your experimental data for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound Summary of IC50 values from cell viability assays.
| Cancer Model (Cell Line) | Treatment Duration (hours) | IC50 (µM) | Standard Deviation |
| [Your Model 1] | 48 | [Data] | [Data] |
| [Your Model 1] | 72 | [Data] | [Data] |
| [Your Model 2] | 72 | [Data] | [Data] |
| [Positive Control Line] | 72 | [Data] | [Data] |
Table 2: In Vivo Efficacy of this compound in Xenograft Model Summary of tumor growth inhibition data.
| Treatment Group | N (animals) | Average Tumor Volume at Day X (mm³) | % Tumor Growth Inhibition (TGI) | P-value (vs. Vehicle) |
| Vehicle Control | [Data] | [Data] | N/A | N/A |
| This compound (X mg/kg) | [Data] | [Data] | [Data] | [Data] |
| Positive Control Drug | [Data] | [Data] | [Data] | [Data] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based assay (e.g., CellTiter-Glo®).
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Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
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Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
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Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
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Assay: Equilibrate the plate and the assay reagent to room temperature. Add 100 µL of the reagent to each well.
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Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
This protocol outlines the steps to detect changes in β-catenin and downstream target proteins following this compound treatment.[13][14]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the determined IC50 concentration (and a 2X IC50) for an appropriate time (e.g., 24 hours). Include a vehicle-treated control.[14]
-
Cell Lysis: Wash cells twice with ice-cold 1X PBS. Lyse cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[13][14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-c-Myc, anti-cleaved PARP, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. youtube.com [youtube.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: CWP232291 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CWP232291, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule prodrug that is converted to its active form, CWP232204.[1][2][3] It is a first-in-class inhibitor of the Wnt/β-catenin signaling pathway.[1] Its anti-cancer effects are mediated through several mechanisms, including the degradation of β-catenin, induction of endoplasmic reticulum (ER) stress, and promotion of apoptosis.[1][3][4][5] The active metabolite binds to Sam68, leading to alternative splicing of Bcl-2 family proteins and promoting apoptosis.[1]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: this compound has demonstrated anti-tumor activity in a range of cancers, including:
-
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)[1][4]
-
Ovarian Cancer (including cisplatin-resistant lines)[1][2][6]
-
Hematologic Malignancies[7]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vivo studies in mouse models, this compound has been formulated in 3% dimethyl sulfoxide (B87167) (DMSO) in phosphate-buffered saline (PBS).[8] For in vitro experiments, it is common practice to dissolve small molecules in DMSO to create a stock solution. For specific solubility information, it is always best to consult the manufacturer's datasheet. Store the compound as recommended by the supplier, typically at -20°C or -80°C to ensure stability.
Q4: Is this compound cytotoxic to normal cells?
A4: Preclinical studies have suggested that this compound shows selective cytotoxicity against cancer cells. For instance, it has been reported to have little effect on normal bone marrow cells while exerting potent cytotoxic effects on primary tumor cells from patients with hematologic malignancies.[7]
Troubleshooting Dose-Response Curve Analysis
Issue 1: Inconsistent IC50 values across experiments.
-
Potential Cause 1: Cell Health and Passage Number. The physiological state of the cells can significantly impact their response to treatment. High passage numbers can lead to genetic drift and altered sensitivity.
-
Solution: Use cells with a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Potential Cause 2: Inaccurate Drug Concentration. Errors in serial dilutions or degradation of the compound can lead to variability.
-
Solution: Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Use calibrated pipettes and proper dilution techniques.
-
-
Potential Cause 3: Variability in Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding. Perform cell counts for each experiment and seed plates with a consistent cell density.
-
Issue 2: The dose-response curve has a very shallow slope (low Hill slope).
-
Potential Cause 1: Off-target effects or complex mechanism of action. this compound has a multi-faceted mechanism involving both Wnt/β-catenin inhibition and ER stress induction.[1][5] This can sometimes result in a less steep dose-response relationship compared to a highly specific single-target inhibitor.
-
Solution: This may be an inherent characteristic of the compound in your specific cell line. To confirm the on-target effect, perform downstream analysis such as Western blotting for β-catenin and survivin or a reporter assay for TCF/LEF activity to correlate with the observed cytotoxic effects.[8][9]
-
-
Potential Cause 2: Long doubling time of the cell line. If the assay duration is not sufficient for the drug to exert its full effect, the resulting curve may be shallow.
-
Solution: Increase the incubation time with this compound. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint.
-
Issue 3: The dose-response curve is biphasic or does not reach 100% inhibition.
-
Potential Cause 1: Heterogeneous cell population. The cell line may contain a subpopulation of resistant cells.
-
Solution: Consider using a single-cell-derived clonal population. Alternatively, this observation could be biologically significant and may warrant further investigation into resistance mechanisms.
-
-
Potential Cause 2: Drug solubility issues at high concentrations. The compound may precipitate out of solution at higher concentrations, leading to a plateau in the effect.
-
Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation, though this may require extensive validation.
-
-
Potential Cause 3: The compound has cytostatic rather than cytotoxic effects at certain concentrations. The drug may be inhibiting cell proliferation without inducing cell death at all tested concentrations.
-
Solution: Use an assay that can distinguish between cytotoxicity and cytostasis. For example, a lactate (B86563) dehydrogenase (LDH) assay can measure cell death, while a proliferation assay like BrdU incorporation can measure DNA synthesis.[8]
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Androgen Dependence | IC50 (nM) |
| PC3 | Negative | Independent | 200 |
| DU145 | Negative | Independent | 400 |
| LNCaP | Expressing | Dependent | 60 |
| 22Rv1 | Expressing | Independent | 70 |
Data extracted from a study on castration-resistant prostate cancer.[8][9]
Table 2: In Vivo Tumor Growth Inhibition by this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dose | Duration | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg/day | 27 days | 52.0 |
| This compound | 100 mg/kg/day | 27 days | 73.7 |
Results from a xenograft mouse model of castration-resistant prostate cancer.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay for Dose-Response Curve Generation
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and determine the appropriate seeding density for your cell line in a 96-well plate.
-
Seed the cells and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).[10]
-
-
Viability Assessment:
-
Use a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[11]
-
Protocol 2: Western Blot Analysis of β-catenin and Survivin Expression
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 hours).[9]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, survivin, and a loading control (e.g., actin or GAPDH) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound's mechanism of action on the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for a this compound dose-response curve analysis.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zoehlerbz.medium.com [zoehlerbz.medium.com]
Standardizing CWP232291 experimental conditions
Welcome to the technical support center for CWP232291. This guide is designed to assist researchers, scientists, and drug development professionals in standardizing experimental conditions and troubleshooting common issues encountered when working with this novel Wnt/β-catenin pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule prodrug that acts as a potent, first-in-class inhibitor of the Wnt/β-catenin signaling pathway.[1] In vivo, it is converted to its active metabolite, CWP232204.[1][2] The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which leads to the activation of caspases and subsequent degradation of β-catenin.[2][3] This prevents the transcription of Wnt target genes crucial for cancer cell proliferation and survival.[4] Additionally, CWP232204 binds to Sam68 (Src-associated substrate in mitosis of 68 kDa), influencing the alternative splicing of the BCL-2 gene to promote apoptosis.[2][4]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in oncology research to study the effects of Wnt/β-catenin pathway inhibition on various cancers. It has shown anti-tumor activity in preclinical models of hematologic malignancies (like acute myeloid leukemia), ovarian cancer, and castration-resistant prostate cancer.[1][2][5] It is a valuable tool for investigating cancer cell apoptosis, cell cycle arrest, and the role of the Wnt pathway in cancer progression and resistance.[6]
Q3: How should this compound be stored and handled?
A3: this compound has hydrophobic properties and may require solubilization in polar aprotic solvents like DMSO or DMF for in vitro use.[1] For in vivo studies in mice, it has been administered intravenously after being dissolved in distilled water or in a solution of 3% DMSO in phosphate-buffered saline.[2][7] Due to potential stability issues with intermediates, it is recommended to handle the compound in an inert atmosphere and protect it from light.[1] Stock solutions should be stored at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line. Based on published data, IC50 values generally range from the low nanomolar to the sub-micromolar range. For example, in multiple myeloma cell lines, IC50 values were between 13–73 nM, while in some prostate cancer cell lines they ranged from 0.060 µM to 0.418 µM.[8] It is recommended to perform a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 10 µM) to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on ovarian cancer cell lines.[9]
-
Cell Seeding: Seed ovarian cancer cells in 96-well plates at a density that will not lead to over-confluence during the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0, 0.001, 0.01, 0.1, 0.2, 0.5, 1.0 µM) for 24 to 48 hours.[9]
-
MTT Addition: Add 50 µl of MTT reagent to each well without removing the culture medium.
-
Incubation: Incubate the plates for 3 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the formazan product.
Western Blot for β-catenin
This protocol is a general guide based on standard western blotting procedures and findings from this compound studies.[7]
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[7]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[7]
TCF/LEF Reporter Assay
This protocol is based on general procedures for TCF/LEF reporter assays used to measure Wnt/β-catenin signaling activity.[11][12][13]
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a TCF/LEF luciferase reporter vector and a constitutively expressed Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
Drug Treatment: After allowing the cells to recover from transfection (typically 24 hours), treat them with this compound at various concentrations. In some experimental setups, Wnt signaling may be stimulated with Wnt3a-conditioned media or LiCl.[11][14]
-
Incubation: Incubate the cells for a sufficient period for changes in reporter gene expression to occur (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
-
Possible Cause: The concentration of this compound may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, extending into the micromolar range.
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Extend the incubation period (e.g., to 48 or 72 hours) and perform a time-course experiment.
-
-
Possible Cause: The cell line may be resistant to Wnt/β-catenin pathway inhibition.
-
Solution: Confirm that the Wnt/β-catenin pathway is active in your cell line at baseline. You can do this by checking the expression of β-catenin or its target genes.
-
-
Possible Cause: The this compound compound may have degraded.
-
Solution: Ensure proper storage of the compound and prepare fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles.
-
Issue 2: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize cell culture protocols, including cell passage number, seeding density, and serum lots.[1]
-
-
Possible Cause: Inconsistent preparation of this compound.
-
Solution: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the compound is fully dissolved.
-
-
Possible Cause: Variability in assay performance.
-
Solution: Ensure consistent incubation times and accurate pipetting. Use of automated liquid handlers can reduce variability in high-throughput assays.
-
Issue 3: No change in β-catenin levels is detected by Western blot.
-
Possible Cause: The antibody may not be optimal.
-
Solution: Validate your β-catenin antibody to ensure it is specific and provides a strong signal.
-
-
Possible Cause: The treatment time may be too short or too long.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in β-catenin levels after this compound treatment.
-
-
Possible Cause: Insufficient protein loading or poor transfer.
-
Solution: Ensure you are loading a sufficient amount of protein and that the transfer to the PVDF membrane was successful. Check your loading control to verify.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| RPMI-8226 | Multiple Myeloma | 13 - 73 nM | Not Specified |
| OPM-2 | Multiple Myeloma | 13 - 73 nM | Not Specified |
| NCI-H929 | Multiple Myeloma | 13 - 73 nM | Not Specified |
| JJN3 | Multiple Myeloma | 13 - 73 nM | Not Specified |
| EJM | Multiple Myeloma | 13 - 73 nM | Not Specified |
| LNCaP | Prostate Cancer | 0.097 µM | 72 h |
| 22Rv1 | Prostate Cancer | 0.060 µM | 72 h |
| VCaP | Prostate Cancer | 0.070 µM | 72 h |
| PC3 | Prostate Cancer | 0.188 µM | 72 h |
| DU145 | Prostate Cancer | 0.418 µM | 72 h |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Varies | 24h and 48h |
Data for ovarian cancer cell lines were presented graphically in the source material, showing dose-dependent inhibition.[9]
Table 2: Phase 1 Clinical Trial Data for this compound in Hematologic Malignancies
| Parameter | Value |
| Patient Population | Relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS) |
| Number of Patients | 69 |
| Dosing Schedule | Intravenous administration daily for 7 days every 21 days |
| Maximum Tolerated Dose (MTD) | 257 mg/m² |
| Pharmacokinetics (Active Metabolite CWP232204) | Terminal half-life of ~12 hours |
| Preliminary Efficacy (AML) | One complete response at 153 mg/m², one partial response at 198 mg/m² |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CWP232291 and ICG-001 in Wnt Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers. This has spurred the development of targeted inhibitors to modulate this pathway for therapeutic benefit. This guide provides an objective comparison of two prominent Wnt signaling inhibitors, CWP232291 and ICG-001, focusing on their mechanisms of action, preclinical efficacy, and available experimental data to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and ICG-001 are both potent small molecule inhibitors of the Wnt/β-catenin signaling pathway, a cascade frequently hyperactivated in various cancers. While both molecules aim to suppress tumor growth by disrupting this pathway, they achieve this through distinct mechanisms. This compound induces the degradation of β-catenin by activating endoplasmic reticulum (ER) stress and apoptosis. In contrast, ICG-001 is a specific antagonist of the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This fundamental difference in their mode of action results in varied downstream cellular effects and potential therapeutic applications. ICG-001 and its clinical-grade analog, PRI-724, have been investigated across a broad range of cancer types and have entered clinical trials. This compound is a first-in-class inhibitor with compelling preclinical data, particularly in hematologic malignancies and solid tumors like ovarian and prostate cancer, and has also been evaluated in Phase 1 clinical trials.
Mechanism of Action
This compound: Inducer of β-Catenin Degradation
This compound is a prodrug that is converted to its active metabolite, CWP232204. This active form exerts its anti-tumor effects through a multi-faceted mechanism. It induces ER stress, leading to the activation of caspases and subsequent degradation of β-catenin[1][2][3][4][5]. Additionally, CWP232204 can bind to Sam68 (Src-associated substrate in mitosis of 68 kDa), which contributes to its pro-apoptotic activity[3]. This ultimately leads to the downregulation of Wnt target genes, such as survivin, and suppresses the growth of cancer cells[6][7][8].
ICG-001: CBP/β-Catenin Interaction Antagonist
ICG-001 functions by selectively binding to the N-terminal domain of CBP, thereby preventing its interaction with β-catenin[3][9][10]. This inhibitory action is specific to the CBP/β-catenin interaction and does not affect the binding of β-catenin to the highly homologous p300 coactivator[9]. By disrupting the formation of the CBP/β-catenin transcriptional complex, ICG-001 inhibits the expression of Wnt target genes, leading to cell cycle arrest and apoptosis in cancer cells[9][11].
Signaling Pathway Diagrams
References
- 1. pnas.org [pnas.org]
- 2. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 9. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CBP/β-Catenin Antagonist, ICG-001, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
CWP232291: A Viable Therapeutic Strategy in Cisplatin-Resistant Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of CWP232291 in Overcoming Cisplatin (B142131) Resistance.
The emergence of cisplatin resistance remains a significant hurdle in the effective treatment of ovarian cancer. This guide provides a comprehensive comparison of this compound, a novel Wnt/β-catenin pathway inhibitor, against cisplatin and other therapeutic alternatives in cisplatin-resistant ovarian cancer models. The data presented herein demonstrates the potential of this compound to circumvent common resistance mechanisms and offer a promising avenue for targeted cancer therapy.
This compound Demonstrates Potent Efficacy in Cisplatin-Resistant Cells
This compound has shown significant cytotoxic effects in ovarian cancer cell lines that have developed resistance to cisplatin. A key indicator of this efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Drug | IC50 (µM) at 48h | Fold-Resistance to Cisplatin |
| A2780/S (Cisplatin-Sensitive) | Cisplatin | 6.84 | - |
| This compound | 0.138 | - | |
| A2780/CP (Cisplatin-Resistant) | Cisplatin | 44.07 | 6.44 |
| This compound | 0.165 | - |
Table 1: Comparative IC50 values of Cisplatin and this compound in cisplatin-sensitive (A2780/S) and cisplatin-resistant (A2780/CP) ovarian cancer cell lines. Data for this compound was obtained from a study by Wang et al. (2022)[1], and data for cisplatin was obtained from a study by Zeng et al. (2018)[2].
The data clearly indicates that while the A2780/CP cell line exhibits significant resistance to cisplatin (over 6-fold higher IC50), its sensitivity to this compound remains comparable to the sensitive parent cell line. This suggests that the mechanism of action of this compound is distinct from that of cisplatin and is not affected by the resistance mechanisms developed by the cancer cells.
Unraveling the Mechanism: How this compound Overcomes Resistance
Cisplatin resistance is a multifactorial phenomenon involving reduced drug accumulation, increased drug efflux, enhanced DNA damage repair mechanisms, and alterations in apoptotic signaling pathways. This compound circumvents these issues by targeting a different signaling cascade crucial for cancer cell survival and proliferation – the Wnt/β-catenin pathway.
The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, including ovarian cancer, and is implicated in chemoresistance.[3] this compound acts as a small molecule inhibitor of this pathway. Its mechanism involves inducing endoplasmic reticulum (ER) stress, which in turn leads to the degradation of β-catenin, a key transcriptional coactivator in the Wnt pathway. This inhibition of Wnt signaling ultimately triggers apoptosis in cancer cells.
Caption: this compound induces ER stress, leading to β-catenin degradation and apoptosis.
Experimental Workflow for Efficacy Validation
The validation of this compound's efficacy in cisplatin-resistant cells typically involves a series of in vitro experiments. A standard workflow is outlined below:
Caption: Workflow for assessing this compound efficacy in vitro.
Comparison with Alternative Therapeutic Strategies
While this compound shows great promise, it is important to consider its performance in the context of other emerging therapies for cisplatin-resistant ovarian cancer.
| Therapeutic Strategy | Target | Preclinical Evidence in Cisplatin-Resistant Models |
| Other Wnt/β-catenin Inhibitors (e.g., XAV939) | Wnt/β-catenin pathway | Have shown to impair proliferation in platinum-resistant ovarian cancer cell lines.[4] |
| PARP Inhibitors (e.g., Olaparib) | PARP (DNA repair enzyme) | Effective in BRCA-mutated ovarian cancers, which often exhibit cisplatin resistance. Combination with other agents is being explored.[3][5] |
| PI3K/Akt/mTOR Inhibitors (e.g., AZD5363) | PI3K/Akt/mTOR pathway | Can sensitize chemoresistant ovarian cancer cells to cisplatin and paclitaxel.[6][7][8] |
Table 2: Comparison of this compound with other targeted therapies for cisplatin-resistant ovarian cancer.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cisplatin-sensitive (e.g., A2780/S) and cisplatin-resistant (e.g., A2780/CP) ovarian cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or cisplatin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using a dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against β-catenin, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The experimental evidence strongly supports the efficacy of this compound in overcoming cisplatin resistance in ovarian cancer cells. Its unique mechanism of action, targeting the Wnt/β-catenin pathway, provides a clear advantage over DNA-damaging agents like cisplatin, which are often rendered ineffective by cellular resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a standalone or combination therapy for patients with cisplatin-resistant ovarian cancer.
References
- 1. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. PARP inhibitors in ovarian cancer: Sensitivity prediction and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment [frontiersin.org]
- 7. PI3K Inhibition Sensitize the Cisplatin-resistant Human Ovarian Cancer Cell OVCAR3 by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CWP232291 and Existing Therapies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of CWP232291, a novel investigational agent, against existing therapies for acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), ovarian cancer, and prostate cancer. This document synthesizes preclinical and clinical data to offer an objective overview of the compound's performance and includes detailed experimental methodologies for key assays.
Executive Summary
This compound is a first-in-class small-molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions as a prodrug, converting to its active metabolite, CWP232204.[1][2] The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis and subsequent degradation of β-catenin.[1][2][3][4] This targeted approach offers a novel strategy for cancers where the Wnt/β-catenin pathway is dysregulated. This guide compares the available data on this compound with established therapies in relevant indications, highlighting its unique mechanism and potential therapeutic niche.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism targeting the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Upon administration, the prodrug this compound is converted to its active metabolite, CWP232204.[1][2]
The key mechanisms of action include:
-
Induction of Endoplasmic Reticulum (ER) Stress: CWP232204 induces ER stress, which activates the unfolded protein response (UPR). This leads to the upregulation of the pro-apoptotic protein CHOP and the activation of caspases, ultimately triggering apoptosis.[1][2][5][6]
-
Degradation of β-catenin: The induction of apoptosis is linked to the degradation of β-catenin, a key mediator of Wnt signaling. By reducing β-catenin levels, this compound inhibits the transcription of Wnt target genes that promote cell survival and proliferation, such as survivin and MYC.[1][2]
-
Binding to Sam68: The active metabolite CWP232204 also binds to Sam68 (Src-associated substrate in mitosis of 68 kDa), a protein that can be upregulated in cancer. This interaction is thought to contribute to apoptosis.[1][2]
The following diagram illustrates the proposed signaling pathway of this compound.
Comparative Analysis by Indication
Relapsed or Refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)
Existing Therapies: The treatment landscape for relapsed/refractory AML is challenging, with no single standard of care.[5][7][8] Options often depend on patient fitness, prior therapies, and mutational status. Common salvage regimens include intensive chemotherapy (e.g., high-dose cytarabine-based combinations), targeted therapies for specific mutations (e.g., FLT3 inhibitors, IDH1/2 inhibitors), and BCL-2 inhibitors like venetoclax (B612062) in combination with hypomethylating agents.[9][10] For MDS that has relapsed or is refractory to initial therapies, options are also limited and may include hypomethylating agents (if not used previously), lenalidomide (B1683929) for specific subtypes, or allogeneic stem cell transplantation.[6][11][12][13]
This compound Clinical Data: A Phase 1, first-in-human, open-label, dose-escalation study of this compound was conducted in 69 patients with hematologic malignancies, including 64 with AML and 5 with MDS.[3][14]
Table 1: Summary of Phase 1 Clinical Trial Data for this compound in Relapsed/Refractory AML/MDS
| Parameter | This compound[3][14] |
| Study Design | Phase 1, open-label, dose-escalation |
| Patient Population | Relapsed/refractory AML (n=64), MDS (n=5) |
| Dosage and Administration | 4 to 334 mg/m² IV daily for 7 days every 21 days |
| Maximum Tolerated Dose (MTD) | 257 mg/m² |
| Efficacy (Response-evaluable AML patients, n=54) | - 1 Complete Response (CR) at 153 mg/m²- 1 Partial Response (PR) at 198 mg/m² |
| Common Treatment-Emergent Adverse Events (TEAEs) | Nausea (64%), Vomiting (46%), Diarrhea (36%), Infusion-related reactions (29%) |
| Common Grade ≥3 TEAEs | Pneumonia (12%), Hypophosphatemia (8%), Leukocytosis (7%), Nausea (7%), Cellulitis (7%), Sepsis (7%), Hypokalemia (7%) |
Comparative Discussion: The single-agent activity of this compound in a heavily pre-treated AML population, although modest, is encouraging for a novel mechanism of action.[3] For comparison, a recent phase 2 study of venetoclax in combination with azacitidine and chidamide (B1683975) in R/R AML (n=53) showed an overall response rate (ORR) of 81% after two cycles.[15] Another study of venetoclax plus azacitidine in elderly patients with relapsed AML reported an ORR of 60%.[12][16] It is important to note that these are different studies with potentially different patient populations and this compound was evaluated as a single agent. The safety profile of this compound appears manageable, with gastrointestinal side effects being the most common. Future studies exploring this compound in combination with other agents are warranted.[3]
Ovarian Cancer
Existing Therapies: For cisplatin-resistant ovarian cancer, the standard of care typically involves sequential single-agent non-platinum chemotherapy, such as pegylated liposomal doxorubicin (B1662922) (PLD), paclitaxel, topotecan, or gemcitabine.[17][18] The addition of bevacizumab to chemotherapy has shown to improve progression-free survival.[19][20]
This compound Preclinical Data: this compound has demonstrated anti-tumor activity in preclinical models of ovarian cancer, including cisplatin-resistant cell lines and patient-derived organoids.[21][22][23][24]
Table 2: Preclinical Efficacy of this compound in Ovarian Cancer Models
| Experimental Model | Key Findings | Reference |
| Ovarian Cancer Cell Lines (including cisplatin-resistant) | This compound suppressed the growth of various ovarian cancer cell lines in a dose-dependent manner. | [22][25] |
| Patient-Derived Organoids | This compound showed a greater inhibitory effect on organoid growth compared to cisplatin (B142131) in a subset of patient samples. | [22] |
| Xenograft Mouse Model (PA-1 cell line) | This compound significantly inhibited tumor growth in vivo. | [22] |
Comparative Discussion: The ability of this compound to suppress the growth of cisplatin-resistant ovarian cancer cells and organoids in preclinical models is a promising finding.[21][22][23][24] For comparison, preclinical studies of liposomal doxorubicin have also shown activity against cisplatin-resistant ovarian cancer xenografts.[26] The unique mechanism of targeting the Wnt/β-catenin pathway could offer a new therapeutic avenue for patients who have exhausted platinum-based and other standard therapies.
Castration-Resistant Prostate Cancer (CRPC)
Existing Therapies: For metastatic CRPC that has progressed after docetaxel, several life-prolonging therapies are available, including the taxane (B156437) cabazitaxel (B1684091), and androgen receptor-targeted agents such as abiraterone (B193195) acetate (B1210297) and enzalutamide.[16]
This compound Preclinical Data: this compound has shown significant anti-tumor activity in preclinical models of CRPC, including those resistant to docetaxel.[5][6][15][23]
Table 3: Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer Models
| Experimental Model | Key Findings | Reference |
| CRPC Cell Lines (22Rv1, VCaP, DU145) | This compound inhibited the growth of CRPC cell lines, including docetaxel-resistant DU145 cells, with IC50 values in the nanomolar range. | [23] |
| Primary Cells from CRPC Patients | This compound demonstrated anti-tumor activity in primary cells derived from CRPC patients. | [15] |
| CRPC Xenograft Mouse Models | This compound showed significant anti-tumor efficacy in vivo. | [15][23] |
Comparative Discussion: The preclinical data suggest that this compound is active in CRPC models, including those that are resistant to docetaxel.[23] This is particularly relevant as resistance to taxanes is a major clinical challenge. Preclinical studies of cabazitaxel have also demonstrated its activity in docetaxel-resistant tumor models.[1][8][17] The mechanism of this compound, which involves downregulation of the androgen receptor and its splice variants in addition to inhibiting the Wnt/β-catenin pathway, provides a strong rationale for its investigation in CRPC.[1][2]
Detailed Experimental Protocols
Western Blot for β-catenin
This protocol is a general representation based on standard laboratory procedures and information from related publications.
-
Cell Lysis: After treatment with this compound or comparator compounds, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer and heated at 95-100°C for 5-10 minutes.
-
SDS-PAGE: The protein samples are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for β-catenin overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the β-catenin band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol is a general representation based on standard laboratory procedures.
-
Cell Treatment: Cells are treated with this compound or comparator compounds for the desired duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound represents a novel therapeutic strategy targeting the Wnt/β-catenin pathway, a critical signaling cascade in the pathogenesis of several cancers. Preclinical data in ovarian and prostate cancer, including models resistant to standard therapies, are promising. The early clinical data in relapsed/refractory AML and MDS demonstrate single-agent activity and a manageable safety profile.
Further research is needed to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Combination Therapies: Evaluating this compound in combination with existing standard-of-care agents to enhance efficacy and overcome resistance.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Advancement: Conducting further clinical trials to establish the efficacy and safety of this compound in larger patient populations across different cancer types.
This comparative guide provides a foundational overview for the scientific community to understand the current landscape of this compound research and its potential role in future cancer therapy. The unique mechanism of action warrants continued investigation to translate these promising preclinical and early clinical findings into meaningful patient benefits.
References
- 1. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. ascopubs.org [ascopubs.org]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Efficacy of Venetoclax Combined with Azacitidine in Elderly Patients with Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pegylated Liposomal Doxorubicin/Oxaliplatin Chemotherapy Can Overcome Cisplatin Resistance in Spectrin αII-Overexpressing Ovarian Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 20. Clinical Trials with Pegylated Liposomal Doxorubicin in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical in vivo activity of a combination gemcitabine/liposomal doxorubicin against cisplatin-resistant human ovarian cancer (A2780/CDDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Safety and Efficacy of Cabazitaxel in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CWP232291 and Tankyrase Inhibitors in Wnt/β-Catenin Pathway Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CWP232291 and tankyrase inhibitors, two classes of molecules targeting the Wnt/β-catenin signaling pathway, a critical mediator in various cancers. This document summarizes their mechanisms of action, presents available preclinical and clinical data in a comparative format, and provides detailed experimental protocols for their evaluation.
The aberrant activation of the Wnt/β-catenin signaling pathway is a key driver in the development and progression of numerous cancers, including colorectal and hepatocellular carcinomas.[1][2] This has led to the development of targeted therapies aimed at different nodes within this pathway. Among these, this compound and tankyrase inhibitors have emerged as promising therapeutic agents.
This compound is a small-molecule prodrug that is converted to its active metabolite, CWP232204.[3][4] Its mechanism of action involves inducing endoplasmic reticulum (ER) stress, which leads to the degradation of β-catenin and the induction of apoptosis.[5][6][7] In contrast, tankyrase inhibitors, such as XAV939, G007-LK, and OM-153, function by inhibiting the enzymatic activity of tankyrase 1 and 2 (TNKS1/2).[8][9][10] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that promote the degradation of Axin, a key component of the β-catenin destruction complex.[11][12] By inhibiting tankyrases, these compounds stabilize Axin, thereby enhancing the degradation of β-catenin and suppressing Wnt signaling.[1][2][8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound's active metabolite and various tankyrase inhibitors against their respective targets and cancer cell lines.
| Compound | Target(s) | Assay Type | IC50/GI50 | Cell Line(s) | Reference |
| This compound (active metabolite CWP232204) | Induces β-catenin degradation via ER stress | Cell Viability | IC50 values not explicitly stated in search results | Prostate, Ovarian, Hematologic cancer cells | [4][5][6] |
| XAV939 | TNKS1, TNKS2 | Enzymatic Assay, Cell-based Assay | IC50 in nanomolar range | Colorectal and Hepatocellular carcinoma cells | [1][13] |
| G007-LK | TNKS1, TNKS2 | Not Specified | Not Specified | Not Specified | [14][15] |
| OM-153 | TNKS1, TNKS2 | Enzymatic Assay, WNT Reporter Assay | TNKS1: 13 nM, TNKS2: 2 nM, WNT Reporter: 0.63 nM | COLO 320DM, RKO | [10] |
| STP1002 (Basroparib) | TNKS1, TNKS2 | Enzymatic Assay | Potent and selective inhibition | APC-mutated CRC cell lines | [14][16] |
| RK-287107 | TNKS1, TNKS2 | Enzymatic Assay | More potent than G007-LK | Colorectal cancer cells | [15] |
| 2X-121 (E7449) | PARP1/2, TNKS1/2 | Not Specified | Not Specified | Advanced solid tumors | [17] |
| LZZ-02 | TNKS1/2 | TOPFlash Reporter Assay | IC50 of 10 ± 1.2 μM for β-catenin transcriptional activity | HEK293, DLD1, SW480 | [13] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the distinct points of intervention for this compound and tankyrase inhibitors.
Caption: Wnt/β-catenin pathway and inhibitor mechanisms.
Experimental Protocols
TOPFlash Reporter Assay for Wnt/β-catenin Signaling
This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) or FOPFlash (negative control with mutated binding sites) plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[13]
-
Treatment: After 24 hours, cells are treated with a Wnt agonist (e.g., Wnt3a conditioned media or LiCl) in the presence or absence of varying concentrations of the test inhibitor (this compound or a tankyrase inhibitor).[13]
-
Luciferase Assay: After a further 24-48 hours, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The inhibitory effect is calculated as the percentage reduction in luciferase activity compared to the agonist-treated control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[13]
In Vitro Tankyrase Enzymatic Assay
This assay directly measures the enzymatic activity of recombinant tankyrase.
Methodology:
-
Reaction Setup: The assay is performed in a reaction buffer containing recombinant human tankyrase 1 or 2, biotinylated-NAD+, and a PARP substrate (e.g., histone H1).
-
Inhibitor Addition: Test compounds are added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time.
-
Detection: The reaction is stopped, and the biotinylated-PARsylated product is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Data Analysis: The signal intensity is proportional to the enzyme activity. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined.[18]
Western Blot Analysis for β-catenin and Axin Levels
This method is used to assess the effect of inhibitors on the protein levels of key pathway components.
Methodology:
-
Cell Lysis: Cancer cells (e.g., DLD1, SW480) are treated with the inhibitor for a specified time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against β-catenin, Axin1/2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
Densitometry Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel Wnt/β-catenin pathway inhibitor.
Caption: Workflow for inhibitor evaluation.
Preclinical and Clinical Landscape
Both this compound and various tankyrase inhibitors have undergone preclinical evaluation in a range of cancer models, demonstrating anti-tumor activity.[4][14][19][20] this compound has been investigated in Phase 1 clinical trials for hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), as well as in combination therapies for multiple myeloma.[5][21][22] These studies have established a maximum tolerated dose (MTD) and shown preliminary signs of efficacy.[21]
Several tankyrase inhibitors have also entered clinical trials.[23] For instance, E7449 (2X-121) and STP1002 (Basroparib) have been evaluated in Phase 1 studies for advanced solid tumors.[16][17] A significant challenge for some tankyrase inhibitors has been on-target gastrointestinal toxicity, though newer agents like STP1002 are being developed to mitigate this issue.[14]
Conclusion
This compound and tankyrase inhibitors represent two distinct and promising strategies for targeting the Wnt/β-catenin pathway. This compound offers a unique mechanism by inducing ER stress to promote β-catenin degradation, while tankyrase inhibitors act more directly on a key regulatory component of the β-catenin destruction complex. The choice between these agents for a particular therapeutic application may depend on the specific genetic context of the tumor and the desire to modulate other cellular processes influenced by tankyrases, such as telomere maintenance and Hippo/YAP signaling.[24][25] Further head-to-head preclinical studies and continued clinical evaluation are necessary to fully elucidate the comparative efficacy and safety of these two classes of inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 4. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Tankyrase inhibitor exerts robust preclinical antifibrotic effects | BioWorld [bioworld.com]
- 11. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
CWP232291: A Comparative Analysis of Efficacy in Xenograft Models Against Standard of Care
For Immediate Release
This guide provides a comprehensive comparison of the pre-clinical efficacy of CWP232291, a novel Wnt/β-catenin pathway inhibitor, with standard-of-care therapies in various cancer xenograft models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a small molecule inhibitor that induces apoptosis in cancer cells by activating endoplasmic reticulum (ER) stress and promoting the degradation of β-catenin. Pre-clinical studies have demonstrated its anti-tumor activity in xenograft models of castration-resistant prostate cancer (CRPC) and ovarian cancer. This report summarizes the key efficacy data and experimental protocols from these studies, comparing them with standard-of-care treatments such as docetaxel (B913) in CRPC and platinum-based chemotherapy in ovarian cancer. While clinical trials for this compound in acute myeloid leukemia (AML) are underway, direct comparative pre-clinical data in AML xenograft models remains to be published.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound induces ER stress, leading to caspase activation, apoptosis, and degradation of β-catenin, thereby inhibiting Wnt signaling.
Efficacy in Castration-Resistant Prostate Cancer (CRPC) Xenografts
Studies have evaluated the efficacy of this compound in CRPC xenograft models, with comparisons to the standard-of-care chemotherapy, docetaxel.
Quantitative Data Summary
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Reference |
| 22Rv1 Xenograft Model | |||
| This compound (50 mg/kg/day) | 27 days | 52.0% | [1] |
| This compound (100 mg/kg/day) | 27 days | 73.7% | [1] |
| In Vitro Growth Inhibition (IC50) | |||
| This compound (22Rv1 cells) | - | Similar to docetaxel | [1] |
| This compound (VCaP cells) | - | Similar to docetaxel | [1] |
| This compound (Docetaxel-resistant DU145 cells) | - | Similar to parental DU145 cells | [1] |
Experimental Protocol: 22Rv1 Xenograft Study[1]
-
Cell Line: 22Rv1 (human prostate carcinoma)
-
Animal Model: Male BALB/c nude mice.
-
Tumor Implantation: 22Rv1 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered daily by oral gavage.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.
Caption: Workflow for the castration-resistant prostate cancer xenograft study.
Efficacy in Ovarian Cancer Xenografts
This compound has demonstrated anti-tumor effects in an ovarian cancer xenograft model. While a direct head-to-head in vivo comparison with standard of care was not detailed in the available literature, in vitro data provides a comparative perspective with cisplatin.
Quantitative Data Summary
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Reference |
| PA-1 Xenograft Model | |||
| This compound (100 mg/kg) | Intravenous injection for 10 days with a 2-day interval | Significantly inhibited tumor growth compared to control | [2] |
| In Vitro Organoid Model | |||
| This compound (1 µM) | 72 hours | Effective in both cisplatin-sensitive and cisplatin-resistant patient-derived organoids | [2] |
| Cisplatin (20 µM) | 72 hours | Used as a comparator | [2] |
Experimental Protocol: PA-1 Xenograft Study[2]
-
Cell Line: PA-1 (human ovarian teratocarcinoma).
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: PA-1 cells were injected subcutaneously into the right dorsal flanks of the mice.
-
Treatment: Thirteen days after inoculation, mice were randomized. The experimental group received intravenous injections of this compound.
-
Endpoints: Tumor size and body weight were monitored.
Caption: Workflow for the ovarian cancer xenograft study.
Status in Acute Myeloid Leukemia (AML)
This compound is currently being investigated in a Phase 1 clinical trial for patients with relapsed or refractory AML and myelodysplastic syndrome. While pre-clinical data in AML xenograft models is not extensively published in a comparative format, the standard of care in such models often involves chemotherapeutic agents like cytarabine (B982) and doxorubicin. A study characterizing the use of this combination in an AML xenograft model demonstrated reduced disease burden and increased survival.[3] Future pre-clinical studies directly comparing this compound with this standard of care will be crucial in defining its relative efficacy.
Standard of Care in AML Xenograft Models
The standard "7+3" induction therapy for AML, consisting of cytarabine and an anthracycline like daunorubicin (B1662515) or doxorubicin, has been adapted for use in xenograft models.[3][4] Optimization of dosing is often required for immunodeficient mouse strains to manage toxicity.[3]
Conclusion
The available pre-clinical data indicates that this compound holds promise as a therapeutic agent for CRPC and ovarian cancer, demonstrating significant anti-tumor activity in xenograft models. In CRPC, its efficacy appears comparable to the standard-of-care docetaxel in vitro. For ovarian cancer, it shows efficacy in models, including those resistant to cisplatin. Further direct comparative in vivo studies across a broader range of patient-derived xenograft (PDX) models are warranted to more definitively position this compound relative to current standard-of-care therapies. In AML, while clinical development is ongoing, comparative pre-clinical xenograft data is a key area for future investigation.
References
- 1. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of CWP232291 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CWP232291, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, has demonstrated significant anti-tumor activity in a range of preclinical in vivo models. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, against relevant alternative therapies and vehicle controls.
Mechanism of Action
This compound is a prodrug that is converted to its active form, CWP232204, in vivo.[1] CWP232204 disrupts the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[2][3] This leads to the downregulation of Wnt target genes, such as survivin, c-Myc, and cyclin D1, which are critical for cancer cell proliferation and survival.[2][4] Additionally, this compound has been shown to induce apoptosis through the activation of caspase-3 and PARP cleavage.[2][5] A key aspect of its mechanism also involves the induction of endoplasmic reticulum (ER) stress, leading to the upregulation of the pro-apoptotic protein CHOP.[3][6]
Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Efficacy
This compound has been evaluated in various xenograft and genetically engineered mouse (GEM) models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression.
Performance Against Vehicle Control
The following tables summarize the in vivo anti-tumor effects of this compound compared to a vehicle control in different cancer models.
Table 1: this compound vs. Vehicle Control in Solid Tumors
| Cancer Type | Animal Model | This compound Dose & Schedule | Outcome | Citation |
| Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 Xenograft (BALB/c nude mice) | 50 mg/kg/day & 100 mg/kg/day | 52.0% and 73.7% tumor growth inhibition, respectively, after 27 days. | [6] |
| Colorectal Cancer | Villin-Cre;Smad4F/F;Trp53F/F GEM model | 100 mg/kg, twice a week for 17 weeks | Significant reduction in tumor-bearing mice (50.0% vs. 84.0% in vehicle) and malignant tumor incidence (37.5% vs. 78.3% in vehicle). | [4][7] |
| Ovarian Cancer | PA-1 Xenograft (BALB/c nude mice) | Not specified | Significant attenuation of tumor growth. | [5][8][9] |
Table 2: this compound vs. Vehicle Control in Hematological Malignancies
| Cancer Type | Animal Model | This compound Dose & Schedule | Outcome | Citation |
| Multiple Myeloma | OPM-2 Xenograft | 50 mg/kg, daily for 5 days | Tumor regression. | [2] |
| Multiple Myeloma | OPM-2 Xenograft | 100 mg/kg, twice a week | 95% tumor growth inhibition. | [2] |
| Multiple Myeloma | RPMI-8226 Xenograft | 100 mg/kg, daily for 5 days | Tumor regression. | [2] |
| Multiple Myeloma | RPMI-8226 Xenograft | 100 mg/kg, three times a week | 80% tumor growth inhibition. | [2] |
Performance Against Alternative Therapies
Direct in vivo comparisons of this compound with standard-of-care drugs are limited in publicly available literature. However, in vitro and ex vivo data provide valuable insights into its comparative efficacy.
Table 3: Comparative Efficacy of this compound Against Other Anti-Tumor Agents
| Cancer Type | Comparison | Model | Key Findings | Citation |
| Castration-Resistant Prostate Cancer (CRPC) | This compound vs. Docetaxel | In vitro (22Rv1 and VCaP cell lines) | This compound inhibited cell growth in a manner similar to docetaxel. It also showed similar growth inhibition in docetaxel-resistant DU145 cells. | [5] |
| Ovarian Cancer | This compound vs. Cisplatin | Ex vivo (Patient-derived organoids) | 9 out of 20 patient-derived organoids responded well to this compound, while only 4 of 20 responded to cisplatin. Notably, 5 cisplatin-resistant organoids were sensitive to this compound. | [4][10] |
| Multiple Myeloma | This compound vs. Lenalidomide (B1683929) | In vivo (Bone marrow engraftment models) | This compound significantly outperformed lenalidomide as a single agent. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies with this compound.
General In Vivo Xenograft Study Workflow
References
- 1. Frontiers | Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 2. Phase 1 study of this compound in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway | Vallensbæk Kultur- & Borgerhus [kulturogborgerhus.vallensbaek.dk]
- 10. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Benchmarking CWP232291 against other small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CWP232291 with other small molecule inhibitors targeting the Wnt/β-catenin signaling pathway. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of appropriate inhibitors for research and development.
Introduction to this compound
This compound is a first-in-class, small molecule prodrug that targets the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[1] Upon administration, this compound is converted to its active metabolite, CWP232204. This active form induces endoplasmic reticulum (ER) stress, leading to caspase activation, apoptosis, and subsequent degradation of β-catenin.[1][2] This mechanism of action effectively attenuates the transcriptional activity mediated by β-catenin.[1] this compound has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, castration-resistant prostate cancer, and hematological malignancies.[1][2][3]
Comparative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other notable Wnt/β-catenin pathway inhibitors across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines [3][4]
| Cell Line | Histologic Subtype | IC50 (µM) at 24h | IC50 (µM) at 48h |
| A2780/S | Serous | ~0.5 | ~0.2 |
| A2780/CP | Serous (Cisplatin-Resistant) | ~0.5 | ~0.2 |
| CAOV3 | Serous | ~0.2 | ~0.1 |
| PA1 | Teratocarcinoma | ~1.0 | ~0.5 |
| OVCAR3 | Serous | ~0.2 | ~0.1 |
| SNU119 | Serous | ~0.5 | ~0.2 |
| SNU251 | Clear Cell | ~0.1 | <0.1 |
| SNU840 | Mucinous | ~0.2 | ~0.1 |
Table 2: IC50 Values of Alternative Wnt/β-catenin Pathway Inhibitors
| Inhibitor | Target/Mechanism | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| ICG-001 | β-catenin/CBP Interaction | Pancreatic Cancer | AsPC-1, L3.6pl, PANC-1, MiaPaCa-2 | 3.31 - 14.07 | [5] |
| Osteosarcoma | KHOS, MG63, 143B | 0.83 - 1.24 (at 72h) | [6] | ||
| Multiple Myeloma | RPMI-8226, H929, MM.1S, U266 | 6.96 - 20.77 | [7] | ||
| Pediatric Glioma | KNS42, SF188 | 2 - 3 | [8] | ||
| PRI-724 | β-catenin/CBP Interaction | Germ Cell Tumors | NTERA-2, NTERA-2 CisR | 8.63, 4.97 | [9] |
| Head and Neck Cancer | CAL 27, FaDu | IC25: 2.6 (CAL 27) | [10][11] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and a general experimental workflow for evaluating inhibitor efficacy.
Caption: Canonical Wnt/β-catenin signaling pathway and points of intervention for this compound and other inhibitors.
Caption: General experimental workflow for evaluating the efficacy of Wnt/β-catenin pathway inhibitors.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the performance of Wnt/β-catenin pathway inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium.[1] Add the desired concentrations to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).[3][6]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure luminescence using a plate reader.[15]
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for β-catenin Levels
This technique is used to detect and quantify the levels of total and active (non-phosphorylated) β-catenin, as well as downstream target proteins.[4][16]
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit mAb, diluted 1:1000) overnight at 4°C.[17] A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.[16]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:2000) for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex, providing a direct readout of canonical Wnt pathway activation.[18][19]
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively expressed Renilla luciferase plasmid (for normalization).[19][20] A control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash) is often used to determine non-specific effects.[18]
-
Inhibitor and/or Ligand Treatment: After transfection, treat the cells with the Wnt inhibitor at various concentrations. In some experiments, cells are co-treated with a Wnt ligand (e.g., Wnt3a) to stimulate the pathway.[21]
-
Cell Lysis and Luminescence Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[19] The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
A Preclinical Comparative Guide to CWP232291: A Novel Wnt/β-Catenin Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for CWP232291, a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information is intended to assist researchers in evaluating its potential for further investigation and development. The guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents the compound's mechanism of action and experimental workflows.
Executive Summary
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway with demonstrated preclinical efficacy across a range of cancer types, including ovarian, castration-resistant prostate cancer (CRPC), gastrointestinal cancers, and salivary gland adenoid cystic carcinoma.[1][2][3][4] The compound functions by inducing endoplasmic reticulum (ER) stress, which leads to the degradation of β-catenin and subsequent apoptosis in cancer cells.[2][5] Preclinical studies in various cancer cell lines and animal models have shown significant anti-tumor activity, both as a monotherapy and in combination with other agents.[3]
Mechanism of Action
This compound is a prodrug that is converted to its active form, CWP232204, in vivo. CWP232204 exerts its anti-cancer effects through a dual mechanism:
-
Induction of Endoplasmic Reticulum (ER) Stress: CWP232204 induces ER stress, leading to the activation of the unfolded protein response (UPR). This results in the upregulation of the pro-apoptotic protein CHOP and the activation of caspase-3, ultimately triggering apoptosis.[2][6]
-
Inhibition of Wnt/β-catenin Signaling: The induction of ER stress also leads to the degradation of β-catenin, a key mediator of the Wnt signaling pathway.[5] This suppression of Wnt/β-catenin signaling downregulates the expression of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.
In Vitro Efficacy: A Comparative Overview
This compound has demonstrated potent cytotoxic activity against a panel of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and comparator Wnt/β-catenin inhibitors.
| Cell Line | Cancer Type | This compound IC50 | Comparator | Comparator IC50 |
| Prostate Cancer | ||||
| LNCaP | Prostate Adenocarcinoma | 60 nM | - | - |
| 22Rv1 | Prostate Carcinoma | 70 nM | - | - |
| VCaP | Prostate Carcinoma | 70 nM | - | - |
| PC3 | Prostate Adenocarcinoma | 188 nM | - | - |
| DU145 | Prostate Carcinoma | 418 nM | - | - |
| Small-Cell Lung Cancer | ||||
| H446 | Small-Cell Lung Cancer | - | XAV939 | 21.56 µM |
| Wnt Production | ||||
| - | - | - | IWP-2 | 27 nM |
Note: IC50 values for this compound in ovarian cancer cell lines are mentioned in supplementary data of a cited publication but were not directly accessible.[7]
In Vivo Efficacy: Xenograft Model Data
This compound has shown significant tumor growth inhibition in various xenograft models.
Castration-Resistant Prostate Cancer (CRPC)
In a 22Rv1 CRPC xenograft model, daily administration of this compound for 27 days resulted in a dose-dependent inhibition of tumor growth.
| Treatment Group | Tumor Growth Inhibition |
| 50 mg/kg/day | 52.0% |
| 100 mg/kg/day | 73.7% |
Gastrointestinal Cancer
In a genetically engineered mouse (GEM) model of intestinal cancer, this compound treatment significantly suppressed tumor development.
| Metric | Vehicle Control | This compound |
| Intestinal Tumor Incidence | 91.3% | 56.3% |
| Adenocarcinoma Incidence | 78.3% | 37.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and incubate for an additional 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for β-catenin
This protocol is used to determine the effect of this compound on β-catenin protein levels.
Procedure:
-
Culture cancer cells and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
The preclinical data for this compound demonstrates its potential as a potent and selective inhibitor of the Wnt/β-catenin pathway. Its efficacy in various cancer models, including those resistant to standard therapies, warrants further investigation. This guide provides a foundational understanding of this compound's preclinical profile to aid in the design of future studies and the evaluation of its therapeutic potential in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. BiTE® Xenograft Protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Analysis of CWP232291 and Other Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of oncology, the development of targeted therapies with a favorable therapeutic window is paramount. This guide provides a comprehensive comparison of CWP232291, a novel inhibitor of the Wnt/β-catenin signaling pathway, with established proteasome inhibitors: bortezomib (B1684674), carfilzomib, and ixazomib (B1672701). By presenting key preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to offer an objective resource for assessing the therapeutic potential of these agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the comparator drugs, focusing on their therapeutic window, efficacy, and toxicity in relevant preclinical and clinical contexts.
Table 1: Comparative Therapeutic Window
| Drug | Indication | Maximum Tolerated Dose (MTD) | Effective Dose Range | Therapeutic Window Insight |
| This compound | Acute Myeloid Leukemia (AML) | 257 mg/m² (IV, daily for 7 days)[1][2][3] | Responses observed at 153 mg/m² and 198 mg/m²[1][2] | The therapeutic window appears promising, with responses seen at doses below the MTD. Further studies are needed to define the minimal effective dose. |
| Bortezomib | Relapsed/Refractory Multiple Myeloma | 1.3 mg/m² (IV, twice weekly) | 1.0 - 1.3 mg/m²[4] | Bortezomib has a narrow therapeutic window, with toxicity being a significant consideration.[4] |
| Carfilzomib | Relapsed/Refractory Multiple Myeloma | 27 mg/m² (IV, twice weekly) | 20 - 56 mg/m² (regimen-dependent) | The therapeutic dose can be escalated in the absence of dose-limiting toxicities, suggesting a manageable therapeutic window. |
| Ixazomib | Relapsed/Refractory Multiple Myeloma | 2.97 mg/m² (oral, weekly)[5] | 4 mg (fixed dose, weekly)[6] | The oral administration and fixed-dose regimen offer convenience, with a generally manageable safety profile. |
Table 2: Comparative Efficacy
| Drug | Model/Trial | Indication | Overall Response Rate (ORR) |
| This compound | Phase 1 (NCT01398462) | Relapsed/Refractory AML | 3.7% (1 CR, 1 PR in 54 evaluable patients)[7] |
| Preclinical (Xenograft) | Multiple Myeloma | Significant tumor growth inhibition[8] | |
| Bortezomib | Phase 3b Expanded Access | Relapsed/Refractory Multiple Myeloma | 67%[9] |
| Preclinical (in vitro) | AML | Synergistic anti-leukemic effect with chemotherapy[10] | |
| Carfilzomib | Phase 2 (PX-171-003-A1) | Relapsed/Refractory Multiple Myeloma | 22.9% (single agent)[11] |
| Ixazomib | Phase 3 (TOURMALINE-MM1) | Relapsed/Refractory Multiple Myeloma | 78.3% (in combination with lenalidomide (B1683929) and dexamethasone)[12] |
| Preclinical (in vitro) | AML | Antileukemic activity and sensitization to chemotherapy[13] |
CR: Complete Response, PR: Partial Response
Table 3: Comparative Toxicity (Most Common Grade ≥3 Adverse Events)
| Drug | Trial | Most Common Grade ≥3 Adverse Events (%) |
| This compound | Phase 1 (NCT01398462) | Pneumonia (12%), Hypophosphatemia (8%), Leukocytosis (7%), Nausea (7%), Cellulitis (7%), Sepsis (7%), Hypokalemia (7%)[2][3] |
| Bortezomib | Phase 3b Expanded Access | Thrombocytopenia (39%), Neutropenia (16%), Anemia (12%), Diarrhea (7%), Peripheral neuropathy (6%)[9] |
| Carfilzomib | Integrated analysis of Phase 2 studies | Thrombocytopenia (23.4%), Anemia (22.4%), Lymphopenia (18.1%)[10] |
| Ixazomib | Phase 3 (TOURMALINE-MM1) | Neutropenia (23.5%), Thrombocytopenia (18.8%), Anemia (10.5%), Diarrhea (6.3%), Fatigue (4.2%) (in combination with lenalidomide and dexamethasone)[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of these therapeutic agents.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15]
-
Add 10 µL of the MTT stock solution to each well.[16]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with a therapeutic agent.
Protocol:
-
Sample Preparation:
-
For adherent cells, grow them on coverslips in a multi-well plate. For suspension cells, cytospin them onto glass slides.
-
Treat the cells with the compound of interest for the desired time. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.[7]
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP) according to the kit manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[17]
-
-
Detection:
-
If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.[18]
-
If using a directly fluorescently labeled dUTP, proceed to counterstaining.
-
-
Counterstaining and Visualization:
-
Counterstain the cell nuclei with a DNA stain such as DAPI or Propidium Iodide (PI).
-
Mount the coverslips or slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.
-
In Vivo Tumor Xenograft Model (Multiple Myeloma)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation:
-
Culture human multiple myeloma cell lines (e.g., H929 or MM.1S) in their recommended medium.[19][20]
-
Harvest cells during their logarithmic growth phase and assess viability using a trypan blue exclusion assay (viability should be >95%).[19]
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[19][20]
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.[19]
-
Allow the mice to acclimate for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[20]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[19]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]
-
Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule and route of administration (e.g., intravenous or intraperitoneal).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the comparator proteasome inhibitors.
This compound Signaling Pathway
Caption: this compound induces ER stress and apoptosis, and its active metabolite modulates Sam68.
This compound is a prodrug that is converted to its active metabolite, CWP232204.[21] This active form has a multi-faceted mechanism of action. It induces endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) sensors PERK and IRE1α.[2][21][22] This cascade upregulates the pro-apoptotic transcription factor CHOP, which in turn activates caspase-3, a key executioner of apoptosis.[2][22] Activated caspase-3 can also lead to the degradation of β-catenin.[2]
Furthermore, CWP232204 binds to Sam68 (Src-associated in mitosis, 68kDa), a protein often overexpressed in cancer.[9] This interaction is thought to promote the alternative splicing of the BCL-2 gene, shifting the balance towards pro-apoptotic isoforms and contributing to cell death.[9] By promoting β-catenin degradation and inhibiting its transcriptional activity, this compound downregulates the expression of anti-apoptotic proteins like survivin.[8][21]
Proteasome Inhibitor Signaling Pathway
Caption: Proteasome inhibitors block NF-κB signaling and induce ER stress, leading to apoptosis.
Bortezomib, carfilzomib, and ixazomib are all proteasome inhibitors. The 26S proteasome is a cellular complex responsible for degrading ubiquitinated proteins, including IκBα, the inhibitor of the transcription factor NF-κB.[23] In many cancers, particularly multiple myeloma, the NF-κB pathway is constitutively active, promoting the transcription of pro-survival and anti-apoptotic genes.[23][24]
By inhibiting the proteasome, these drugs prevent the degradation of IκBα.[25] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[25] However, some studies suggest that in certain contexts, proteasome inhibitors can paradoxically activate the canonical NF-κB pathway.[26][27]
Furthermore, the inhibition of the proteasome leads to the accumulation of misfolded and ubiquitinated proteins within the cell, inducing significant ER stress and activating the UPR.[25][28] If the ER stress is prolonged and severe, it triggers apoptosis.
Conclusion
This compound represents a novel therapeutic strategy by targeting the Wnt/β-catenin pathway, a mechanism distinct from the proteasome inhibition of bortezomib, carfilzomib, and ixazomib. Preclinical data for this compound in multiple myeloma suggests promising anti-tumor activity. While direct cross-trial comparisons of the therapeutic window are challenging due to differing patient populations and trial designs, the available data provides a foundation for further investigation. The distinct mechanisms of action of this compound and proteasome inhibitors may offer opportunities for combination therapies or for treating patient populations resistant to one class of drugs. This guide provides a framework for researchers to critically evaluate these agents and design future studies to further delineate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. ashpublications.org [ashpublications.org]
- 6. New developments in the management of relapsed/refractory multiple myeloma – the role of ixazomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Ixazomib could improve treatment of AML | MDedge [ma1.mdedge.com]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. Wnt/β-Catenin Inhibition by this compound as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The small molecule WNT/β-catenin inhibitor this compound blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A critical role for the NFkB pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ashpublications.org [ashpublications.org]
- 26. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bortezomib-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CWP232291: A Procedural Guide
For researchers and drug development professionals handling CWP232291, a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of chemical and biohazardous waste provide a framework for its safe management. This guide synthesizes general laboratory waste procedures to offer a comprehensive approach to the disposal of this compound.
Core Principles of this compound Disposal
The disposal of this compound and its associated waste should always prioritize the safety of laboratory personnel and the protection of the environment. The primary methods of disposal will depend on the form of the waste—whether it is solid, liquid, or comprises sharps—and whether it has been in contact with biological materials.
Experimental Protocols for Waste Decontamination
In the absence of specific protocols for this compound, standard laboratory procedures for the decontamination of similar chemical compounds should be followed.
Chemical Decontamination of Liquid Waste:
For liquid waste containing this compound that is not considered biohazardous, chemical inactivation may be an appropriate step before disposal. A common method involves treatment with a 10% bleach solution.
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Treatment: To the liquid waste containing this compound, add a sufficient volume of household bleach to achieve a final concentration of 10%.
-
Contact Time: Allow the mixture to stand for at least 30 minutes to ensure adequate decontamination.[2]
-
Disposal: Following decontamination, the treated liquid may be permissible for drain disposal, followed by flushing with copious amounts of water. However, institutional and local regulations must be consulted and followed.
Autoclaving for Biohazardous Waste:
For this compound waste that is contaminated with biological materials, such as cell cultures or animal tissues, autoclaving is the standard method for sterilization prior to disposal.
-
Packaging: Place solid biohazardous waste in a designated, leak-proof autoclave bag.[3] For liquid waste, use a vented, autoclavable container. Do not seal containers tightly to prevent pressure buildup.
-
Indicator Use: Add a chemical indicator strip or tape to the outside of the bag or container to verify that the required temperature has been reached during the cycle. For validation of the autoclave's efficacy, biological indicators should be used periodically.[4]
-
Autoclave Cycle: Run the autoclave at a minimum of 121°C for at least 30 minutes.[3] The exact cycle parameters may vary depending on the amount and type of waste.
-
Post-Autoclaving: Once the cycle is complete and the waste has cooled, it can typically be disposed of as regular solid waste, again, in accordance with institutional policies.
Quantitative Data Summary for Disposal
| Waste Type | Recommended Container | Treatment Method | Key Parameters | Final Disposal Route |
| Liquid (Non-Biohazardous) | Leak-proof, labeled container | Chemical Decontamination | 10% final bleach concentration, 30-minute contact time | Drain disposal (pending institutional approval) |
| Liquid (Biohazardous) | Autoclavable, vented container | Autoclaving | Minimum 121°C for 30 minutes | Drain disposal after cooling (pending institutional approval) |
| Solid (Non-Biohazardous) | Labeled chemical waste container | Incineration or landfill | Segregate from other waste streams | Designated chemical waste pickup |
| Solid (Biohazardous) | Double red biohazard bags within a rigid container | Autoclaving | Minimum 121°C for 30 minutes | Regular trash after autoclaving (pending institutional approval) |
| Sharps | Puncture-resistant sharps container | Autoclaving (if biohazardous) | Minimum 121°C for 30 minutes | Medical or clinical waste stream |
Disposal Workflow and Signaling Pathways
To facilitate a clear understanding of the procedural flow for this compound disposal, the following diagrams illustrate the decision-making process and key steps.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
1. Liquid Waste Management
-
Non-Biohazardous Liquid Waste: For solutions containing this compound that have not been in contact with biological agents, chemical decontamination is recommended.[2] Collect the waste in a clearly labeled, leak-proof container. Treat with a 10% bleach solution for a minimum of 30 minutes.[2] After treatment, and with approval from your institution's environmental health and safety department, this waste may be suitable for drain disposal with ample water.
-
Biohazardous Liquid Waste: Liquid waste from cell cultures or other biological experiments involving this compound must be sterilized before disposal.[2] Collect the waste in an autoclavable container. Autoclave at 121°C for at least 30 minutes to ensure sterilization.[3] After cooling, the decontaminated liquid can typically be disposed of down the drain.
2. Solid Waste Management
-
Non-Biohazardous Solid Waste: This category includes items like contaminated gloves, bench paper, and empty vials that are not biologically contaminated. This waste should be collected in a designated, clearly labeled container for chemical waste. It should not be mixed with general laboratory trash. Disposal will be handled by a licensed hazardous waste contractor.
-
Biohazardous Solid Waste: All solid materials, such as petri dishes, flasks, and pipette tips, that have come into contact with both this compound and biological agents are considered biohazardous.[2] This waste must be collected in double red biohazard bags placed within a rigid, leak-proof container with a tight-fitting lid.[2] These bags should then be autoclaved to sterilize the contents. Following successful autoclaving, the waste can often be disposed of in the regular municipal waste stream, but institutional guidelines must be followed.
3. Sharps Disposal
Any sharp objects, such as needles, scalpels, or contaminated glass, that have been used with this compound must be disposed of in a designated, puncture-resistant sharps container.[5][6] These containers should be clearly labeled as containing sharps. When the container is three-quarters full, it should be sealed and disposed of through the appropriate medical or clinical waste stream, which may include autoclaving prior to final disposal by a specialized waste contractor.[5][7] Sharps should never be placed directly into a biohazard bag.[5]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your local environmental regulations for final guidance.
References
- 1. This compound|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Biohazardous and Medical Waste [biology.ucsd.edu]
- 3. rcsi.com [rcsi.com]
- 4. vpr.tamu.edu [vpr.tamu.edu]
- 5. griffith.edu.au [griffith.edu.au]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling CWP232291
Disclaimer: As a novel investigational compound, a specific Material Safety Data Sheet (MSDS) for CWP232291 is not publicly available. This guide is formulated based on established best practices for handling potent, potentially hazardous research compounds, including cytotoxic and investigational anticancer agents.[1][2] Researchers must supplement these recommendations with a thorough, procedure-specific risk assessment and adhere to all institutional and regulatory guidelines.[1][3][4]
This compound, also known as CWP291, is a small-molecule inhibitor of the Wnt signaling pathway, being investigated for its potential in oncology.[1] As a potent, biologically active compound, stringent safety protocols are paramount to protect laboratory personnel from potential exposure. This document provides essential safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure and must be based on a comprehensive risk assessment of the specific procedures being performed.[2] Handling this compound, particularly in its powdered form, presents a high risk of aerosolization and subsequent inhalation. The following table outlines recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment | Rationale |
| Unpacking and Inventory | - Disposable solid-front gown with tight-fitting cuffs- Double pair of chemotherapy-rated gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles | Vials from manufacturers can have external contamination; containment is key to prevent exposure.[5] |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-certified N95 respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double chemotherapy-rated gloves- Disposable sleeves | High risk of aerosolization and inhalation of potent powders necessitates full respiratory protection and double-gloving for an extra barrier.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
Key PPE Considerations:
-
Gloves: Always use chemotherapy-rated gloves. When double-gloving, the outer glove should be placed over the gown's cuff, and the inner glove underneath.[2] Gloves should be changed regularly and immediately if contaminated.[2]
-
Gowns: Disposable gowns made of low-lint, impervious material with a solid front and long sleeves are recommended. Gowns should be changed every two to three hours or immediately after a spill.[6][7]
-
Respiratory Protection: The need for respiratory protection should be determined by a formal risk assessment. An N95 respirator is the minimum recommendation for handling powders.[2]
Operational Plan: From Receipt to Decontamination
A systematic workflow is essential for the safe handling of potent compounds like this compound.
1. Receiving and Unpacking:
-
Unpack shipments in a designated area with adequate ventilation, separate from eating areas.[5]
-
Wear appropriate PPE (gown and double gloves) as the exterior of vials can be contaminated.[5]
-
Visually inspect containers for any damage or leaks.
-
Clean the primary and secondary packaging before storage.[5]
2. Preparation of Solutions:
-
All manipulations of this compound powder must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Place a plastic-backed absorbent pad on the work surface to contain any spills.
-
When weighing the compound, do so on a disposable liner within a ventilated enclosure.[2]
-
Use of a closed-system drug-transfer device (CSTD) is recommended for solution transfers to prevent the escape of aerosols and vapors.[2]
3. Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic Hazard" warnings.
-
Transport containers with this compound should be sealed, leak-proof, and clearly labeled.[5][8]
4. Decontamination:
-
There is no single agent known to deactivate all cytotoxic drugs.[1]
-
A common practice involves a two-step cleaning process: first with a deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinsing agent (e.g., sterile water).
-
All non-disposable equipment and work surfaces must be decontaminated after use.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All cytotoxic waste should be segregated from other waste streams.[9]
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired Compound | - Clearly labeled, sealed container compatible with the chemical. | - Dispose of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash.[10] |
| Contaminated Labware (vials, pipette tips, etc.) | - Designated, puncture-resistant, and sealed container. | - High-temperature hazardous waste incineration is the preferred method for cytotoxic waste.[5] |
| Contaminated PPE (gloves, gown, etc.) | - Yellow chemotherapy waste bag/container, placed within a secondary rigid container for transport. | - Label as "Chemotherapy Waste" or "Trace Cytotoxic Waste."[1] |
| Aqueous Liquid Waste | - Sealed, compatible, and clearly labeled container. | - Label as "Hazardous Waste," "Cytotoxic," and list all chemical constituents. Disposal via sewer is strictly prohibited.[1] |
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dupont.com.sg [dupont.com.sg]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. danielshealth.ca [danielshealth.ca]
- 10. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
